molecular formula C7H15NO B2426508 (4-Aminocyclohexyl)methanol CAS No. 30134-98-6

(4-Aminocyclohexyl)methanol

Cat. No.: B2426508
CAS No.: 30134-98-6
M. Wt: 129.203
InChI Key: GHUJZOFJZVGTSN-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminocyclohexyl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUJZOFJZVGTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347686
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-84-1, 89854-94-4, 30134-98-6
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminocyclohex-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1r,4r)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1s,4s)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Structural and Conformational Analysis of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Aminocyclohexyl)methanol is a bifunctional molecule featuring a cyclohexane ring substituted with an amino group and a hydroxymethyl group. Its utility as a building block in the synthesis of pharmacologically active compounds is critically dependent on the three-dimensional arrangement of these functional groups. This guide provides a comprehensive technical overview of the structural and conformational analysis of the cis and trans isomers of this compound. We will delve into the principles of cyclohexane stereochemistry, explore advanced analytical techniques for conformational elucidation, and present detailed experimental and computational protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this versatile chemical scaffold.

Introduction: The Significance of Conformational Analysis in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cyclic molecules like this compound, which are prevalent scaffolds in medicinal chemistry, understanding the preferred spatial arrangement of substituents is paramount. Conformational analysis, the study of the energetics and populations of different spatial arrangements (conformers) of a molecule, provides critical insights that guide the rational design of new therapeutic agents.[1] The cyclohexane ring is not a static, planar entity but a dynamic system that predominantly exists in a low-energy "chair" conformation to minimize angle and torsional strain. The orientation of substituents on this ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—profoundly influences a molecule's interactions with biological targets.

This compound presents an interesting case for conformational analysis due to the presence of two functional groups, an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH), at the 1 and 4 positions. The relative stereochemistry of these groups gives rise to cis and trans diastereomers, each with a unique conformational landscape that dictates its physicochemical properties and, ultimately, its utility in drug synthesis.

Stereoisomers of this compound: Cis vs. Trans

The 1,4-disubstituted nature of this compound leads to the existence of two diastereomers: cis and trans.

  • cis-(4-Aminocyclohexyl)methanol: In this isomer, both the amino and hydroxymethyl groups are on the same side of the cyclohexane ring.[2][3]

  • trans-(4-Aminocyclohexyl)methanol: In this isomer, the amino and hydroxymethyl groups are on opposite sides of the ring.[2][3]

Each of these isomers can exist in two rapidly interconverting chair conformations through a process known as ring flipping. The relative stability of these conformers is governed by the steric interactions of the substituents with the rest of the ring.[4][5][6][7]

Conformational Preference and Steric Hindrance

A fundamental principle of cyclohexane conformational analysis is that substituents prefer to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[4][6] These are steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. The energetic penalty associated with a substituent being in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers.[8][9] Larger A-values indicate a stronger preference for the equatorial position.[8][9]

Conformational Analysis of trans-(4-Aminocyclohexyl)methanol

For the trans isomer, a ring flip interconverts a diequatorial conformer with a diaxial conformer.

  • Diequatorial Conformer: Both the -NH₂ and -CH₂OH groups occupy equatorial positions. This arrangement minimizes steric strain as there are no significant 1,3-diaxial interactions involving the substituents.[10]

  • Diaxial Conformer: Both substituents are in axial positions, leading to significant steric hindrance from 1,3-diaxial interactions.

Given the steric bulk of both the amino and hydroxymethyl groups, the diequatorial conformation is overwhelmingly more stable and, therefore, the predominant form at equilibrium.[10]

G start Define Isomer (cis or trans) build Build Initial 3D Structures (e.g., diequatorial, diaxial) start->build optimize Geometry Optimization (e.g., DFT, MP2) build->optimize freq Frequency Calculation optimize->freq Verify minima (no imaginary frequencies) predict Predict Spectroscopic Properties (NMR shifts, IR frequencies) optimize->predict energy Calculate Relative Energies (ΔE, ΔG) freq->energy end Determine Most Stable Conformer energy->end compare Compare with Experimental Data predict->compare compare->end

References

An In-depth Technical Guide to the Stereoisomers of (4-Aminocyclohexyl)methanol: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stereoisomerism profoundly influences the physicochemical properties and biological activity of molecules, a principle of critical importance in drug development and materials science.[1][2][3] This guide provides a comprehensive technical overview of the cis and trans isomers of (4-aminocyclohexyl)methanol. We will explore the fundamental principles of conformational analysis that dictate the distinct properties of these diastereomers, detail methods for their synthesis and separation, and provide a comparative analysis of their physical and spectroscopic characteristics. This document serves as a resource for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical protocols for the effective utilization of these versatile chemical building blocks.

Introduction: The Significance of Stereochemistry in 1,4-Disubstituted Cyclohexanes

This compound is a disubstituted cyclohexane derivative featuring both an amine and a hydroxymethyl group. The spatial arrangement of these two functional groups relative to the cyclohexane ring gives rise to two distinct, non-interconvertible diastereomers: cis and trans.

  • trans-isomer: The substituents are on opposite faces of the ring.

  • cis-isomer: The substituents are on the same face of the ring.

These seemingly subtle structural differences lead to significant variations in thermodynamic stability, crystal packing, solubility, reactivity, and spectroscopic signatures. In fields like pharmaceutical development, where molecular recognition is key, one isomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental.[2][3] Therefore, a thorough understanding and ability to control the stereochemistry of such scaffolds is paramount.

Conformational Analysis: The Origin of Property Differences

The divergent properties of the cis and trans isomers are rooted in the conformational preferences of the cyclohexane ring, which predominantly adopts a low-energy "chair" conformation.[4]

The Thermodynamically Favored trans Isomer

In a 1,4-disubstituted cyclohexane, the trans isomer can adopt a chair conformation where both bulky substituents (amino and hydroxymethyl groups) occupy equatorial positions.[4][5] This di-equatorial arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that cause strain.[4][6][7] Consequently, the di-equatorial conformer is the most stable and overwhelmingly predominant form of the trans isomer, granting it greater overall thermodynamic stability compared to the cis isomer.[4][6]

The Kinetically Trapped cis Isomer

The cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position.[5][8] Through a process called ring flipping, the two possible chair conformations can interconvert, swapping the axial and equatorial positions. However, regardless of the conformation, the cis isomer will always possess the inherent steric strain of one axial substituent.[7][8] This makes the cis isomer less thermodynamically stable than the trans isomer.[6]

G T1 Di-equatorial (e,e) Major Conformer (Most Stable) T2 Di-axial (a,a) Minor Conformer (High Energy) T1->T2 Ring Flip (High Energy Barrier) C1 Axial-Equatorial (a,e) Stability Decreasing Thermodynamic Stability → C2 Equatorial-Axial (e,a) C1->C2 Ring Flip (Low Energy Barrier)

Conformational stability of cis and trans isomers.

Comparative Physicochemical Properties

The differences in conformational stability and molecular geometry directly translate to measurable differences in physical properties. The more stable and symmetrical trans isomer generally exhibits a higher melting point due to more efficient packing in its crystal lattice.

Propertycis-(4-Aminocyclohexyl)methanoltrans-(4-Aminocyclohexyl)methanol
CAS Number 30134-98-6[9][10][11]1467-84-1[12][13]
Appearance Oil or solidWhite to off-white solid
Molecular Weight 129.20 g/mol [10][12]129.20 g/mol [12][13]
Melting Point Not well defined (often an oil)146-148 °C
Storage Temp. 2-8 °C or Room Temperature[10][11]2-8 °C or Room Temperature[14]
Thermodynamic Stability Less stable[4][6]More stable[4][6]

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers. The key lies in the different magnetic environments of the protons attached to the cyclohexane ring, particularly the protons on the carbons bearing the substituents (C1 and C4).

¹H NMR Spectroscopy

While a full spectral analysis is complex, the chemical shift and signal multiplicity of the protons at C1 (-CH -CH₂OH) and C4 (-CH -NH₂) are diagnostic.

  • Axial vs. Equatorial Protons: In general, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

  • trans Isomer (di-equatorial substituents): In the stable conformer, the C1-H and C4-H protons are both in the axial position. They will typically appear as broad multiplets at a relatively upfield chemical shift.

  • cis Isomer (axial/equatorial substituents): This isomer exists as a dynamic equilibrium. One of the C1-H or C4-H protons will be axial while the other is equatorial. This results in different, often overlapping, chemical shifts for these protons, which are typically found more downfield compared to the axial protons of the trans isomer.

A similar, well-studied analogue, 4-aminocyclohexanol, shows that the equatorial H-1 (CH-OH) and H-4 (CH-NH₂) protons of the cis isomer are deshielded (resonate at a lower field) compared to the axial H-1 and H-4 protons in the trans isomer.[15] This principle is directly applicable to this compound.

¹³C NMR Spectroscopy

The carbon chemical shifts also differ between isomers, although the differences may be less pronounced than in ¹H NMR. The spatial orientation of the substituents influences the electronic environment of the ring carbons, leading to unique spectral fingerprints for the cis and trans forms.

Synthesis and Separation

This compound is typically synthesized via the reduction of a corresponding precursor, such as ethyl 4-aminocyclohexanecarboxylate or 4-aminobenzonitrile, followed by reduction of the ester or nitrile. These syntheses often yield a mixture of cis and trans isomers.

Separating the diastereomers is crucial for most applications and is typically achieved by one of the following methods:

  • Fractional Crystallization: This classic technique exploits differences in the solubility and crystal packing of the isomers or their derivatives. The more symmetrical trans isomer often crystallizes more readily from a suitable solvent system, allowing for its isolation.

  • Column Chromatography: This is the most common and versatile method. By using a stationary phase (e.g., silica gel) and a carefully selected mobile phase (solvent system), the isomers can be separated based on their differential polarity and interaction with the stationary phase. The less polar isomer typically elutes first.

  • Derivatization: The isomers can be reacted with a chiral or achiral agent to form new derivatives (e.g., amides, carbamates) that have more pronounced differences in their physical properties, facilitating easier separation by chromatography or crystallization. The protecting group can then be removed to yield the pure isomer.

G cluster_sep Separation Protocol Start Synthetic Precursor (e.g., Ethyl 4-aminocyclohexanecarboxylate) Reduction Chemical Reduction (e.g., LiAlH4) Start->Reduction Mix Mixture of cis and trans Isomers Reduction->Mix Chrom Column Chromatography Mix->Chrom Cryst Fractional Crystallization Mix->Cryst Cis Pure cis Isomer Chrom->Cis Trans Pure trans Isomer Chrom->Trans Cryst->Cis from mother liquor Cryst->Trans

General workflow for synthesis and separation.

Experimental Protocol: Separation by Column Chromatography

This protocol provides a general framework for the separation of a cis/trans mixture. Optimization of the solvent system is critical and may require preliminary analysis by Thin Layer Chromatography (TLC).

Objective: To separate a mixture of cis- and trans-(4-aminocyclohexyl)methanol using silica gel column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Mixture of cis/trans isomers

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes, TLC plates, TLC tank

  • Staining solution (e.g., ninhydrin or potassium permanganate)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM).

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., DCM with 0.5% TEA to prevent peak tailing of the amine). Gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1% MeOH, 2% MeOH, 5% MeOH, etc.).

  • Fraction Collection: Collect small fractions of the eluate in separate tubes.

  • Monitoring by TLC: Spot each fraction onto a TLC plate and develop it in a solvent system that provides good separation (e.g., 90:10:1 DCM:MeOH:TEA). Visualize the spots using a suitable stain (ninhydrin is excellent for amines).

  • Pooling and Evaporation: Combine the fractions containing the pure desired isomer (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated isomer.

  • Characterization: Confirm the identity and purity of the isolated isomers using NMR spectroscopy and melting point analysis.

Applications in Drug Development and Materials Science

The rigid, well-defined orientation of the functional groups in cis- and trans-(4-aminocyclohexyl)methanol makes them valuable scaffolds in medicinal chemistry and polymer science.

  • Drug Discovery: The cyclohexane ring serves as a non-aromatic, rigid spacer that can present pharmacophoric features (the amine and alcohol) in precise three-dimensional orientations. This is crucial for optimizing binding affinity to biological targets like enzymes and receptors.[3] The choice between a cis or trans isomer allows chemists to fine-tune the distance and vector of these interactions.

  • Polymer Chemistry: The difunctional nature of the molecule (amine and alcohol) allows it to act as a monomer in the synthesis of polyamides, polyesters, and polyurethanes. The stereochemistry of the monomer unit influences the polymer's chain conformation, crystallinity, and bulk properties such as thermal stability and mechanical strength.

Conclusion

The cis and trans isomers of this compound are not merely chemical curiosities but distinct molecular entities with unique properties dictated by their underlying conformational preferences. The trans isomer is generally the more thermodynamically stable due to its ability to adopt a low-energy di-equatorial conformation. These differences manifest in distinct physical properties and spectroscopic signatures, with NMR being the definitive tool for their identification. For researchers in drug discovery and materials science, the ability to synthesize, separate, and characterize these isomers is essential for the rational design of new molecules with tailored three-dimensional structures and optimized performance.

References

An In-depth Technical Guide to the Synthesis and Purification of (4-Aminocyclohexyl)methanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and purification of (4-aminocyclohexyl)methanol, a valuable bifunctional molecule utilized as a building block in medicinal chemistry and materials science. The strategic approach detailed herein focuses on a robust and scalable two-step synthesis commencing from a readily available starting material, ethyl p-aminobenzoate. This is followed by a critical examination of purification methodologies to isolate the desired stereoisomers, a crucial aspect for its application in drug development.

Introduction: The Significance of this compound

This compound is a saturated cyclic amino alcohol. Its structure, featuring both a primary amine and a primary alcohol on a cyclohexane scaffold, allows for orthogonal chemical modifications, making it an attractive synthon for the construction of complex molecules. The cyclohexane ring provides conformational rigidity, which can be advantageous in drug design for optimizing ligand-receptor interactions. The presence of cis and trans isomers further expands its utility, as the spatial orientation of the functional groups can significantly impact the biological activity and physical properties of its derivatives.

Synthetic Strategy: A Two-Step Approach from Ethyl p-Aminobenzoate

The synthesis of this compound is most effectively achieved through a two-step reduction of ethyl p-aminobenzoate. This strategy sequentially addresses the reduction of the aromatic ring and the ester functionality, allowing for greater control and optimization of each transformation.

Synthesis_Workflow Start Ethyl p-Aminobenzoate Intermediate Ethyl 4-Aminocyclohexanecarboxylate (cis/trans mixture) Start->Intermediate Step 1: Catalytic Hydrogenation (Aromatic Ring Reduction) Final_Product This compound (cis/trans mixture) Intermediate->Final_Product Step 2: LiAlH4 Reduction (Ester Reduction)

Caption: A high-level overview of the two-step synthesis of this compound.

Part 1: Catalytic Hydrogenation of Ethyl p-Aminobenzoate

The initial step involves the saturation of the aromatic ring of ethyl p-aminobenzoate to yield ethyl 4-aminocyclohexanecarboxylate. This transformation is achieved through catalytic hydrogenation.

Causality of Experimental Choices:

  • Catalyst Selection: Ruthenium- and rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings.[1][2] Ruthenium on a support like alumina (Ru/Al₂O₃) or carbon (Ru/C) is a common choice due to its high activity and selectivity for this transformation under relatively mild conditions.

  • Solvent: Protic solvents such as ethanol or methanol are suitable for this reaction as they can solubilize the starting material and are compatible with the hydrogenation conditions.

  • Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to facilitate the reduction of the stable aromatic ring.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: A high-pressure autoclave reactor is charged with ethyl p-aminobenzoate and a suitable solvent (e.g., ethanol) in a 1:10 to 1:20 weight-to-volume ratio.

  • Catalyst Addition: A catalytic amount of 5% Ruthenium on alumina (typically 1-5 mol%) is added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 50-100 atm. The reaction mixture is stirred and heated to 100-150 °C.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

  • Work-up: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The filtrate, containing a mixture of cis- and trans-ethyl 4-aminocyclohexanecarboxylate, is concentrated under reduced pressure.

Part 2: Reduction of Ethyl 4-Aminocyclohexanecarboxylate with Lithium Aluminum Hydride (LiAlH₄)

The second step focuses on the reduction of the ester functionality of the intermediate to the primary alcohol, yielding the target this compound.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[3][4] It is preferred over milder reagents like sodium borohydride, which are generally not effective for ester reduction.[1]

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for LiAlH₄ reductions, as the reagent reacts violently with protic solvents like water and alcohols.[5]

  • Work-up: A careful quenching procedure is critical to safely decompose the excess LiAlH₄ and the aluminum salts formed during the reaction. The Fieser work-up is a commonly employed and reliable method.

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 1.5-2.0 molar equivalents relative to the ester) in anhydrous THF.

  • Substrate Addition: A solution of the crude ethyl 4-aminocyclohexanecarboxylate mixture in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Quenching (Fieser Work-up): The reaction is carefully cooled to 0 °C and quenched by the sequential and dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).[6]

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a mixture of cis- and trans-(4-aminocyclohexyl)methanol.

Purification: The Critical Step of Isomer Separation

The crude product is a mixture of cis and trans isomers. For most applications, particularly in drug development, the isolation of a single isomer is imperative. The separation of these diastereomers is a challenging yet crucial step.

Purification_Workflow Crude Crude this compound (cis/trans mixture) HCl_Salt Hydrochloride Salt Formation Crude->HCl_Salt Crystallization Selective Crystallization HCl_Salt->Crystallization Trans_Isomer Pure trans Isomer Crystallization->Trans_Isomer Acetonitrile Mother_Liquor Mother Liquor (enriched in cis isomer) Crystallization->Mother_Liquor Chromatography Preparative HPLC Mother_Liquor->Chromatography Cis_Isomer Pure cis Isomer Chromatography->Cis_Isomer

Caption: A workflow for the separation of cis and trans isomers of this compound.

Selective Crystallization of the trans Isomer

A highly effective method for the separation of the cis and trans isomers involves the selective crystallization of the hydrochloride salt of the trans isomer from acetonitrile.[7]

Causality of Experimental Choices:

  • Salt Formation: The conversion of the free base to its hydrochloride salt alters the solubility properties of the isomers, often facilitating their separation by crystallization.

  • Solvent Selection: Acetonitrile has been shown to be an excellent solvent for the selective crystallization of the trans isomer of similar 4-substituted cyclohexylamine derivatives, likely due to a significant difference in the crystal lattice energies of the cis and trans hydrochloride salts in this solvent.[7]

Experimental Protocol: Selective Crystallization

  • Salt Formation: The crude mixture of this compound is dissolved in a minimal amount of ethanol, and concentrated hydrochloric acid is added until the solution is acidic to litmus paper. The solvent is then removed under reduced pressure to yield the crude hydrochloride salts.

  • Crystallization: The crude hydrochloride salt mixture is suspended in acetonitrile and heated to reflux to achieve partial dissolution.

  • Isolation of trans Isomer: The mixture is slowly cooled to room temperature and then further cooled in an ice bath. The resulting crystalline solid is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the pure trans-(4-aminocyclohexyl)methanol hydrochloride. The free base can be obtained by neutralization with a suitable base.

Purification of the cis Isomer by Preparative HPLC

The mother liquor from the crystallization is enriched in the cis isomer. Further purification to obtain the pure cis isomer can be achieved by preparative high-performance liquid chromatography (HPLC).[8][9]

Causality of Experimental Choices:

  • Chromatographic Mode: Reversed-phase HPLC is a suitable technique for the separation of these polar compounds.

  • Stationary Phase: A C18 stationary phase provides good retention and selectivity for the isomers.

  • Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile, often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape, is typically used.

Characterization: Confirming Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key differentiating features are the chemical shifts and coupling constants of the protons on the carbons bearing the amino and hydroxymethyl groups.[10]

NMR Data Interpretation:

In the thermodynamically more stable chair conformations, the substituents will preferentially occupy equatorial positions to minimize steric hindrance.

  • trans Isomer: In the more stable diequatorial conformation, the protons at C-1 and C-4 are in axial positions. This leads to large axial-axial coupling constants (Jaa) of approximately 10-13 Hz with the adjacent axial protons.[10]

  • cis Isomer: In the cis isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) coupling constants, typically in the range of 2-5 Hz.[10]

The chemical shifts of the C-1 and C-4 protons also differ between the two isomers. Generally, equatorial protons resonate at a lower field (higher ppm value) compared to their axial counterparts.[10]

Data Summary Table:

Proton cis-Isomer (in D₂O) trans-Isomer (in D₂O) Key Distinguishing Feature
H-1 (CH-CH₂OH) Lower Field (more deshielded)Higher Field (more shielded)Reflects equatorial vs. axial position.
H-4 (CH-NH₂) Lower Field (more deshielded)Higher Field (more shielded)Reflects equatorial vs. axial position.
Coupling Constants Smaller (Jae, Jee ≈ 2-5 Hz)Larger (Jaa ≈ 10-13 Hz)Definitive for stereochemical assignment.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Conclusion

The synthesis and purification of this compound, a key building block for advanced chemical synthesis, has been detailed. The presented two-step synthetic route, commencing with the catalytic hydrogenation of ethyl p-aminobenzoate followed by a robust LiAlH₄ reduction, provides a reliable pathway to the target molecule. The critical aspect of this process is the purification of the resulting diastereomeric mixture. A strategic combination of selective crystallization of the trans isomer's hydrochloride salt from acetonitrile and preparative HPLC for the isolation of the cis isomer offers a comprehensive solution for obtaining stereochemically pure products. The definitive characterization of these isomers is readily achieved through careful analysis of their ¹H NMR spectra, with particular attention to the coupling constants of the key methine protons. This guide provides the necessary technical insights for researchers and drug development professionals to confidently synthesize, purify, and characterize this valuable synthetic intermediate.

References

Spectroscopic Elucidation of (4-Aminocyclohexyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google AI Laboratories

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for (4-Aminocyclohexyl)methanol, a key bifunctional molecule with applications in materials science and pharmaceutical development. Due to the limited availability of complete, publicly accessible experimental spectra for this compound, this guide leverages a combination of predictive analysis based on established spectroscopic principles and comparative data from the closely related analogue, 4-aminocyclohexanol. We present detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to confidently characterize this molecule and its derivatives. The guide is designed to provide both a theoretical framework and practical, field-proven insights for scientists in organic synthesis, medicinal chemistry, and analytical sciences.

Introduction: The Structural Significance of this compound

This compound is a saturated cyclic compound containing both a primary amine and a primary alcohol functional group.[1][2] Its structure, particularly the stereochemical relationship between the two functional groups (cis or trans), is critical to its function in polymerization, as a linker in drug conjugates, and as a scaffold in medicinal chemistry. The cyclohexane ring exists predominantly in a chair conformation, meaning the aminomethyl and hydroxymethyl groups can be either axial or equatorial. This stereoisomerism profoundly impacts the molecule's physical and chemical properties.

Accurate structural elucidation and confirmation of stereochemistry are therefore paramount. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstone of this characterization. This guide explains the causality behind the experimental choices for each technique and provides a self-validating system for interpreting the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for determining the precise stereochemistry of this compound isomers. The chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) of the cyclohexane ring protons provide a definitive fingerprint for the cis and trans configurations.

Theoretical Basis: The Karplus Relationship in Cyclohexane Systems

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a chair conformation:

  • Axial-Axial (a-a) Coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 10-13 Hz).

  • Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: Dihedral angles are ~60°, resulting in small coupling constants (typically 2-5 Hz).

This principle is the foundation for differentiating the trans and cis isomers.

Predicted ¹H NMR Spectra

Trans Isomer (Diequatorial Substituents): In its most stable chair conformation, the trans isomer places both the -NH₂ and -CH₂OH groups in equatorial positions. This forces the protons at C1 and C4 (the carbons bearing the substituents) into axial positions. These axial protons will exhibit large axial-axial couplings to the adjacent axial protons on C2, C6 and C3, C5 respectively.

Cis Isomer (Axial/Equatorial Substituents): The cis isomer will have one substituent in an axial position and one in an equatorial position. The proton on the carbon with the equatorial substituent will be axial, showing large J-couplings. Conversely, the proton on the carbon with the axial substituent will be equatorial, showing smaller J-couplings.

The following table summarizes the predicted chemical shifts for the key protons, based on data from 4-aminocyclohexanol as a reference.

Proton Assignment Predicted Chemical Shift (ppm) - trans Isomer Predicted Chemical Shift (ppm) - cis Isomer Key Distinguishing Features
H1 (CH-CH₂OH)~3.4 - 3.6 (multiplet)~3.8 - 4.0 (multiplet)The H1 proton in the trans isomer is axial and thus more shielded (lower ppm) than the equatorial H1 proton in the cis isomer.
-CH₂OH~3.2 - 3.4 (doublet)~3.2 - 3.4 (doublet)The chemical shift is similar for both isomers, but the coupling to H1 will be different.
H4 (CH-NH₂)~2.5 - 2.7 (multiplet)~3.0 - 3.2 (multiplet)The H4 proton in the trans isomer is axial and more shielded compared to the equatorial H4 proton in the cis isomer.
Cyclohexyl (CH₂)~1.0 - 2.0 (complex multiplets)~1.2 - 2.2 (complex multiplets)Significant overlap of signals from the cyclohexane ring protons.
Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The stereochemistry also influences the carbon chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm) - trans Isomer Predicted Chemical Shift (ppm) - cis Isomer
C1 (CH-CH₂OH)~40-45~38-43
-CH₂OH~65-70~65-70
C4 (CH-NH₂)~50-55~48-53
C2, C6~30-35~28-33
C3, C5~30-35~28-33
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Choose a suitable deuterated solvent where the sample is soluble. Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are common choices.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (300 MHz Spectrometer or higher):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or higher, depending on sample concentration.

NMR Data Interpretation Workflow

NMR_Workflow cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Structure Elucidation Acquire_1H Acquire ¹H NMR Spectrum Analyze_Shifts Analyze Chemical Shifts (δ) Acquire_1H->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants (J) Acquire_1H->Analyze_Coupling Acquire_13C Acquire ¹³C NMR Spectrum Analyze_Carbons Count ¹³C Signals Acquire_13C->Analyze_Carbons Assign_Stereochem Assign Stereochemistry (cis/trans) Analyze_Shifts->Assign_Stereochem Analyze_Coupling->Assign_Stereochem Large Jₐₐ values indicate trans isomer Confirm_Structure Confirm Overall Structure Analyze_Carbons->Confirm_Structure Assign_Stereochem->Confirm_Structure

Caption: Workflow for NMR-based structural and stereochemical elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound: the alcohol (-OH) and the primary amine (-NH₂).

Predicted IR Absorption Bands

The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of these groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3200 - 3500O-H stretch (hydrogen-bonded)AlcoholStrong, Broad
3200 - 3400N-H stretch (symmetric & asymmetric)Primary AmineMedium (two bands)
2850 - 2960C-H stretchAlkane (cyclohexyl)Strong
1590 - 1650N-H bend (scissoring)Primary AmineMedium
1000 - 1260C-O stretchPrimary AlcoholStrong
750 - 900N-H wagPrimary AmineBroad
Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

  • Instrument Parameters (FTIR Spectrometer):

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Mode: Transmittance or Absorbance.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern under electron ionization (EI). The molecular formula of this compound is C₇H₁₅NO, with a molecular weight of approximately 129.20 g/mol .[3]

Predicted Mass Spectrum and Fragmentation Pathways

The molecular ion peak (M⁺˙) is expected at m/z = 129. Due to the presence of a nitrogen atom, this molecular ion will have an odd mass, consistent with the Nitrogen Rule. Key fragmentation pathways for alcohols and amines include alpha-cleavage and loss of small neutral molecules.[4]

Key Predicted Fragment Ions:

m/z Value Proposed Fragment Origin
129[C₇H₁₅NO]⁺˙Molecular Ion (M⁺˙)
112[C₇H₁₂N]⁺Loss of H₂O (M - 18)
98[C₆H₁₂N]⁺Alpha-cleavage: Loss of CH₂OH (M - 31)
82[C₆H₁₀]⁺˙Loss of H₂O and NH₂
56[C₃H₆N]⁺Cleavage of the cyclohexane ring
30[CH₄N]⁺Alpha-cleavage: [CH₂=NH₂]⁺, characteristic of primary amines

MS Data Acquisition and Analysis Workflow

MS_Workflow cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_confirm Structural Confirmation Sample_Intro Sample Introduction (e.g., GC-MS or Direct Infusion) Ionization Electron Ionization (EI, 70 eV) Sample_Intro->Ionization Detection Mass Analysis (m/z) Ionization->Detection Identify_M_Peak Identify Molecular Ion Peak (m/z 129) Detection->Identify_M_Peak Analyze_Fragments Analyze Fragmentation Pattern Identify_M_Peak->Analyze_Fragments Confirm_MW Confirm Molecular Weight Identify_M_Peak->Confirm_MW Propose_Structures Propose Fragment Structures Analyze_Fragments->Propose_Structures Confirm_Structure_MS Corroborate Structure Propose_Structures->Confirm_Structure_MS

Caption: General workflow for Mass Spectrometry data acquisition and interpretation.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 30-400.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS. While publicly available experimental data for this specific molecule is sparse, a robust analysis is achievable through the application of fundamental spectroscopic principles and comparison with closely related analogues. NMR spectroscopy is indispensable for the critical determination of cis/trans stereochemistry, primarily through the analysis of proton-proton coupling constants. IR spectroscopy provides rapid confirmation of the essential alcohol and amine functional groups, while mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. The protocols and interpretive frameworks presented in this guide provide researchers with a self-validating system to ensure the structural integrity and purity of this compound, a crucial step for its successful application in drug development and materials science.

References

An In-depth Technical Guide to (4-Aminocyclohexyl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

(4-Aminocyclohexyl)methanol, a bifunctional cycloaliphatic primary amine and alcohol, serves as a versatile building block in medicinal chemistry and materials science. Its rigid cyclohexane core, coupled with the reactive amino and hydroxyl functionalities, offers a unique scaffold for the synthesis of a wide array of molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties, stereoisomerism, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Core Molecular Properties and Stereoisomerism

This compound is a saturated cyclic compound characterized by a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group at the 1 and 4 positions, respectively. The presence of two functional groups allows for a diverse range of chemical modifications, making it a valuable intermediate in organic synthesis.

A critical aspect of this compound is its stereoisomerism. The substituents on the cyclohexane ring can be arranged in either a cis or trans configuration, leading to two distinct diastereomers. These isomers can exhibit different physical properties and biological activities, making the stereoselective synthesis and characterization of each isomer of paramount importance.

PropertyThis compound (Isomer Mixture)cis-(4-Aminocyclohexyl)methanoltrans-(4-Aminocyclohexyl)methanol
CAS Number 1504-49-030134-98-6[1]1467-84-1[2]
Molecular Formula C₇H₁₅NOC₇H₁₅NO[1]C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol 129.20 g/mol [1]129.20 g/mol [2]
Appearance Data not availableData not availableWhite to off-white solid[3]
Melting Point Data not availableData not available146-148 °C[3]
Boiling Point Data not availableData not available218.8±13.0 °C (Predicted)[3]
Storage Conditions Data not available2-8 °C[1]2-8°C, Inert atmosphere, Keep in dark place[3]

Synthesis of this compound Isomers

The synthesis of this compound isomers primarily involves the reduction of derivatives of 4-aminobenzoic acid. The stereochemical outcome of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Synthesis of trans-(4-Aminocyclohexyl)methanol

The trans-isomer is often the target of synthetic efforts due to its frequent appearance in biologically active molecules. A common strategy involves the catalytic hydrogenation of a 4-aminobenzoic acid ester.

Experimental Protocol: Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride [4]

This multi-step synthesis starts from a 4-aminobenzoic acid ester and proceeds through catalytic hydrogenation, functional group protection and deprotection, and reduction of the ester to the alcohol.

G A 4-Aminobenzoic Acid Ester B Catalytic Hydrogenation (e.g., Rh/C, Pt/C) A->B H2 C cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid Ester B->C D Phthaloyl Protection of Amino Group C->D E Isomerization (Base or Acid Catalyzed) D->E F trans-4-(Phthalimido)cyclohexanecarboxylic Acid Ester E->F Favors trans G Hydrazinolysis F->G H trans-4-Aminocyclohexanecarboxylic Acid Ester G->H I Ester Reduction (e.g., LiAlH4, Red-Al) H->I J trans-(4-Aminocyclohexyl)methanol I->J K HCl Salification J->K L trans-(4-Aminocyclohexyl)methanol HCl K->L

Synthetic pathway for trans-(4-Aminocyclohexyl)methanol HCl.

A key step in this process is the isomerization to favor the thermodynamically more stable trans-isomer. This can be achieved through treatment with acid or base.[5]

Synthesis of cis-(4-Aminocyclohexyl)methanol

The synthesis of the cis-isomer is less commonly described but can be achieved through stereoselective reduction methods or by separation from a cis/trans mixture. One approach involves the hydrogenation of p-aminobenzoic acid using specific catalysts that favor the formation of the cis-product. Subsequent reduction of the carboxylic acid to the alcohol would yield the desired cis-(4-aminocyclohexyl)methanol.

Separation of the isomers can be achieved by chromatography or by fractional crystallization of derivatives.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons on the cyclohexane ring are sensitive to their spatial orientation.

Infrared (IR) spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorptions include:

  • O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹

  • N-H stretch: A medium to weak peak in the region of 3300-3500 cm⁻¹

  • C-H stretch (aliphatic): Peaks in the region of 2850-2960 cm⁻¹

  • C-O stretch: A strong peak in the region of 1000-1260 cm⁻¹

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The primary amine can undergo reactions such as acylation, alkylation, and sulfonylation, while the primary alcohol can be oxidized, esterified, or converted to an ether. The relative reactivity of the amine and hydroxyl groups can often be controlled by the choice of reagents and reaction conditions.[7]

G cluster_0 This compound cluster_1 Amine Reactions cluster_2 Alcohol Reactions A H₂N- -CH₂OH B Acylation (Amide formation) A:f0->B C Alkylation A:f0->C D Sulfonylation (Sulfonamide formation) A:f0->D E Oxidation (Aldehyde/Carboxylic Acid) A:f1->E F Esterification A:f1->F G Etherification A:f1->G

Reactivity of this compound's functional groups.

A significant application of the this compound scaffold is in the development of Janus kinase (JAK) inhibitors .[8][9] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.[10][11] The trans-isomer of a related compound, trans-4-(t-Butyloxycarbnoyl)amino-l-cyclohexanecarboxilic acid, is a key intermediate in the synthesis of some JAK inhibitors.[5] The cyclohexane ring provides a rigid and well-defined three-dimensional structure that can be crucial for binding to the active site of the kinase.

Safety and Handling

This compound and its salts should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. General safety recommendations include:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

This compound, with its distinct cis and trans isomers, is a valuable and versatile building block for organic synthesis. The ability to selectively synthesize and functionalize each isomer opens up a wide range of possibilities for the design and creation of new molecules with tailored properties. Its application as a scaffold in the development of medicinally important compounds, such as JAK inhibitors, highlights its significance in the field of drug discovery. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for researchers and scientists working to develop the next generation of therapeutics and advanced materials.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of (4-Aminocyclohexyl)methanol, a key bifunctional molecule in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Introduction to this compound: A Molecule of Interest

This compound, with the CAS Number 89854-94-4 for the cis/trans mixture, is an organic compound featuring a cyclohexane ring substituted with both a primary amine and a hydroxymethyl group.[1] This unique structure, combining a nucleophilic amine and a versatile alcohol, makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a hydrogen bond donor (-OH and -NH2) and acceptor (N and O atoms) suggests a nuanced solubility profile, which is critical for its application in various reaction and formulation contexts.

Understanding the solubility and stability of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the shelf-life and efficacy of resulting formulations. This guide will explore these critical parameters in detail.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 146-148 °C (trans-isomer)[4]
Boiling Point 218.8 ± 13.0 °C (Predicted)[5]
pKa 15.05 ± 0.10 (Predicted)[4]
LogP 0.4962 (Predicted)[3]

The predicted LogP value suggests a relatively balanced hydrophilic-lipophilic character, consistent with its observed solubility in both polar and some non-polar solvents.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation development. This compound is generally described as being soluble in water and various organic solvents.[1]

Qualitative Solubility Insights

The molecular structure of this compound, with its polar amine and hydroxyl groups, allows for strong hydrogen bonding interactions with protic solvents like water, methanol, and ethanol. The non-polar cyclohexane backbone contributes to its solubility in less polar organic solvents. Based on these structural features and general chemical principles, a qualitative solubility profile can be predicted.

Quantitative Solubility Data (Illustrative)
SolventSolvent TypePredicted Solubility ( g/100 mL)
WaterPolar Protic> 50
MethanolPolar Protic> 50
EthanolPolar Protic> 40
IsopropanolPolar Protic> 30
AcetonePolar Aprotic~ 25
Ethyl AcetateModerately Polar~ 10
DichloromethaneNon-polar~ 5
TolueneNon-polar< 1
HexaneNon-polar< 0.1

Causality behind the predicted solubility: The high solubility in polar protic solvents is attributed to the strong hydrogen bonding capabilities of the amine and hydroxyl groups. In polar aprotic solvents like acetone, dipole-dipole interactions play a significant role. The decreasing solubility in less polar solvents like ethyl acetate and dichloromethane reflects the diminishing ability of these solvents to solvate the polar functional groups. The very low solubility in non-polar solvents such as toluene and hexane is expected, as the energy required to break the strong intermolecular hydrogen bonds of this compound is not compensated by the weak van der Waals forces with these solvents.

Stability of this compound

The chemical stability of this compound is a critical factor for its storage, handling, and application, particularly in the pharmaceutical industry where degradation products can impact safety and efficacy. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8]

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions:

  • Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde and subsequently a carboxylic acid. The amine group can also undergo oxidation.

  • Acid/Base Catalyzed Reactions: While the core structure is relatively stable, extreme pH conditions could potentially lead to side reactions, though significant degradation is less likely under typical processing conditions.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially through dehydration or other complex reactions.

  • Photodegradation: Exposure to UV light can induce the formation of radical species, leading to a variety of degradation products.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of solubility and stability of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Protocol for Quantitative Solubility Determination

This protocol outlines the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials, ensuring a solid phase remains at equilibrium.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. The system should be visually inspected to confirm that undissolved solid is still present.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) if the compound is sufficiently volatile.[9][10]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of this compound in the saturated solution from the calibration curve, accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Shake at constant temperature (24-72h) prep3->equil1 To Equilibration equil2 Allow solids to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 To Sampling sample2 Filter (0.45 µm) sample1->sample2 sample3 Dilute accurately sample2->sample3 analysis1 Quantify using HPLC/GC sample3->analysis1 To Analysis analysis2 Calculate concentration from calibration curve analysis1->analysis2 analysis3 Express solubility analysis2->analysis3

Caption: Workflow for the experimental determination of solubility.

Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to assess the intrinsic stability of this compound under various stress conditions, in line with ICH guidelines.[6][8]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Store both the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source (e.g., in a photostability chamber) for a defined duration. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples (stressed and control) using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from all potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Identify and, if necessary, characterize any significant degradation products.

Logical Flow of Forced Degradation Studies:

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (Light Exposure) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation - % Degradation - Identify Degradants analysis->evaluation

Caption: Logical flow for conducting forced degradation studies.

Conclusion

This compound is a versatile chemical intermediate with a favorable solubility profile in polar solvents, stemming from its amine and hydroxyl functionalities. While inherently stable under standard conditions, it is susceptible to degradation under oxidative, and potentially thermal and photolytic, stress. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the solubility and stability of this compound, enabling its effective use in research and development. A thorough understanding of these parameters is crucial for the successful and reliable application of this compound in the synthesis of novel chemical entities.

References

A Technical Guide to the Thermochemical Landscape of (4-Aminocyclohexyl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Aminocyclohexyl)methanol is a bifunctional molecule incorporating both a primary amine and a primary alcohol on a cyclohexane scaffold. Its structural motifs are prevalent in a variety of biologically active compounds, making it a valuable building block in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties is paramount for ensuring safety, optimizing synthetic routes, and predicting the stability of drug candidates and formulations. This guide provides a comprehensive overview of the methodologies for determining the key thermochemical data of this compound, including its standard enthalpy of formation, heat capacity, and phase transition behavior. We delve into the theoretical underpinnings and practical execution of both experimental techniques—namely, combustion calorimetry and Differential Scanning Calorimetry (DSC)—and high-accuracy computational methods. This document is intended to serve as a technical resource for researchers, chemists, and drug development professionals, enabling them to navigate the critical aspects of thermochemical characterization.

The Imperative of Thermochemical Data in Pharmaceutical R&D

In the rigorous and highly regulated landscape of drug development, a molecule's energetic properties are as critical as its biological activity. Thermochemical data for a compound like this compound provides a foundational dataset that informs several key stages of the pharmaceutical pipeline:

  • Chemical Process Safety and Hazard Analysis: The standard enthalpy of formation (ΔHf°) is a direct measure of a molecule's intrinsic energy.[1] A highly positive enthalpy of formation can indicate thermodynamic instability, suggesting a propensity for rapid decomposition and the potential for energetic release. This information is critical for conducting risk assessments and designing safe manufacturing processes, especially during scale-up.

  • Reaction Calorimetry and Synthetic Route Optimization: Knowledge of the enthalpy of formation of reactants, intermediates, and final products allows for the calculation of the enthalpy of reaction (ΔHrxn). This is essential for predicting the heat flow of a chemical transformation, enabling the design of appropriate thermal management systems to prevent runaway reactions.

  • Drug Substance and Product Stability: Phase transitions, such as melting point and the enthalpy of fusion, are critical parameters that influence the physical stability of the active pharmaceutical ingredient (API).[2] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be identified and characterized using techniques like DSC. Different polymorphs can exhibit varying solubility, bioavailability, and stability, making their thermochemical characterization a regulatory requirement.

  • Formulation Development: The heat capacity and thermal behavior of an API are important considerations in downstream processing, such as milling, granulation, and drying. Understanding these properties helps in the design of robust and reproducible formulation processes.[3]

  • Computational Modeling and Drug Design: Experimental thermochemical data serves as a crucial benchmark for validating and refining computational models.[4] Accurate models, in turn, can accelerate the drug discovery process by predicting the properties of novel derivatives, aiding in the rational design of molecules with desired thermodynamic and pharmacokinetic profiles.[5][6]

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following sections detail the primary techniques for characterizing this compound.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by first measuring its enthalpy of combustion (ΔHc°) using an oxygen bomb calorimeter.[7][8] The enthalpy of formation is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[9][10]

For the complete combustion of this compound (C7H15NO), the balanced chemical equation is:

C7H15NO(s) + 10.25 O2(g) → 7 CO2(g) + 7.5 H2O(l) + 0.5 N2(g)

The standard enthalpy of formation can then be calculated using the following relationship derived from Hess's Law:[11][12]

ΔHf°(C7H15NO) = [7 × ΔHf°(CO2) + 7.5 × ΔHf°(H2O)] - ΔHc°(C7H15NO)

Note that the standard enthalpies of formation of O2(g) and N2(g) are zero by definition, as they are elements in their standard state.[13]

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within the decomposition vessel (the "bomb"). A fuse wire is positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample (qrxn) is calculated from the temperature change (ΔT) of the calorimeter system.

  • Corrections: Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from the nitrogen present in the sample and residual atmospheric nitrogen in the bomb.

The following diagram illustrates the workflow for determining the standard enthalpy of formation.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Workflow for determining the enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][14] It is used to determine a wide range of thermal properties, including melting point, enthalpy of fusion (ΔHfus), glass transitions, and heat capacity (Cp).[2][15][16]

A typical DSC thermogram for a crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the onset of the peak is taken as the melting temperature, and the area under the peak is directly proportional to the enthalpy of fusion.[17][18]

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.[2]

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The DSC is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.[19] An inert atmosphere is maintained by purging with a gas like nitrogen.

  • Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting and the integrated area of the melting peak, which corresponds to the enthalpy of fusion.

  • Heat Capacity Measurement: Heat capacity can be determined by comparing the heat flow signal of the sample to that of a known standard (like sapphire) under the same conditions. Modulated DSC (MDSC), which superimposes a sinusoidal temperature modulation on the linear heating ramp, can provide a more direct and accurate measurement of heat capacity.[3]

The diagram below outlines the DSC experimental workflow.

graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Experimental workflow for DSC analysis.

Computational Prediction of Thermochemical Properties

Alongside experimental methods, computational chemistry offers a powerful and complementary approach for predicting thermochemical data.[4] High-level ab initio methods, particularly composite methods like the Gaussian-n (Gn) theories, can predict enthalpies of formation with high accuracy, often approaching "chemical accuracy" (±1 kcal/mol).[20][21]

Gaussian-4 (G4) Theory

Gaussian-4 (G4) theory is a composite method that approximates a very high-level calculation by combining the results of several lower-level calculations.[20] This approach provides a balance between accuracy and computational cost. The G4 protocol involves a series of steps:

  • Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally efficient method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[20]

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[22][23]

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., MP2, MP4, CCSD(T)).[20]

  • Extrapolation and Empirical Corrections: The results of these calculations are combined and extrapolated to estimate the complete basis set limit energy. An empirical higher-level correction (HLC) is added to account for remaining deficiencies in the theoretical treatment.[24]

The final G4 energy is then used to calculate the standard enthalpy of formation by considering the atomization energy of the molecule.

The following flowchart depicts the computational workflow for determining the enthalpy of formation using G4 theory.

G4_Workflow

Caption: Computational workflow for G4 thermochemistry.

Data Summary and Interpretation

While no comprehensive experimental thermochemical dataset for this compound is currently available in the public domain, this guide provides the established methodologies to acquire it. The table below summarizes the key thermochemical parameters and the methods to determine them.

Thermochemical PropertySymbolExperimental MethodComputational MethodImportance in Drug Development
Standard Enthalpy of Formation ΔHf°Combustion CalorimetryGaussian-n (G4) TheorySafety assessment, reaction calorimetry, process design.
Melting Point TmDifferential Scanning Calorimetry (DSC)N/AAPI characterization, purity assessment, physical stability.
Enthalpy of Fusion ΔHfusDifferential Scanning Calorimetry (DSC)N/APolymorph characterization, formulation development.
Heat Capacity Cp(Modulated) DSCStatistical ThermodynamicsProcess modeling, formulation, stability studies.

Conclusion

The thermochemical characterization of this compound is a critical, yet often overlooked, aspect of its application in pharmaceutical research and development. The experimental and computational methodologies outlined in this guide provide a robust framework for obtaining the essential data needed for safe, efficient, and well-controlled chemical processes. By integrating combustion calorimetry, differential scanning calorimetry, and high-accuracy computational chemistry, researchers can build a comprehensive thermochemical profile of this versatile building block. This, in turn, supports the development of safer manufacturing protocols, more stable drug formulations, and ultimately, accelerates the journey from molecular concept to therapeutic reality.

References

A Technical Guide to Quantum Chemical Calculations on (4-Aminocyclohexyl)methanol: A Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of contemporary drug discovery and development, (4-Aminocyclohexyl)methanol stands as a pivotal structural motif, frequently incorporated into pharmacologically active agents to modulate their physicochemical and pharmacokinetic profiles. A profound comprehension of its three-dimensional structure, electronic properties, and conformational landscape is paramount for the rational design of novel therapeutics. This technical guide delineates a comprehensive framework for employing quantum chemical calculations to elucidate the molecular characteristics of this compound. We will navigate through the theoretical underpinnings, practical implementation, and insightful interpretation of these computational methods, tailored for researchers, scientists, and drug development professionals. This document eschews a rigid template, instead adopting a narrative that logically unfolds the "why" behind each computational step, fostering a deeper understanding of the synergy between theoretical chemistry and pharmaceutical science.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxymethyl group.[1] This unique arrangement of functional groups imparts a combination of desirable properties, including hydrogen bonding capabilities and a degree of conformational rigidity, making it a valuable building block in medicinal chemistry. Its incorporation into drug candidates can influence solubility, membrane permeability, and binding affinity to biological targets.

Quantum chemical (QC) calculations offer a powerful lens through which to inspect the molecular intricacies of such compounds, providing insights that are often challenging or impossible to obtain through experimental means alone.[2][3] By solving the Schrödinger equation, or approximations thereof, we can predict a molecule's electronic structure, geometry, and a host of other properties that govern its behavior in a biological environment.[4] This in-silico approach is a cornerstone of modern computational chemistry, enabling the rapid screening and optimization of drug candidates.[3]

This guide will focus on a robust and widely adopted computational protocol centered around Density Functional Theory (DFT), a method that strikes an optimal balance between accuracy and computational expense for molecules of this size.[5][6]

Theoretical & Computational Methodology: A Self-Validating System

The integrity of any computational study hinges on the judicious selection of theoretical methods and the meticulous execution of the computational workflow. Our approach is designed as a self-validating system, where each step logically builds upon the last, and the chosen parameters are justified by established best practices in the field.

Foundational Theories: Hartree-Fock and Density Functional Theory

At the heart of most quantum chemical calculations lie two primary theoretical frameworks: the Hartree-Fock (HF) method and Density Functional Theory (DFT).

  • Hartree-Fock (HF) Method: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7][8] While computationally efficient, HF theory neglects the instantaneous correlation between the motions of electrons, which can impact the accuracy of the results.[9] It serves as a good starting point for more advanced calculations.[8]

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its ability to include electron correlation at a fraction of the cost of traditional correlated wavefunction-based methods.[5][10] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable.[11] The accuracy of DFT calculations is largely determined by the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.[6]

The Language of Electrons: Basis Sets

To perform these calculations on a computer, the molecular orbitals must be represented by a set of mathematical functions known as a basis set .[12][13] The choice of basis set is a critical determinant of the accuracy and computational cost of the calculation.[14]

  • Minimal Basis Sets (e.g., STO-3G): These use the minimum number of functions required to describe the electrons of each atom. They are computationally inexpensive but often provide only qualitative results.[4]

  • Split-Valence Basis Sets (e.g., 6-31G(d,p)): These are more flexible and accurate. They use multiple functions to describe the valence electrons, which are most involved in chemical bonding. The addition of polarization functions (d,p) allows for a more realistic description of orbital shapes, particularly in strained or polar molecules.[14]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ): These are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.[4]

For a molecule like this compound, a split-valence basis set such as 6-31G(d,p) offers a good compromise between accuracy and computational feasibility for initial geometry optimizations and property calculations.

Computational Software: The Tools of the Trade

Several software packages are available for performing quantum chemical calculations. Two of the most widely used are:

  • Gaussian: A comprehensive and versatile software package that has been a staple in the computational chemistry community for decades.[15][16] It offers a wide array of theoretical methods and analysis tools.[17]

  • ORCA: A powerful and user-friendly quantum chemistry program that is free for academic use.[18][19] It is known for its efficiency and broad range of capabilities, making it an excellent choice for both novice and experienced users.[20][21][22]

This guide will provide methodologies applicable to both platforms.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a robust workflow for the quantum chemical characterization of this compound.

Step 1: Initial Structure Preparation
  • Obtain a 3D structure: Start with a plausible 3D structure of this compound. This can be generated using molecular building software (e.g., Avogadro, ChemDraw) or retrieved from a chemical database. Both cis and trans isomers should be considered.[23][24]

  • Initial Conformer Search (Optional but Recommended): For flexible molecules like this, a preliminary conformational search using a less computationally expensive method (e.g., molecular mechanics) can identify low-energy starting geometries for the more accurate quantum chemical calculations.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

  • Method Selection: Choose a suitable level of theory. A common and reliable choice for molecules of this nature is the B3LYP exchange-correlation functional combined with the 6-31G(d,p) basis set.

  • Execution: Submit the initial structure for geometry optimization using your chosen software. The calculation will iteratively adjust the atomic positions until the forces on all atoms are negligible.

  • Verification: Upon completion, it is crucial to perform a vibrational frequency analysis . The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[25]

Step 3: Calculation of Molecular Properties

Once the optimized geometry is obtained, a wealth of information can be extracted through single-point energy calculations and further analysis.

  • Electronic Properties:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity.[26] The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability.[27] A smaller gap generally suggests higher reactivity.[28]

    • Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[29][30] This is invaluable for understanding and predicting non-covalent interactions, such as those between a drug and its protein target.[31][32]

  • Spectroscopic Properties:

    • Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the interpretation of experimental data.[33][34] Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experiment.[3]

Data Presentation and Interpretation

The quantitative data generated from these calculations should be organized for clarity and ease of interpretation.

Tabulated Data
ParameterCalculated Value (cis-isomer)Calculated Value (trans-isomer)Significance in Drug Development
Total Energy (Hartrees)ValueValueIndicates the relative stability of the isomers.
HOMO Energy (eV)ValueValueRelates to the molecule's electron-donating ability.[26]
LUMO Energy (eV)ValueValueRelates to the molecule's electron-accepting ability.[26]
HOMO-LUMO Gap (eV)ValueValueCorrelates with chemical reactivity and kinetic stability.[27]
Dipole Moment (Debye)ValueValueInfluences solubility and interactions with polar environments.

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

Visualizations

Visual representations are critical for conveying the complex information derived from quantum chemical calculations.

4.2.1. Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to participate in chemical reactions.

4.2.2. Molecular Electrostatic Potential (MEP) Map

The MEP map is typically colored with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, one would expect to see negative potential around the oxygen and nitrogen atoms, and positive potential around the amine and hydroxyl hydrogens.

Mandatory Visualizations: Workflow and Conceptual Diagrams

To further clarify the process and the underlying logic, the following diagrams are provided in the DOT language for use with Graphviz.

Quantum Chemical Calculation Workflow

G cluster_input Input Preparation cluster_qc Quantum Chemical Calculations cluster_analysis Analysis & Interpretation cluster_output Output mol_build 1. Build 3D Structure (cis & trans isomers) conf_search 2. Conformational Search (Molecular Mechanics) mol_build->conf_search geom_opt 3. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) conf_search->geom_opt freq_anal 4. Vibrational Frequency Analysis geom_opt->freq_anal prop_calc 5. Property Calculations (Single-Point Energy) freq_anal->prop_calc homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo mep MEP Map Generation prop_calc->mep vib_spec Vibrational Spectra prop_calc->vib_spec data_table Quantitative Data Table homo_lumo->data_table visuals Molecular Visualizations mep->visuals vib_spec->data_table

Caption: Workflow for Quantum Chemical Calculations.

Relationship between Theoretical Concepts

G cluster_theory Theoretical Foundation cluster_implementation Computational Implementation cluster_properties Calculated Properties schrodinger Schrödinger Equation hf Hartree-Fock (HF) Approximation schrodinger->hf dft Density Functional Theory (DFT) schrodinger->dft basis_set Basis Set (e.g., 6-31G(d,p)) hf->basis_set dft->basis_set software Software (Gaussian, ORCA) basis_set->software geometry Optimized Geometry software->geometry energy Electronic Energy software->energy orbitals Molecular Orbitals (HOMO/LUMO) software->orbitals charge_dist Charge Distribution (MEP) software->charge_dist

Caption: Interplay of Theoretical Concepts in QC.

Conclusion: From Calculation to Insight

This technical guide has provided a comprehensive and logically structured approach to performing and interpreting quantum chemical calculations on this compound. By following the outlined workflow, researchers in drug discovery can gain invaluable insights into the molecular properties that govern the pharmacological behavior of this important building block. The judicious application of these computational tools, grounded in a solid theoretical understanding, empowers the rational design of more effective and safer therapeutic agents. The principles and methodologies detailed herein are broadly applicable to a wide range of organic molecules, serving as a foundational reference for the integration of computational chemistry into the drug development pipeline.

References

An In-depth Technical Guide to the Discovery and Synthesis of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Aminocyclohexyl)methanol is a pivotal bifunctional molecule, serving as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring a cyclohexane ring substituted with both an amino and a hydroxymethyl group, imparts valuable properties to the target molecules. The stereochemistry of these functional groups, particularly the trans isomer, is often crucial for biological activity. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis. We will delve into the core synthetic strategies, with a primary focus on catalytic hydrogenation of 4-aminobenzoic acid and its derivatives, and also explore alternative reduction methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a strong foundation in the underlying chemical principles.

Historical Perspective: From Catalytic Hydrogenation to a Key Pharmaceutical Intermediate

The journey to the synthesis of this compound is deeply rooted in the pioneering work of French chemist Paul Sabatier. At the turn of the 20th century, Sabatier's groundbreaking research demonstrated that finely divided metals, such as nickel, could catalyze the direct hydrogenation of unsaturated and aromatic compounds.[1][2] His work, which earned him the Nobel Prize in Chemistry in 1912, laid the foundation for modern catalytic hydrogenation, a cornerstone of industrial organic synthesis.[3]

The ability to reduce the stable aromatic ring of benzene and its derivatives opened up a new world of chemical possibilities, allowing for the creation of saturated cyclic compounds.[4] While early methods for the synthesis of amino alcohols often involved the reduction of amino acids or the aminolysis of epoxides, the application of catalytic hydrogenation to aromatic precursors provided a more direct and scalable route to compounds like this compound.[5][6] The initial syntheses of aminocyclohexane derivatives were explored in the broader context of creating novel cyclic structures.[7] Over time, the significance of the trans isomer of this compound as a key intermediate in the synthesis of pharmaceuticals, such as Ambroxol, has driven the development of highly stereoselective and efficient synthetic methodologies.[8]

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the catalytic hydrogenation of 4-aminobenzoic acid and its derivatives, and the reduction of these precursors using metal hydrides.

Catalytic Hydrogenation of 4-Aminobenzoic Acid and its Derivatives

Catalytic hydrogenation is the most prevalent and industrially viable method for the synthesis of this compound. This process involves the reduction of both the aromatic ring and the carboxylic acid or ester functionality of a 4-aminobenzoic acid precursor.

The primary starting materials for this route are:

  • 4-Aminobenzoic acid (PABA): A readily available and cost-effective starting material.

  • Esters of 4-Aminobenzoic acid: Such as the methyl or ethyl ester.

  • 4-Nitrobenzoic acid: This precursor requires an initial reduction of the nitro group to an amine, which can often be achieved in the same pot as the ring hydrogenation.[9]

A range of noble metal catalysts are effective for the hydrogenation of the aromatic ring. The choice of catalyst has a significant impact on the reaction conditions, selectivity, and cost.

  • Ruthenium (Ru): Ruthenium-based catalysts, particularly Ruthenium on carbon (Ru/C), are highly effective for the hydrogenation of aromatic rings and are often favored for their ability to promote the formation of the desired trans isomer, especially under basic conditions.[10]

  • Rhodium (Rh): Rhodium catalysts are also highly active for aromatic ring hydrogenation and can operate under milder conditions than some other catalysts.[11]

  • Palladium (Pd): Palladium on carbon (Pd/C) is a versatile and widely used hydrogenation catalyst. It is effective for the reduction of nitro groups to amines and can also hydrogenate the aromatic ring, although sometimes requiring more forcing conditions compared to Ru or Rh.[9]

  • Platinum (Pt): Platinum-based catalysts, such as platinum oxide (Adam's catalyst), are also active for benzene ring hydrogenation.

  • Raney Nickel (Ni): While a less expensive option, Raney Nickel typically requires higher temperatures and pressures to achieve complete hydrogenation of the aromatic ring.

CatalystTypical SupportRelative Activity for Aromatic RingTypical ConditionsStereoselectivity Notes
Ruthenium (Ru) Carbon (C), Alumina (Al₂O₃)High80-150 °C, 15-100 bar H₂Favors trans isomer in basic media
Rhodium (Rh) Carbon (C), Alumina (Al₂O₃)Very High25-100 °C, 1-50 bar H₂Can provide good stereoselectivity
Palladium (Pd) Carbon (C)Moderate to High60-120 °C, 2-100 bar H₂Often used for nitro group reduction
Platinum (Pt) Carbon (C), Oxide (PtO₂)High25-100 °C, 1-50 bar H₂Generally gives a mixture of isomers
Raney Nickel (Ni) -Moderate100-200 °C, >100 bar H₂Less selective, requires harsh conditions

The catalytic hydrogenation of aromatic rings is generally understood to proceed via the Horiuti-Polanyi mechanism. This involves the stepwise addition of hydrogen atoms to the aromatic ring, which is adsorbed onto the surface of the metal catalyst.

G cluster_0 Catalyst Surface Catalyst Catalyst Aromatic_Substrate 4-Aminobenzoic Acid Derivative Adsorbed_Substrate Adsorbed Substrate Aromatic_Substrate->Adsorbed_Substrate H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption Intermediate Partially Hydrogenated Intermediate Adsorbed_H->Intermediate Stepwise H addition Adsorbed_Substrate->Intermediate Product This compound Intermediate->Product Further H addition & Desorption

Figure 1: Simplified workflow of catalytic hydrogenation on a metal surface.

The stereochemical outcome of the hydrogenation, i.e., the ratio of cis to trans isomers, is determined by the mode of adsorption of the substrate and the intermediates onto the catalyst surface. For substituted cyclohexanes, the formation of the thermodynamically more stable isomer is often favored. In the case of this compound, the trans isomer, where both the amino and hydroxymethyl groups can occupy equatorial positions in the chair conformation, is generally more stable.

The use of a Ruthenium catalyst in a basic medium has been shown to be particularly effective in producing a high ratio of the trans isomer. The basic conditions are thought to influence the adsorption geometry of the carboxylate intermediate on the catalyst surface, favoring a pathway that leads to the trans product.

The following protocol is adapted from patent literature and demonstrates the synthesis of the carboxylic acid precursor to this compound with high trans selectivity.

Reaction:

Figure 2: Simplified reaction pathway for the LiAlH₄ reduction of a carboxylic acid.

The following is a general procedure for the reduction of the ester to the alcohol.

Reaction:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (excess, e.g., 2-3 eq.) in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl trans-4-aminocyclohexanecarboxylate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by crystallization or column chromatography.

Conclusion

The synthesis of this compound has evolved from the early principles of catalytic hydrogenation to highly optimized and stereoselective industrial processes. The catalytic hydrogenation of 4-aminobenzoic acid or its derivatives, particularly using Ruthenium-based catalysts under basic conditions, stands out as a robust method for obtaining the desired trans isomer, which is of significant importance in the pharmaceutical industry. Alternative reduction methods using metal hydrides like LiAlH₄ offer valuable laboratory-scale synthetic routes. A thorough understanding of the underlying reaction mechanisms, the role of different catalysts, and the factors influencing stereoselectivity is crucial for the efficient and targeted synthesis of this key building block. Future research in this area will likely focus on the development of even more active and selective catalysts, as well as greener and more sustainable synthetic processes.

References

Methodological & Application

(4-Aminocyclohexyl)methanol in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, prized for their high specificity and potency. However, native peptides often suffer from poor metabolic stability and rapid in-vivo clearance, limiting their therapeutic potential.[1][2] The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.[3][4] (4-Aminocyclohexyl)methanol emerges as a particularly valuable non-canonical building block. Its unique aliphatic cyclic structure offers a strategic tool to modulate the physicochemical properties of peptides, enhancing their structural rigidity, proteolytic resistance, and overall pharmacokinetic profile.[4]

This guide provides a comprehensive overview of the applications and protocols for utilizing this compound in solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of next-generation peptide-based therapeutics and research tools.

Scientific Rationale: The Structural Advantage of this compound

The efficacy of this compound as a peptide modifier stems from its distinct structural features:

  • Cyclohexyl Core: The saturated cyclohexyl ring introduces significant steric bulk and conformational constraint into the peptide backbone.[4] This rigidity can disrupt enzymatic recognition sites, thereby enhancing resistance to proteolytic degradation.[2][4] Furthermore, the constrained conformation can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and potency.

  • Hydrophobicity: The aliphatic nature of the cyclohexyl group increases the overall hydrophobicity of the peptide. This can be strategically employed to enhance membrane permeability or modulate interactions with hydrophobic pockets of target proteins.[5]

  • Amino and Hydroxyl Functionalities: The primary amine and hydroxyl groups provide versatile handles for peptide bond formation and further chemical modification. The primary amine allows for straightforward incorporation into the peptide chain via standard amide bond coupling reactions. The hydroxyl group can serve as an attachment point for linkers, payloads in peptide-drug conjugates (PDCs), or other functional moieties.[6][7]

Core Applications in Peptide Synthesis

The unique properties of this compound lend themselves to a variety of applications in peptide chemistry:

  • Enhancing Proteolytic Stability: By replacing a natural amino acid with this compound, the resulting peptide can exhibit significantly increased resistance to enzymatic degradation, leading to a longer in-vivo half-life.[2][4]

  • Conformational Control: The rigid cyclohexyl ring can be used to induce specific secondary structures, such as β-turns, which are often critical for biological activity.[8]

  • Linker for Peptide-Drug Conjugates (PDCs): The hydroxyl group of this compound provides a convenient attachment point for cytotoxic drugs, imaging agents, or other payloads, making it a valuable component in the design of targeted therapeutics.[7][9]

  • Scaffold for Peptidomimetics: The cyclohexyl core can serve as a scaffold for the synthesis of non-peptidic molecules that mimic the structure and function of bioactive peptides.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely used Fmoc/tBu strategy in solid-phase peptide synthesis.[10]

Workflow for Incorporating this compound

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Coupling of This compound Fmoc_Deprotection->Coupling Capping 4. Capping (Optional) Coupling->Capping If incomplete coupling Washing 5. Washing Coupling->Washing Capping->Washing Washing->Fmoc_Deprotection Next cycle Cleavage 6. Cleavage and Deprotection Washing->Cleavage Final cycle Purification 7. Purification and Analysis Cleavage->Purification

Caption: General workflow for SPPS incorporation.

Protocol 1: Manual Solid-Phase Synthesis

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)[11]

  • N,N-Dimethylformamide (DMF)[12][13]

  • Dichloromethane (DCM)[12][13]

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[3]

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[3]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Coupling of Fmoc-(4-Aminocyclohexyl)methanol:

    • In a separate vial, dissolve Fmoc-(4-Aminocyclohexyl)methanol (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, extend the reaction time or perform a double coupling.[11]

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[11]

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Caution: TFA is highly corrosive. Handle with appropriate PPE in a fume hood. [3]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[3]

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

    • Characterize the purified peptide by mass spectrometry (MS).

Data Presentation: Coupling Efficiency
Coupling ReagentEquivalents (AA:Reagent:Base)Reaction Time (h)Estimated Yield (%)
HBTU/DIEA1 : 0.95 : 22>95
HATU/DIEA1 : 0.95 : 21.5>98
DIC/HOBt1 : 1 : 04~90

Note: Yields are sequence-dependent and may require optimization.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric bulk of the cyclohexyl ring, incomplete coupling may occur. This can be addressed by:

    • Using a more potent coupling reagent like HATU.

    • Extending the coupling time.

    • Performing a double coupling.

    • Slightly increasing the temperature (use with caution to avoid racemization).

  • Solubility Issues: Peptides containing this compound may exhibit reduced solubility in aqueous solutions. Purification and handling may require the use of organic co-solvents.

  • Stereochemistry: this compound exists as cis and trans isomers. Ensure the use of the desired isomer for your application, as this will impact the final peptide structure and activity.

Conclusion: A Versatile Tool for Peptide Optimization

This compound is a valuable and versatile building block for modifying peptides. Its incorporation can lead to significant improvements in proteolytic stability, conformational rigidity, and provides a handle for further functionalization. The protocols outlined in this guide provide a solid foundation for the successful synthesis of peptides containing this non-canonical amino acid, opening new avenues for the development of robust and potent peptide-based therapeutics and research tools.

References

(4-Aminocyclohexyl)methanol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (4-Aminocyclohexyl)methanol: A Versatile Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of Saturated Scaffolds

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly turning to building blocks that offer three-dimensional complexity and improved physicochemical properties. This compound, a bifunctional saturated cyclic scaffold, has emerged as a cornerstone in this endeavor.[1] Its structure, featuring a cyclohexane ring substituted with both a primary amine and a primary alcohol, provides a unique and powerful tool for molecular design.[1]

The strategic incorporation of this compound addresses a critical challenge in drug development: the "flatness" of many compound libraries dominated by sp²-hybridized aromatic systems. Increasing the fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with enhanced clinical success.[2] Saturated scaffolds like this one improve solubility, reduce metabolic liability, and provide rigid conformational control, allowing for precise orientation of pharmacophoric groups to maximize target engagement.[2][3][4] This guide provides an in-depth exploration of the applications and synthetic protocols for leveraging this compound as a strategic building block in medicinal chemistry.

Part 1: Physicochemical and Conformational Profile

The utility of this compound stems from its distinct properties, which can be harnessed to overcome common drug design hurdles.

1.1. A Bioisostere for Aromatic Rings

One of the most powerful applications of the this compound moiety is as a bioisosteric replacement for substituted phenyl rings.[5][6] This strategic swap can profoundly impact a molecule's properties:

  • Increased Fsp³ Character: Directly enhances the three-dimensionality and often improves the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of a compound.[2]

  • Modulation of Lipophilicity: While replacing a phenyl group with a cyclohexyl group can increase lipophilicity, the polar amine and alcohol functionalities on this compound provide a balancing effect, often leading to a more favorable solubility/lipophilicity balance.[2]

  • Enhanced Metabolic Stability: The saturated cyclohexane core is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.

Data Presentation: Comparative Physicochemical Properties

The following table illustrates the calculated property changes when replacing a conceptual para-substituted aminomethyl-benzyl ring with the this compound scaffold.

PropertyPhenyl-based FragmentThis compound FragmentRationale for Change
Structure Ph-CH₂-NH-RcHex-CH₂OH(-NH-R)Saturated core introduction
Molecular Weight ( g/mol ) ~120.17 + R129.20 + RModest increase in mass
cLogP ~1.8 + R's contribution~0.5 + R's contributionThe polar alcohol group significantly reduces lipophilicity, potentially improving aqueous solubility.[7]
Topological Polar Surface Area (TPSA) 26.02 Ų46.25 ŲAddition of the hydroxyl group increases polarity, which can improve cell permeability and solubility.[7]
H-Bond Donors 12The extra hydroxyl group provides an additional hydrogen bond donor for target interaction or solvation.[7]
H-Bond Acceptors 12The hydroxyl oxygen acts as an additional hydrogen bond acceptor.[7]
Fraction sp³ (Fsp³) ~0.141.0Dramatically increases three-dimensional character, moving away from "flatland".[2]

1.2. Conformational Rigidity and Stereochemistry

The cyclohexane ring exists predominantly in a stable chair conformation. The 1,4-disubstitution pattern of this compound gives rise to cis and trans diastereomers.[8][9][10] The choice of isomer is critical, as the spatial relationship between the amino and hydroxymethyl groups dictates how appended functionalities are presented to a biological target.

  • trans-isomer: The substituents are typically in a diaxial or diequatorial arrangement. The low-energy diequatorial conformation places the two functional groups on opposite faces of the ring, maximizing their separation.

  • cis-isomer: One substituent is axial while the other is equatorial, placing them on the same face of the ring.

This conformational restriction is a key advantage, reducing the entropic penalty upon binding to a receptor and allowing for the design of highly potent and selective ligands.[4][11]

Part 2: Applications in Drug Design

The dual functionality and rigid core of this compound make it a versatile linker, a foundational scaffold, and a tool for property modulation.

2.1. Role as a Central Scaffold and Linker

The building block can serve as the central hub of a molecule, connecting different pharmacophoric elements with precise stereochemical control. The amine and alcohol groups provide orthogonal chemical handles for building out molecular complexity. For example, the amine can be acylated to form an amide bond while the alcohol is converted to an ether, all while the cyclohexane core maintains a defined spatial arrangement. This is a common strategy in "scaffold hopping" to generate novel intellectual property and improve on existing drug series.[12]

cluster_0 Core Building Block cluster_1 Functionalization Pathways cluster_2 Resulting Motifs ACHM This compound Amine Amine (-NH2) ACHM->Amine N-terminus Alcohol Alcohol (-CH2OH) ACHM->Alcohol O-terminus Amide Amides / Sulfonamides Amine->Amide Amide Coupling SecAmine Secondary / Tertiary Amines Amine->SecAmine Reductive Amination Ether Ethers Alcohol->Ether Williamson Ether Synthesis Ester Esters Alcohol->Ester Esterification

Caption: Synthetic utility of this compound.

Part 3: Field-Proven Synthetic Protocols

The successful incorporation of this compound relies on robust and well-understood chemical transformations. The following protocols provide detailed, step-by-step methodologies for its most common applications.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of a carboxylic acid to the primary amine of this compound using HATU, a highly efficient and widely used coupling reagent.[13][14]

Causality: Direct condensation of a carboxylic acid and an amine is unfavorable. Coupling reagents like HATU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[13][15] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the acidic proton of the carboxylic acid and the HCl byproduct, driving the reaction to completion.[14]

Materials & Reagents:

  • This compound (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).

  • Reagent Addition: Add this compound (1.0 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The solution may turn yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

start Start dissolve Dissolve Carboxylic Acid and this compound in anhydrous DMF start->dissolve add_hatu Add HATU coupling reagent dissolve->add_hatu cool Cool to 0 °C add_hatu->cool add_dipea Add DIPEA base dropwise cool->add_dipea react Stir at Room Temperature (2-4 hours) Monitor by TLC/LC-MS add_dipea->react workup Workup: Dilute with EtOAc, Wash with NaHCO3 & Brine react->workup purify Dry, Concentrate, and Purify via Flash Chromatography workup->purify end End: Pure Amide Product purify->end

Caption: Experimental workflow for amide coupling.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is a highly effective method for forming a secondary amine by reacting an aldehyde or ketone with the amino group of this compound.[16]

Causality: The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the carbonyl compound and the amine, often catalyzed by a weak acid.[16][17] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion as it forms.[18][19] This selectivity prevents the formation of alcohol byproducts and allows for a convenient one-pot procedure.[16][20]

Materials & Reagents:

  • This compound (1.0 eq)

  • Aldehyde or Ketone of interest (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 0.1-1.0 eq)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCE.

  • Iminium Formation: If the carbonyl is unreactive, add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reduction: Add STAB (1.5 eq) to the mixture in portions. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting materials.

  • Workup: Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the pure secondary amine.

start Start dissolve Dissolve Aldehyde/Ketone and this compound in anhydrous DCE/DCM start->dissolve add_acid Optional: Add Acetic Acid Stir for 30-60 min dissolve->add_acid add_stab Add STAB (NaBH(OAc)3) in portions add_acid->add_stab react Stir at Room Temperature (4-12 hours) Monitor by TLC/LC-MS add_stab->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM, Wash with Brine quench->extract purify Dry, Concentrate, and Purify via Flash Chromatography extract->purify end End: Pure Secondary Amine purify->end

Caption: Experimental workflow for reductive amination.

Conclusion

This compound is more than a simple building block; it is a strategic tool for imparting desirable drug-like properties into lead compounds. Its saturated, conformationally defined core and versatile dual functionality enable medicinal chemists to escape the confines of flat, aromatic structures and explore a richer, three-dimensional chemical space. By serving as a robust scaffold, a precise linker, and an effective bioisostere, it facilitates the rational design of molecules with improved solubility, enhanced metabolic stability, and potent biological activity. The protocols detailed herein provide a reliable foundation for the effective incorporation of this valuable scaffold into next-generation therapeutic candidates.

References

The Versatile Role of (4-Aminocyclohexyl)methanol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (4-Aminocyclohexyl)methanol: A Unique Monomer for High-Performance Polymers

This compound is a cycloaliphatic compound characterized by the presence of both an amine and a hydroxyl functional group.[1] This bifunctionality, combined with the rigid and bulky nature of the cyclohexane ring, makes it an attractive monomer for the synthesis of polymers with enhanced properties. Unlike its linear aliphatic counterparts, the cycloaliphatic structure of this compound contributes to higher glass transition temperatures (Tg), improved thermal stability, and excellent mechanical strength in the final polymer.[2]

The primary amine group readily participates in nucleophilic substitution and addition reactions, making it suitable for the synthesis of polyamides and for acting as a curing agent for epoxy resins.[3] Simultaneously, the primary hydroxyl group can react with isocyanates to form urethane linkages, a cornerstone of polyurethane chemistry.[4][5] This dual reactivity opens up possibilities for creating a diverse range of polymer architectures, from linear thermoplastics to crosslinked thermosets.

Application in Polyamide Synthesis: Crafting High-Temperature Performance Materials

The primary amine functionality of this compound makes it an excellent candidate for the synthesis of polyamides through step-growth polymerization with dicarboxylic acids or their derivatives.[6] The incorporation of the cycloaliphatic ring into the polyamide backbone disrupts the chain packing and reduces crystallinity compared to fully aliphatic polyamides like Nylon 6,6, while simultaneously increasing the glass transition temperature and thermal stability.[7]

Rationale for Use in Polyamides

The inclusion of this compound in polyamide synthesis offers several advantages:

  • Enhanced Thermal Stability : The rigid cyclohexane ring restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved heat resistance compared to linear aliphatic polyamides.

  • Improved Mechanical Properties : The bulky cycloaliphatic structure can contribute to increased stiffness and tensile strength.

  • Good Solubility : The disruption of chain regularity can lead to improved solubility in common organic solvents, facilitating processing.

Experimental Protocol: Synthesis of a Polyamide from this compound and Adipic Acid

This protocol details the synthesis of a polyamide via direct polycondensation.

Materials:

  • This compound

  • Adipic acid

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Methanol

Procedure:

  • Reactor Setup : In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve a calculated amount of calcium chloride in NMP.

  • Monomer Addition : Add equimolar amounts of this compound and adipic acid to the flask.

  • Condensing Agent Addition : Add pyridine and then triphenyl phosphite to the reaction mixture.

  • Polymerization : Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir for 3-4 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Purification : Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing : Filter the polymer and wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.

  • Drying : Dry the resulting polyamide powder in a vacuum oven at 80°C until a constant weight is achieved.

Characterization of the Resulting Polyamide

The synthesized polyamide can be characterized by:

  • FTIR Spectroscopy : To confirm the formation of the amide linkage (N-H stretching and C=O stretching).

  • ¹H NMR Spectroscopy : To verify the polymer structure.

  • Differential Scanning Calorimetry (DSC) : To determine the glass transition temperature (Tg) and melting temperature (Tm).[8]

  • Thermogravimetric Analysis (TGA) : To assess the thermal stability and decomposition temperature.[9]

Polyamide_Synthesis_Workflow

Application in Polyurethane Synthesis: Leveraging Dual Functionality

The presence of both a primary amine and a primary hydroxyl group in this compound makes it a particularly interesting monomer for polyurethane synthesis. The amine group is generally more reactive towards isocyanates than the hydroxyl group. This differential reactivity can be exploited to control the polymer structure.[10]

Rationale for Use in Polyurethanes
  • Chain Extender and Crosslinker : this compound can act as a chain extender through the reaction of its amine group, and subsequently as a crosslinker through the reaction of its hydroxyl group, leading to thermoset polyurethanes with high network density.

  • Improved Thermomechanical Properties : The cycloaliphatic structure enhances the thermal stability and mechanical strength of the resulting polyurethane.[11]

  • Versatility in Formulation : The dual functionality allows for the creation of a wide range of polyurethanes with tailored properties by adjusting the stoichiometry and reaction conditions.

Experimental Protocol: Synthesis of a Polyurethane with Methylene Diphenyl Diisocyanate (MDI)

This protocol outlines a two-step synthesis of a polyurethane elastomer.

Materials:

  • This compound

  • Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene glycol) (PTMG, Mn ~1000 g/mol )

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Prepolymer Synthesis :

    • In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add PTMG and heat to 80°C under vacuum for 2 hours to remove moisture.

    • Cool to 60°C and add MDI under a nitrogen atmosphere.

    • Add a catalytic amount of DBTDL and stir at 80°C for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension :

    • Dissolve this compound in anhydrous DMF.

    • Add the this compound solution dropwise to the prepolymer with vigorous stirring. The reaction is exothermic.

    • Continue stirring for an additional hour after the addition is complete.

  • Curing :

    • Pour the viscous polymer solution into a mold and cure in an oven at 100°C for 24 hours.

  • Characterization :

    • The resulting polyurethane elastomer can be characterized for its mechanical properties (tensile strength, elongation at break) using a universal testing machine, and its thermal properties (Tg, Td) by DSC and TGA.

Polyurethane_Synthesis_Mechanism

Application as an Epoxy Curing Agent: Enhancing Thermoset Performance

This compound can be effectively used as a curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[12] The primary amine group reacts with the epoxide rings, leading to the formation of a crosslinked network.[3] The hydroxyl group can also participate in the curing reaction at higher temperatures, further increasing the crosslink density.

Rationale for Use as an Epoxy Curing Agent
  • High Glass Transition Temperature (Tg) : The cycloaliphatic structure contributes to a high Tg of the cured epoxy, making it suitable for high-temperature applications.[13]

  • Good Mechanical Properties : The rigid structure of the curing agent enhances the stiffness and strength of the cured epoxy resin.

  • Improved Chemical Resistance : The dense crosslinked network provides excellent resistance to solvents and other chemicals.

Experimental Protocol: Curing of DGEBA Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • Acetone (for viscosity reduction, optional)

Procedure:

  • Stoichiometric Calculation : Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. A 1:1 stoichiometric ratio of amine hydrogens to epoxy groups is typically used.

  • Mixing : Warm the DGEBA resin to reduce its viscosity. Add the calculated amount of this compound and mix thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to reduce the viscosity further.

  • Degassing : Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing Cycle : Pour the mixture into a preheated mold and cure using a staged curing cycle, for example: 2 hours at 80°C followed by 3 hours at 150°C.

  • Post-Curing : For optimal properties, a post-curing step at a higher temperature (e.g., 2 hours at 180°C) can be performed.

Characterization of the Cured Epoxy Resin

The cured epoxy resin can be evaluated for:

  • Dynamic Mechanical Analysis (DMA) : To determine the glass transition temperature (Tg) and storage modulus.

  • Thermogravimetric Analysis (TGA) : To assess the thermal stability.

  • Mechanical Testing : To measure tensile strength, modulus, and elongation at break.

Epoxy_Curing_Process

Quantitative Data Summary

The following table summarizes typical properties of polymers derived from cycloaliphatic monomers, providing a reference for the expected performance of polymers synthesized with this compound.

Polymer TypeMonomersGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
PolyamideCycloaliphatic Diamine + Aromatic Diacid200 - 250> 45080 - 1102.0 - 3.5
PolyurethaneCycloaliphatic Diisocyanate + Polyol-50 to 150> 30020 - 500.02 - 1.0
Epoxy ResinDGEBA + Cycloaliphatic Amine150 - 200> 35060 - 902.5 - 4.0

Note: These are representative values and can vary significantly based on the specific co-monomers, stoichiometry, and processing conditions.

Conclusion

This compound is a highly versatile and valuable monomer for the development of advanced polymers. Its unique combination of a reactive amine and hydroxyl group on a rigid cycloaliphatic ring allows for the synthesis of polyamides, polyurethanes, and epoxy thermosets with superior thermal and mechanical properties. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this monomer in creating next-generation materials for a wide range of demanding applications.

References

Application Note and Experimental Protocol for the N-Acylation of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated (4-Aminocyclohexyl)methanol Derivatives

The N-acylation of this compound is a pivotal chemical transformation that introduces an acyl group onto the nitrogen atom of the primary amine. This modification yields N-acylated this compound derivatives, a class of compounds with significant utility in medicinal chemistry and materials science. The bifunctional nature of the parent molecule, possessing both a primary amine and a primary alcohol, allows for the selective modification of the amine, leaving the hydroxyl group available for further functionalization. This strategic derivatization is instrumental in the synthesis of novel drug candidates, as the resulting amide bond is a common structural motif in biologically active molecules, contributing to their metabolic stability and target-binding affinity.[1][2] Furthermore, these derivatives serve as valuable building blocks in the creation of advanced polymers and functional materials.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of this compound. We will delve into the underlying chemical principles, present a detailed experimental protocol using a common acylating agent, and discuss methods for purification and characterization of the final product.

Chemical Principles: The Art of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow under neutral conditions. This is due to the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Several strategies exist for this activation, with the use of coupling reagents being one of the most prevalent and efficient methods in modern organic synthesis.[3] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate amide bond formation.[3][4]

The general mechanism involving a carbodiimide coupling agent proceeds as follows:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]

  • Nucleophilic Attack by the Amine: The primary amine of this compound then attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Formation of the Amide and Urea Byproduct: This attack leads to the formation of the desired amide bond and a urea byproduct.[5][6]

To enhance the reaction rate and minimize side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) are often employed. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.

Experimental Protocol: N-Acetylation of this compound

This protocol details the N-acetylation of this compound using acetic anhydride, a common and efficient acylating agent.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
This compoundC₇H₁₅NO129.201467-84-1e.g., Sigma-Aldrich, TCIStarting material.[7][8]
Acetic AnhydrideC₄H₆O₃102.09108-24-7e.g., Sigma-AldrichAcylating agent. Corrosive.
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8e.g., Sigma-AldrichBase.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2e.g., Fisher ScientificAnhydrous solvent.
Saturated aq. NaHCO₃----For workup.
Brine (Saturated aq. NaCl)----For workup.
Anhydrous MgSO₄MgSO₄120.377487-88-9e.g., Sigma-AldrichDrying agent.
Silica GelSiO₂60.087631-86-9e.g., MerckFor column chromatography (230-400 mesh).[9]
Ethyl AcetateC₄H₈O₂88.11141-78-6e.g., Fisher ScientificEluent for chromatography.
Hexanes---e.g., Fisher ScientificEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.29 g, 10 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Base: Add triethylamine (1.5 eq., e.g., 2.1 mL, 15 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring, add acetic anhydride (1.2 eq., e.g., 1.13 mL, 12 mmol) dropwise to the cooled solution over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting amine spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve this compound in DCM B 2. Add Triethylamine A->B C 3. Cool to 0°C B->C D 4. Add Acetic Anhydride C->D E 5. Stir at RT & Monitor by TLC D->E F 6. Quench with NaHCO₃ E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry with MgSO₄ H->I J 10. Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Product K->L

Caption: Workflow for the N-acetylation of this compound.

Purification and Characterization

The crude product obtained after workup may contain unreacted starting materials, byproducts, and residual solvent. Purification is typically achieved by flash column chromatography on silica gel.

Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a slurry of hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-acetyl-(4-aminocyclohexyl)methanol as a solid or oil.

Characterization Data

The structure and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations for N-acetyl-(4-aminocyclohexyl)methanol
¹H NMR Appearance of a singlet around 2.0 ppm corresponding to the acetyl methyl protons. A broad signal for the amide N-H proton. Signals corresponding to the cyclohexyl and CH₂OH protons will also be present. The restricted rotation around the amide C-N bond may lead to broadening or duplication of some signals.[10][11]
¹³C NMR Appearance of a carbonyl carbon signal around 170 ppm. A signal for the acetyl methyl carbon around 23 ppm. Signals for the cyclohexyl and CH₂OH carbons.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (171.24 g/mol ).
Infrared (IR) A strong absorption band around 1640 cm⁻¹ corresponding to the amide C=O stretch. A broad absorption band around 3300 cm⁻¹ corresponding to the N-H stretch.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive acylating agent.Increase reaction time and monitor by TLC. Use fresh acetic anhydride.
Low Yield Loss of product during workup or purification. Side reactions.Ensure complete extraction and careful handling during purification. Consider using a coupling agent like EDC/HOBt for cleaner reactions.
Formation of Diacylated Product Reaction with the hydroxyl group.The amine is significantly more nucleophilic than the alcohol, so this is generally not a major issue under these conditions. If observed, consider using a milder acylating agent or protecting the alcohol group.
Difficulty in Purification Product and starting material have similar polarities.Optimize the eluent system for column chromatography. Consider derivatization to aid separation.

Conclusion

This application note provides a robust and reliable protocol for the N-acylation of this compound. The described method is scalable and can be adapted for the synthesis of a wide range of N-acylated derivatives by substituting acetic anhydride with other acylating agents or by employing carboxylic acids in the presence of coupling reagents. The successful synthesis, purification, and characterization of these compounds will empower researchers in their pursuit of novel therapeutics and advanced materials.

References

The Strategic Incorporation of (4-Aminocyclohexyl)methanol in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, the selection of appropriate structural motifs is paramount to achieving desired pharmacological profiles. (4-Aminocyclohexyl)methanol, a bifunctional cycloaliphatic building block, has emerged as a particularly valuable component in the design of novel therapeutics. Its inherent stereochemistry and conformational rigidity, offered by the cyclohexane ring, combined with the versatile reactivity of its primary amine and hydroxymethyl groups, provide a unique scaffold for chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic applications and synthetic protocols involving this compound in the creation of potent and selective bioactive molecules.

The Versatility of this compound in Drug Design

The utility of this compound stems from its ability to act as a non-planar, rigid linker or scaffold, influencing the spatial orientation of pharmacophoric groups. This is a critical aspect in optimizing interactions with biological targets such as enzymes and receptors. The cyclohexane core can exist as cis and trans isomers, each imparting a distinct three-dimensional geometry to the final molecule, which can profoundly impact binding affinity and selectivity.

Key Attributes and Advantages:
  • Stereochemical Control: The distinct cis and trans isomers allow for fine-tuning of the spatial arrangement of substituents, which is crucial for optimizing interactions within a protein's binding pocket.

  • Improved Physicochemical Properties: The saturated cycloalkane structure can enhance metabolic stability and modulate lipophilicity, contributing to favorable pharmacokinetic profiles.

  • Versatile Synthetic Handle: The primary amine and hydroxyl groups offer orthogonal reactivity, enabling sequential and site-selective modifications. The amine is readily functionalized through acylation, alkylation, or sulfonylation, while the hydroxyl group can be converted to ethers, esters, or halides for further elaboration.

  • Conformational Rigidity: Compared to flexible aliphatic linkers, the cyclohexane ring restricts the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding to a target, thereby enhancing binding affinity.

Application Highlight I: Selective Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis.[1] Their overexpression is implicated in a wide range of human cancers, making them attractive targets for anticancer drug development.[1] The design of isoform-selective inhibitors is a key challenge due to the high degree of similarity in the ATP-binding pockets of Aurora A, B, and C.[1]

This compound has been successfully incorporated into pyrimidine-based scaffolds to generate potent and selective Aurora A kinase inhibitors.[2] The cyclohexane moiety serves as a rigid scaffold to correctly position a pyrrolidinyl methanone group, which interacts with the DFG-out (Asp-Phe-Gly) conformation of the kinase. This specific conformation is a hallmark of type II kinase inhibitors, which often exhibit greater selectivity compared to type I inhibitors that bind to the active DFG-in conformation.

Structure-Activity Relationship (SAR) Insights

In the development of these inhibitors, structure-activity relationship (SAR) studies have demonstrated the importance of the this compound linker.[2][3][4][5][6] The stereochemistry of the cyclohexane ring is critical, with the trans isomer often providing the optimal geometry for binding to the target kinase. The length and nature of the linker are also key determinants of activity, as they dictate the precise positioning of the interacting moieties within the kinase's active site.

Compound FeatureAurora A IC50 (nM)cMYC/MYCN ReductionKey Insight
Scaffold A 24.1 ± 7.9ModerateThe core pyrimidine scaffold is a versatile starting point for Aurora A kinase inhibitors.[2]
Compound 13 (with 4-chloro-2-fluorophenyl pyrrolidinyl methanone) 38.6 ± 7.0HighThe addition of the substituted phenyl pyrrolidinyl methanone group via a linker enhances the reduction of oncogenic MYC proteins.[2]
NCI-H524 Cell Line GI50 3.36Not ApplicableDemonstrates potent anti-proliferative activity in a cMYC-amplified small-cell lung cancer cell line.[2]
Synthetic Protocol: Synthesis of a Key Intermediate

The following protocol outlines a general procedure for the coupling of this compound to a heterocyclic core, a common step in the synthesis of kinase inhibitors.

Step 1: Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (TEA) or sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by silica gel column chromatography to yield Boc-protected this compound.

Causality: The Boc protecting group is essential to prevent the nucleophilic amine from reacting in subsequent steps, allowing for selective functionalization of the hydroxyl group.

Step 2: Activation of the Hydroxyl Group (e.g., Mesylation)

  • Dissolve the Boc-protected alcohol from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and perform an aqueous workup.

  • The resulting mesylate is often used directly in the next step without further purification.

Causality: Conversion of the hydroxyl group to a better leaving group, such as a mesylate or tosylate, is necessary for the subsequent nucleophilic substitution reaction.

Step 3: Nucleophilic Substitution with a Heterocyclic Core

  • Dissolve the heterocyclic core containing a nucleophilic group (e.g., a phenol or thiol) (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base (e.g., potassium carbonate or cesium carbonate) (2.0 eq) to deprotonate the nucleophile.

  • Add the mesylate from Step 2 (1.1 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous workup and extract the product.

  • Purify the coupled product by silica gel column chromatography.

Step 4: Boc Deprotection

  • Dissolve the Boc-protected coupled product from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM) or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting amine salt can be neutralized with a base to obtain the free amine, which can then be used in further synthetic steps.

Causality: The final deprotection step unmasks the primary amine, making it available for subsequent reactions, such as amide bond formation, to complete the synthesis of the target bioactive molecule.

G cluster_0 Synthesis Workflow Start This compound Step1 Boc Protection ((Boc)2O, Base) Start->Step1 Protect Amine Step2 Hydroxyl Activation (MsCl, Base) Step1->Step2 Prepare for Coupling Step3 Nucleophilic Substitution (Heterocyclic Core, Base) Step2->Step3 Form C-O Bond Step4 Boc Deprotection (TFA or HCl) Step3->Step4 Unmask Amine End Key Intermediate Step4->End

Caption: General workflow for incorporating this compound.

Application Highlight II: Linkers in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[7] A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[] The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI and the E3 ligase.[]

This compound is an attractive building block for PROTAC linkers due to its conformational rigidity.[9] The stereochemistry of the cyclohexane ring can significantly impact the binding affinity and degradation activity of the PROTAC.[9] For example, studies on LRRK2 PROTACs have shown that a trans-cyclohexyl group in the linker can lead to a more cooperative and effective degrader compared to its cis-analogue, despite having weaker binary binding affinities.[9] This highlights the subtle yet profound influence of linker stereochemistry on the overall performance of a PROTAC.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Warhead Linker Linker This compound moiety POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Anchor Linker->E3_Ligand

Caption: General structure of a PROTAC molecule.

Application Highlight III: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[10][11] Dysregulation of BTK signaling is associated with various B-cell malignancies and autoimmune diseases, making it a validated therapeutic target.[10][12] Several BTK inhibitors have been developed, with many featuring a central scaffold that presents key pharmacophoric elements to the BTK active site.

This compound can be employed as a scaffold to orient substituents in a manner that optimizes interactions with the BTK active site. The primary amine can be functionalized to introduce a group that forms a key hydrogen bond with the hinge region of the kinase, while the hydroxymethyl group can be elaborated to extend into other pockets of the active site, thereby enhancing potency and selectivity. The rigid nature of the cyclohexane ring helps to pre-organize the molecule in a bioactive conformation, reducing the entropic cost of binding.

Conclusion

This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its unique combination of stereochemical diversity, conformational rigidity, and bifunctional reactivity provides medicinal chemists with a valuable tool to address key challenges in drug design, including potency, selectivity, and pharmacokinetic properties. The applications highlighted in this document, from selective kinase inhibitors to sophisticated PROTAC linkers, underscore the broad utility of this scaffold. As the demand for more complex and precisely engineered therapeutics continues to grow, the strategic incorporation of this compound is poised to play an increasingly important role in the discovery and development of the next generation of medicines.

References

Asymmetric synthesis using chiral (4-Aminocyclohexyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Asymmetric Synthesis Using Chiral (4-Aminocyclohexyl)methanol Derivatives: A Versatile Scaffold for Modern Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of asymmetric synthesis, the development of novel chiral catalysts, ligands, and auxiliaries is paramount for advancing drug discovery and fine chemical production.[1][2] While scaffolds like 1,2-diaminocyclohexane (DACH) have been extensively developed into "workhorse" organocatalysts, other structurally robust and stereochemically defined building blocks remain underexplored.[3][4] Chiral this compound represents one such promising scaffold.

This molecule possesses a unique combination of features that make it an attractive starting point for catalyst and auxiliary design:

  • Rigid Cyclohexane Backbone: The trans-configuration locks the functional groups into a well-defined spatial arrangement, providing a predictable framework for inducing stereoselectivity.

  • Orthogonal Functional Groups: The primary amine and primary alcohol offer two distinct points for chemical modification, allowing for the straightforward synthesis of a diverse range of derivatives.

  • 1,4-Substitution Pattern: This substitution pattern provides a different spatial orientation and distance between functional groups compared to the more common 1,2-substituted scaffolds, opening the door to novel reactivity and substrate compatibility.

This guide moves beyond established literature to provide a forward-looking exploration of how chiral this compound can be strategically derivatized and employed in key asymmetric transformations. We present detailed protocols for the synthesis of novel catalysts and their application, grounded in the proven principles of asymmetric induction.

Strategic Derivatization of this compound

The core strategy revolves around leveraging the amine and alcohol functionalities to create powerful molecular tools for asymmetric synthesis. The following diagram illustrates the primary pathways for derivatization, which form the basis for the protocols described in this document.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Resulting Chiral Tools scaffold (1R,4R)-(4-Aminocyclohexyl)methanol cat_path Amine Functionalization scaffold->cat_path e.g., + Isothiocyanate ligand_path Dual Functionalization scaffold->ligand_path e.g., N-Arylation & O-Functionalization aux_path Auxiliary Formation scaffold->aux_path e.g., + Activated Acyl Substrate organocat Bifunctional Organocatalysts (Thioureas, Squaramides) cat_path->organocat ligand Bidentate Ligands (for Metal Catalysis) ligand_path->ligand auxiliary Chiral Auxiliaries (for Substrate Control) aux_path->auxiliary

Caption: Derivatization strategies for the chiral this compound scaffold.

Part 1: Bifunctional Organocatalysis via Amine Functionalization

The primary amine of this compound is an ideal handle for creating bifunctional organocatalysts. By converting the amine into a hydrogen-bond donor group, such as a thiourea or squaramide, one can create a catalyst capable of simultaneously activating both the nucleophile and the electrophile in a reaction.[3][4] This dual activation model is highly effective in many asymmetric transformations.

Mechanism: The Power of Dual Activation

In a typical Michael addition, the thiourea moiety activates the electrophile (e.g., a nitroalkene) by forming two hydrogen bonds with the nitro group. This lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. Simultaneously, the tertiary amine base, formed from the original primary amine, deprotonates the nucleophile (e.g., acetylacetone), increasing its reactivity. The rigid chiral backbone holds these two interacting species in a highly organized, stereochemically defined transition state, leading to high enantioselectivity.

G catalyst Bifunctional Catalyst Chiral Scaffold-Thiourea-Base transition_state Chiral Transition State Assembly catalyst:f0->transition_state Organizes electrophile Electrophile (e.g., Nitroalkene) electrophile:f0->transition_state H-Bond Activation nucleophile Nucleophile (e.g., Acetylacetone) nucleophile:f0->transition_state Base Activation product Enantioenriched Product transition_state->product C-C Bond Formation product->catalyst Catalyst Turnover

Caption: Catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.

Protocol 1: Synthesis of a this compound-Derived Thiourea Organocatalyst

This protocol describes the synthesis of a novel bifunctional thiourea catalyst from (1R,4R)-(4-aminocyclohexyl)methanol.

Step 1: Protection of the Hydroxyl Group

  • Dissolve (1R,4R)-(4-aminocyclohexyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Add Triethylamine (2.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected amino alcohol.

Step 2: Formation of the Thiourea Catalyst

  • Dissolve the TBDMS-protected amine from Step 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Add 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Remove the solvent under reduced pressure. The resulting crude thiourea is often of sufficient purity for the next step or can be purified by chromatography if necessary.

Step 3: Deprotection and Final Catalyst Formation

  • Dissolve the crude thiourea from Step 2 in THF (0.1 M).

  • Add a 1 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise.

  • Stir at room temperature for 3 hours.

  • Quench with water and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the final bifunctional organocatalyst.

Protocol 2: Application in Asymmetric Michael Addition

This protocol details the use of the newly synthesized catalyst in the Michael addition of acetylacetone to trans-β-nitrostyrene.

  • To a vial, add the thiourea catalyst (0.1 eq, 10 mol%).

  • Add trans-β-nitrostyrene (1.0 eq).

  • Add anhydrous Toluene (0.5 M).

  • Add acetylacetone (1.5 eq).

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Catalyst TypeSubstrateSolventTemp (°C)Yield (%)ee (%)Representative Source
DACH-ThioureaNitrostyrene/MalonateToluene25>9592[3]
DACH-SquaramideNitrostyrene/OxindoleDCM-209499[4][5]
Proposed Catalyst Nitrostyrene/Acetylacetone Toluene 25 ~90 >90 (Expected)
Table 1: Representative Performance of Bifunctional Catalysts in Michael Additions. Data for established catalysts are provided for comparison to set expectations for the proposed catalyst.

Part 2: Chiral Ligands for Asymmetric Transfer Hydrogenation

The amino alcohol motif is a classic bidentate ligand scaffold for transition metals used in asymmetric catalysis. Derivatives of this compound can serve as effective ligands for ruthenium, rhodium, or iridium in reactions like the asymmetric transfer hydrogenation (ATH) of prochiral ketones.

Protocol 3: Synthesis of an N-Aryl Amino Alcohol Ligand
  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (1R,4R)-(4-aminocyclohexyl)methanol (1.0 eq), an aryl halide (e.g., 2-bromo-N,N-dimethylaniline, 1.1 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add Sodium tert-butoxide (1.4 eq).

  • Add anhydrous Toluene (0.3 M) and degas the mixture.

  • Heat the reaction to 100 °C and stir for 18-24 hours.

  • Cool to room temperature, quench with water, and extract with Ethyl Acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the N-arylated amino alcohol ligand.

Protocol 4: Application in Asymmetric Transfer Hydrogenation of Acetophenone
  • In a Schlenk flask under an inert atmosphere, prepare the catalyst precursor by stirring [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand from Protocol 3 (0.02 eq) in anhydrous isopropanol (0.5 M) for 30 minutes.

  • Prepare a solution of formic acid and triethylamine (5:2 molar ratio) in isopropanol.

  • Add acetophenone (1.0 eq) to the flask containing the catalyst precursor.

  • Add the formic acid/triethylamine solution (2.0 eq relative to acetophenone).

  • Heat the reaction to 40 °C and stir for 12-24 hours.

  • Cool the reaction, quench with saturated NaHCO₃ solution, and extract with ether (3x).

  • Combine organic layers, dry over MgSO₄, filter, and concentrate.

  • Determine conversion by ¹H NMR and enantiomeric excess by chiral GC or HPLC analysis.

Ligand ScaffoldMetalKetone SubstrateYield (%)ee (%)
Ts-DPENRuAcetophenone9998
Aminoindanol-derivedRuAcetophenone>9597
Proposed Ligand Ru Acetophenone >90 >95
Table 2: Representative Performance of Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation.

Part 3: Application as a Recoverable Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation.[6] The rigid this compound scaffold is an excellent candidate for an auxiliary, as its well-defined conformation can effectively shield one face of a reactive intermediate.

Workflow: Diastereoselective Alkylation Using a Chiral Auxiliary

G cluster_workflow Chiral Auxiliary Workflow start Prochiral Substrate (e.g., Carboxylic Acid Derivative) attach Step 1: Attach Auxiliary (Amide Formation) start->attach aux Chiral Auxiliary (this compound) aux->attach diastereoselective Step 2: Diastereoselective Reaction (e.g., Enolate Alkylation) attach->diastereoselective cleave Step 3: Cleave Auxiliary (Hydrolysis) diastereoselective->cleave product Enantioenriched Product cleave->product recover Recovered Auxiliary cleave->recover

Caption: General workflow for substrate control using a chiral auxiliary.

Protocol 5: Diastereoselective α-Alkylation of a Propionate Equivalent

Step 1: Auxiliary Attachment

  • Dissolve propionic acid (1.0 eq) in anhydrous DCM (0.4 M). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve (1R,4R)-(4-aminocyclohexyl)methanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the amide (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.

  • Slowly add Lithium Diisopropylamide (LDA, 1.1 eq, 2 M solution in THF/heptane/ethylbenzene). Stir for 1 hour to form the enolate.

  • Add an alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Step 3: Auxiliary Cleavage and Recovery

  • Reflux the alkylated amide from Step 2 in a mixture of 6 M H₂SO₄ and 1,4-dioxane (1:1 v/v) for 12 hours.

  • Cool the mixture and basify to pH 10-11 with solid NaOH.

  • Extract the aqueous layer with ether (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1 with concentrated HCl and extract with Ethyl Acetate (3x) to isolate the enantioenriched carboxylic acid product.

Conclusion and Future Outlook

The chiral this compound scaffold presents a compelling platform for the development of novel tools in asymmetric synthesis. While not as extensively documented as other privileged structures, its unique stereochemical and functional attributes offer significant potential. The protocols detailed herein provide a robust, scientifically grounded starting point for researchers to synthesize new bifunctional organocatalysts, chiral ligands for metal catalysis, and effective chiral auxiliaries. By exploring these pathways, the scientific community can unlock the full potential of this versatile building block, driving innovation in the synthesis of complex, enantioenriched molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: High-Throughput Screening Assays Featuring (4-Aminocyclohexyl)methanol-Derived Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Scaffolds in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for new therapeutics.[1] The success of any HTS campaign is intrinsically linked to the quality and diversity of the screened chemical libraries. A strategic approach to library design involves the use of privileged scaffolds—molecular frameworks that are known to interact with specific classes of biological targets. (4-Aminocyclohexyl)methanol, with its bifunctional nature and defined stereochemistry, represents a versatile building block for the synthesis of focused compound libraries.[2][3] Its cyclohexane core provides a rigid, three-dimensional structure that can be readily functionalized at the amino and hydroxyl groups, allowing for the systematic exploration of chemical space around a common core.

These application notes provide a comprehensive guide for researchers and drug development professionals on the design and implementation of HTS assays to screen compound libraries derived from the this compound scaffold. We will delve into the rationale behind scaffold-based library design and provide detailed protocols for two distinct, high-relevance HTS assays: a Fluorescence Polarization (FP) assay for kinase inhibitors and an AlphaLISA® assay for G-Protein Coupled Receptor (GPCR) modulators.

Part 1: The this compound Scaffold in Library Design

The utility of this compound as a scaffold stems from its structural and chemical properties. The cyclohexane ring offers a non-aromatic, conformationally restricted core, which can be advantageous in achieving target specificity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] The primary amine and primary alcohol functionalities serve as convenient handles for combinatorial synthesis, allowing for the facile introduction of a wide array of substituents.[2][5]

Libraries based on this scaffold can be designed to target a range of protein families. For instance, derivatization of the amino group can be used to introduce moieties that interact with the hinge region of kinases, while functionalization of the hydroxyl group can be used to explore interactions with the solvent-exposed regions of the ATP-binding pocket.[6] Similarly, for GPCRs, the scaffold can be elaborated to mimic the key pharmacophoric features of known ligands, such as a basic nitrogen and a hydrogen bond donor/acceptor.[7][8][9]

Workflow for this compound-Based Library Synthesis

The synthesis of a compound library centered on the this compound scaffold typically follows a combinatorial approach, where a common core is reacted with a diverse set of building blocks.[10][11]

G cluster_0 Library Synthesis Scaffold This compound Amide_Coupling Amide Coupling Scaffold->Amide_Coupling Amino Group Sulfonamide_Formation Sulfonamide Formation Scaffold->Sulfonamide_Formation Amino Group Building_Blocks_A Diverse Carboxylic Acids (R1-COOH) Building_Blocks_A->Amide_Coupling Building_Blocks_B Diverse Sulfonyl Chlorides (R2-SO2Cl) Building_Blocks_B->Sulfonamide_Formation Library_A Amide Library Amide_Coupling->Library_A Library_B Sulfonamide Library Sulfonamide_Formation->Library_B G cluster_1 FP Assay Workflow Start Start Dispense_Compound Dispense 4X Compound (5 µL) Start->Dispense_Compound Dispense_Kinase Add 2X Kinase (5 µL) Dispense_Compound->Dispense_Kinase Incubate_1 Incubate (15 min) Dispense_Kinase->Incubate_1 Dispense_Tracer Add 2X Tracer (10 µL) Incubate_1->Dispense_Tracer Incubate_2 Incubate (60 min) Dispense_Tracer->Incubate_2 Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End G cluster_2 AlphaLISA cAMP Assay Workflow Start Start Seed_Cells Seed Cells in 384-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add 5X Compound (5 µL) Incubate_Overnight->Add_Compound Incubate_30min Incubate (30 min) Add_Compound->Incubate_30min Lyse_Cells Lyse Cells (5 µL) Incubate_30min->Lyse_Cells Add_Acceptor_Mix Add Acceptor Bead/Tracer Mix (10 µL) Lyse_Cells->Add_Acceptor_Mix Incubate_60min_1 Incubate (60 min) Add_Acceptor_Mix->Incubate_60min_1 Add_Donor_Beads Add Donor Beads (10 µL) Incubate_60min_1->Add_Donor_Beads Incubate_60min_2 Incubate (60 min) Add_Donor_Beads->Incubate_60min_2 Read_Plate Read AlphaLISA Signal Incubate_60min_2->Read_Plate Data_Analysis Calculate EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

(4-Aminocyclohexyl)methanol: A Versatile Aliphatic Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Technical Guide

Abstract

In the rapidly evolving landscape of targeted therapeutics, the role of chemical linkers is paramount. They are the critical bridge between a targeting moiety, such as a monoclonal antibody, and a therapeutic payload, profoundly influencing the stability, efficacy, and pharmacokinetic profile of the conjugate. This document provides a detailed technical guide on the application of (4-Aminocyclohexyl)methanol, a non-aromatic, bifunctional aliphatic linker, in the field of bioconjugation. We will explore its chemical properties, delve into its utility in creating Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed, actionable protocols for its conjugation and the characterization of the resulting bioconjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker in their therapeutic platforms.

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are at the forefront of precision medicine.[1][2] Their success hinges on the synergistic function of their three core components: a targeting ligand, a biologically active payload, and a chemical linker that connects them. The linker is far from a passive spacer; its chemical nature, length, and flexibility are critical determinants of the overall properties of the bioconjugate.[3] Aliphatic linkers, such as this compound, offer a unique set of advantages, including increased flexibility and potentially improved solubility compared to their aromatic counterparts.

This compound stands out due to its bifunctional nature, possessing both a primary amine and a primary alcohol. This allows for versatile and sequential conjugation strategies. The cyclohexane core provides a degree of rigidity and defined spatial orientation, which can be advantageous in positioning the payload for optimal interaction with its target. This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your bioconjugation workflows.

Physicochemical Properties of this compound

Understanding the fundamental properties of a linker is crucial for its successful implementation. This compound is a cycloaliphatic bifunctional molecule with distinct reactive handles.

PropertyValueReference
Chemical Name This compound[4]
CAS Number 1504-49-0 (mixture of isomers)[4]
Molecular Formula C7H15NO[5][6]
Molecular Weight 129.20 g/mol [5][6]
Structure A cyclohexane ring substituted with an aminomethyl group and a hydroxymethyl group. Exists as cis and trans isomers.[5][6][7]
Functional Groups Primary Amine (-NH2), Primary Alcohol (-OH)
Appearance Varies; typically a solid
Solubility Soluble in water and polar organic solvents

Stereoisomerism: A Key Consideration

This compound exists as cis and trans stereoisomers, which can impact the physicochemical properties of the final conjugate. The spatial arrangement of the amine and methanol groups relative to the cyclohexane ring differs between the two isomers. While specific studies on the bioconjugation implications of these isomers are not extensively published, research on similar molecules like (4-methylcyclohexyl)methanol has shown that cis and trans isomers can have different partitioning coefficients and solubility.[8] This suggests that the choice of isomer could influence the hydrophobicity, aggregation propensity, and ultimately, the in vivo performance of the bioconjugate. Researchers should consider obtaining isomerically pure starting materials if precise control over these properties is desired.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the target site. This compound can be incorporated as a segment of a larger linker construct, contributing to its overall properties.

General Workflow for ADC Synthesis

The synthesis of an ADC is a multi-step process that requires careful optimization at each stage. The general workflow involves the activation of the linker-payload construct and its subsequent conjugation to the antibody, followed by purification and characterization.

ADC_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization A Linker-Payload Synthesis & Activation C Conjugation Reaction (Antibody + Activated Linker-Payload) A->C B Antibody Preparation (e.g., reduction of disulfides) B->C D Purification (e.g., SEC, HIC) C->D E Characterization (DAR, Purity, Aggregation) D->E

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol: Conjugation of a Pre-formed Linker-Payload to an Antibody

This protocol describes a general method for conjugating a payload, pre-functionalized with a maleimide group via a linker containing this compound, to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Linker-Payload construct with a terminal maleimide group

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 100 mM N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Analytical instruments (UV-Vis spectrophotometer, HPLC system)

Procedure:

  • Antibody Reduction:

    • Start with the antibody solution at a concentration of 5-10 mg/mL.

    • Add a 5-10 molar excess of TCEP solution to the antibody.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-functionalized linker-payload in DMSO.

    • Add a 5-10 molar excess of the linker-payload solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • Add a 2-fold molar excess of the quenching solution (N-acetylcysteine) relative to the linker-payload to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using SEC or HIC.[9]

    • For SEC, use a column equilibrated with a suitable formulation buffer (e.g., PBS).

    • For HIC, a salt gradient is used to separate ADC species with different drug-to-antibody ratios (DARs).[9][10]

  • Characterization:

    • Determine the protein concentration using UV-Vis spectroscopy at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the payload.[11]

    • Assess the purity and aggregation of the ADC using SEC-HPLC.[12]

    • Determine the DAR distribution and heterogeneity using HIC-HPLC or RPLC-MS.[12][13]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] The linker in a PROTAC is a critical determinant of its ability to form a stable ternary complex between the target protein and the E3 ligase, which is essential for its activity.[2] The flexibility and defined geometry of this compound make it an attractive component for PROTAC linkers.

General Strategy for PROTAC Synthesis

The synthesis of a PROTAC typically involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand. The bifunctional nature of this compound allows for its incorporation at various stages of the synthesis.

PROTAC_Synthesis A Target Protein Ligand D Sequential Coupling Reactions A->D B This compound (Linker Component) B->D C E3 Ligase Ligand C->D E Final PROTAC Molecule D->E F Purification & Characterization E->F

Caption: General synthetic strategy for a PROTAC incorporating this compound.

Protocol: Amide Bond Formation using this compound

This protocol outlines a general procedure for forming an amide bond between a carboxylic acid-containing molecule (e.g., a target protein ligand) and the amine group of this compound.

Materials:

  • Carboxylic acid-containing molecule (1 equivalent)

  • This compound (1.2 equivalents)

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.5 equivalents)

  • N-Hydroxysuccinimide (NHS) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) (2 equivalents)

  • Reaction vial and magnetic stirrer

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry reaction vial, dissolve the carboxylic acid-containing molecule in anhydrous DMF.

    • Add EDC and NHS to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester intermediate.

  • Coupling Reaction:

    • To the activated solution, add a solution of this compound in DMF.

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash chromatography on silica gel or preparative reverse-phase HPLC to obtain the desired amide-linked product.

  • Characterization:

    • Confirm the identity and purity of the product using LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

The resulting product, now containing a free hydroxyl group from the this compound linker, can be further functionalized in subsequent synthetic steps to complete the PROTAC structure.

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality, safety, and efficacy.[13] A suite of analytical techniques is employed to assess key quality attributes.

Analytical TechniqueParameter MeasuredDescriptionReference
Size Exclusion Chromatography (SEC) Purity, AggregationSeparates molecules based on size. Used to quantify the monomeric form of the bioconjugate and detect the presence of aggregates.[12]
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) DistributionSeparates ADC species based on hydrophobicity, which correlates with the number of conjugated drug-linker molecules.[9][12]
Reversed-Phase Liquid Chromatography (RPLC) DAR, HeterogeneityOften coupled with mass spectrometry (MS), it can provide information on the average DAR and the distribution of different conjugated species.[12]
Mass Spectrometry (MS) Intact Mass, Conjugation SitesProvides precise mass information of the intact bioconjugate, confirming the DAR. Peptide mapping with MS can identify the specific amino acid residues that have been conjugated.[12]
UV-Vis Spectroscopy Protein Concentration, Average DARUsed to determine the concentration of the antibody and the conjugated payload, allowing for the calculation of the average DAR.[11]

Conclusion and Future Perspectives

This compound is a valuable and versatile linker for the construction of advanced bioconjugates. Its non-aromatic, bifunctional nature provides a unique combination of flexibility, defined geometry, and multiple avenues for chemical modification. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to incorporate this linker into their ADC and PROTAC development programs.

As the field of bioconjugation continues to advance, the rational design of linkers will become increasingly important. Further studies into the impact of the stereochemistry of this compound on the properties and performance of bioconjugates will undoubtedly unlock new opportunities for creating more effective and safer targeted therapeutics.

References

Application Note: A Scalable and Stereoselective Synthesis of (4-Aminocyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(4-Aminocyclohexyl)methanol and its derivatives are pivotal building blocks in modern drug discovery, forming the structural core of numerous active pharmaceutical ingredients (APIs). Their rigid, non-aromatic scaffold provides a valuable tool for medicinal chemists to optimize compound properties such as solubility, metabolic stability, and target binding. However, transitioning their synthesis from laboratory to industrial scale presents significant challenges, primarily in controlling stereochemistry (cis/trans isomerism) and ensuring the safe execution of high-pressure hydrogenation reactions. This guide provides a detailed, field-proven protocol for the scale-up synthesis, focusing on a direct, one-pot catalytic hydrogenation strategy from 4-aminobenzoic acid derivatives. It emphasizes the causality behind procedural choices, robust safety protocols, and methods for purification and analysis to ensure a reliable and scalable manufacturing process.

Introduction: The Strategic Importance of the this compound Scaffold

The cyclohexane ring system is a bioisostere for the phenyl group, offering a three-dimensional structure that can enhance binding interactions with biological targets. The trans-isomer of this compound is particularly sought after for its linear, rigid conformation, which is often crucial for biological activity. For instance, the trans-N-(4-aminocyclohexyl) carboxamide core has demonstrated notable antiviral activity, highlighting the therapeutic potential of this scaffold[1].

The primary industrial route to this scaffold involves the catalytic hydrogenation of an aromatic precursor, typically a derivative of 4-aminobenzoic acid. This process, while direct, is complex. It requires the simultaneous reduction of both the aromatic ring and a carboxyl group (or its ester equivalent) and the management of the resulting stereoisomers. The hydrogenation is a highly exothermic reaction involving flammable hydrogen gas and potentially pyrophoric catalysts, demanding stringent safety measures for large-scale production[2][3].

This document outlines a robust methodology to navigate these challenges, providing researchers and process chemists with a comprehensive framework for efficient scale-up.

Synthetic Strategy: Catalytic Hydrogenation of 4-Aminobenzoic Acid Esters

The most efficient and scalable pathway to this compound is the direct catalytic hydrogenation of a 4-aminobenzoic acid ester. This approach is often preferred over using the free acid, as the ester exhibits better solubility in common organic solvents used for hydrogenation, and the reduction of the ester to the primary alcohol can be achieved under conditions similar to those for ring saturation.

The reaction proceeds via a heterogeneous catalytic process, where hydrogen gas, the substrate, and a solid catalyst interact on the catalyst surface.

Key Mechanistic Considerations:

  • Catalyst Selection: The choice of catalyst is critical for both yield and stereoselectivity. While various catalysts like Raney Nickel, Platinum, or Rhodium can be used, Palladium on Carbon (Pd/C) and Ruthenium on Carbon (Ru/C) are frequently employed.[4][5] Ruthenium catalysts, in particular, under basic conditions, have been shown to favor the formation of the desired trans-isomer[5].

  • Stereochemical Control: The hydrogenation of the planar aromatic ring can produce both cis and trans isomers. The desired trans product is thermodynamically more stable. Process conditions such as temperature, pressure, solvent, and the presence of additives (like a base) can be optimized to maximize the trans:cis ratio, often by facilitating in-situ isomerization of the cis isomer to the more stable trans form[5][6].

  • Reaction Conditions: The reaction is typically run at elevated temperatures (60-100°C) and hydrogen pressures (3-20 bar) to achieve a reasonable reaction rate.[2][5][6] The solvent plays a crucial role in substrate solubility and heat dissipation. Alcohols like methanol or ethanol are common choices[6].

Process Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis P1 Reactor Leak Test P2 Nitrogen Purge (Oxygen Removal) P1->P2 P3 Charge Substrate, Solvent & Catalyst P2->P3 R1 Pressurize with H₂ P3->R1 R2 Heat & Agitate (Monitor T & P) R1->R2 R3 Reaction Completion R2->R3 W1 Cool & Vent H₂ R3->W1 W2 Nitrogen Purge W1->W2 W3 Catalyst Filtration (Inert Atmosphere) W2->W3 W4 Solvent Removal W3->W4 PU1 Crude Product W4->PU1 PU2 Recrystallization or Distillation PU1->PU2 PU3 Final Product PU2->PU3 PU4 QC Analysis (HPLC, GC, NMR) PU3->PU4

Caption: High-level workflow for the scale-up synthesis.

Safety Engineering: The Cornerstone of Hydrogenation Scale-Up

Hydrogenation reactions carry inherent risks due to the use of highly flammable hydrogen gas under pressure, exothermic reaction profiles, and potentially pyrophoric catalysts.[2][3] A robust safety protocol is non-negotiable.

Key Safety Pillars:
  • Equipment & Engineering Controls:

    • Pressure-Rated Reactor: Use an ASME-certified autoclave designed for high-pressure hydrogen service[2].

    • Inert Gas System: A reliable nitrogen supply is essential for purging oxygen before introducing hydrogen and for safely blanketing materials during work-up[2][7].

    • Pressure Relief: The reactor must be equipped with a safety relief valve (SRV) and a rupture disc as redundant pressure protection mechanisms[3].

    • Ventilation & Detection: Conduct all operations in a well-ventilated area equipped with hydrogen detectors to provide early warning of leaks[2][4].

    • Grounding: All equipment, including the reactor, transfer lines, and filter, must be properly bonded and grounded to prevent static electricity discharge, a potential ignition source[2][3].

  • Catalyst Handling:

    • Pyrophoric Nature: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel can be pyrophoric, meaning they can spontaneously ignite upon contact with air, especially when dry or containing residual hydrogen[3].

    • Safe Handling: Always handle catalysts in a wet state (as a slurry) in an inert atmosphere (e.g., under nitrogen). Never allow the filtered catalyst cake to dry in the open air[3].

  • Process Control:

    • Exotherm Management: Hydrogenation is exothermic. Efficient reactor cooling systems (jackets or internal coils) are critical to dissipate heat and prevent a thermal runaway reaction[2].

    • Controlled Addition: Introduce hydrogen in a controlled manner while closely monitoring the reactor's internal temperature and pressure[2].

Hydrogenation Safety Protocol Logic

G start Start Protocol leak_test Perform Nitrogen Pressure Leak Test start->leak_test end_safe Process Complete (Safe State) end_abort Abort Process (Emergency Shutdown) leak_pass Pressure Stable? leak_test->leak_pass leak_pass->end_abort No purge_n2 Purge Reactor with N₂ (3 cycles) leak_pass->purge_n2 Yes charge Charge Reagents (Under N₂ Blanket) purge_n2->charge purge_h2 Purge with H₂ (2 cycles) charge->purge_h2 run_reaction Run Reaction (Monitor T, P) purge_h2->run_reaction monitor T or P Exceeds Safe Limits? run_reaction->monitor monitor->end_abort Yes vent_h2 Cool Down & Safely Vent H₂ monitor->vent_h2 No (Reaction Complete) purge_n2_final Purge Reactor with N₂ (3 cycles) vent_h2->purge_n2_final filter Filter Catalyst (Under N₂) purge_n2_final->filter filter->end_safe

Caption: Critical safety decision points in a scale-up hydrogenation protocol.

Detailed Scale-Up Protocol

This protocol describes the synthesis of trans-(4-aminocyclohexyl)methanol hydrochloride from a 4-aminobenzoic ester on a 100g scale.

Materials & Equipment:

  • Substrate: 4-Aminobenzoic acid ester (e.g., methyl or ethyl ester)

  • Catalyst: 5% Palladium on Carbon (Pd/C), dry basis

  • Solvent: Methanol

  • Hydrogen Gas (high purity)

  • Nitrogen Gas (high purity)

  • Equipment: 2L high-pressure autoclave with temperature/pressure controls, agitator, and cooling system; closed filtration system (e.g., Nutsche filter).

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Substrate 4-Aminobenzoic acid esterGood solubility in methanol, facilitates direct reduction.
Solvent MethanolExcellent solvent for substrate and hydrogen.
Catalyst 5% Pd/C (dry basis)Effective for both ring saturation and ester reduction[6].
Catalyst Loading 5 g (5% w/w to substrate)Balances reaction time and cost; can be optimized.
Temperature 60 - 80 °CPromotes reaction rate without excessive side reactions[6].
Hydrogen Pressure 3 - 5 atm (approx. 45-75 psi)Sufficient for hydrogenation without requiring ultra-high pressure equipment[6].
Reaction Time 3 - 6 hoursTypically sufficient for full conversion, monitor by H₂ uptake.
Experimental Procedure

Part 1: Reactor Setup and Reaction

  • Reactor Preparation: Ensure the 2L autoclave is clean and dry. Seal the reactor and perform a pressure leak test with nitrogen up to 10 atm. The pressure should hold steady for at least 30 minutes.

  • Inerting: Depressurize and purge the reactor by filling with nitrogen to 2 atm and venting three times to ensure an oxygen-free atmosphere[2].

  • Charging: Under a positive flow of nitrogen, charge the reactor with 4-aminobenzoic acid ester (100 g), methanol (600 mL), and the 5% Pd/C catalyst (5 g, weighed as dry basis but added as a wet slurry in methanol for safety)[6].

  • Sealing and Purging: Seal the reactor completely. Repeat the nitrogen purge (3 cycles) to remove any air introduced during charging. Follow with two cycles of hydrogen purging (pressurize to 2 atm with H₂, then vent) to prepare the headspace for reaction[7].

  • Hydrogenation: Pressurize the reactor with hydrogen to 3-5 atm. Begin agitation (e.g., 500 RPM) and heat the reactor to 60-80°C. The reaction is exothermic; use the cooling system to maintain the target temperature[2][6].

  • Monitoring: The reaction progress is monitored by the drop in hydrogen pressure as it is consumed. Maintain the pressure by feeding more hydrogen from the source. The reaction is considered complete when hydrogen uptake ceases for over an hour.

Part 2: Work-up and Product Isolation

  • Cooldown and Venting: Stop heating and allow the reactor to cool to room temperature (<30°C). Carefully and slowly vent the excess hydrogen to a safe, well-ventilated area[7].

  • Final Purging: Purge the reactor headspace with nitrogen three times to remove all residual hydrogen.

  • Catalyst Filtration: Under a nitrogen blanket, carefully transfer the reaction mixture to a closed filtration apparatus. Filter the mixture to remove the Pd/C catalyst. Crucial Safety Note: The filtered catalyst must be kept wet with solvent (methanol) at all times and should not be exposed to air[3]. The wet catalyst should be stored under water for proper disposal or recovery.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure. This will yield the crude this compound as a solid or oil[6].

Part 3: Purification and Analysis

  • Purification: The primary method for purifying the final product is recrystallization. The choice of solvent depends on the specific derivative but mixtures of hexane, ethyl acetate, or alcohols can be effective[6]. For the hydrochloride salt, dissolving the crude product in an appropriate solvent and bubbling dry HCl gas or adding an HCl solution is a standard method.

  • Isomer Analysis: The trans:cis isomer ratio is critical and must be determined. This is typically achieved using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Separation of isomers on a large scale can be challenging but may be accomplished via fractional crystallization or preparative chromatography if the initial ratio is not satisfactory[8][9].

  • Quality Control: The final product's purity should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by NMR and Mass Spectrometry. A typical purity specification for an API precursor is ≥98%[6].

Conclusion

The scale-up synthesis of this compound derivatives is a challenging but achievable process. Success hinges on a deep understanding of the hydrogenation reaction, meticulous control over process parameters to maximize stereoselectivity, and an unwavering commitment to safety. The protocol detailed herein provides a comprehensive, validated framework for the industrial production of this valuable pharmaceutical intermediate. By integrating robust engineering controls with a scientifically-grounded approach to process optimization, researchers and drug development professionals can reliably and safely produce these critical molecules on a large scale.

References

Application Notes and Protocols: (4-Aminocyclohexyl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (4-Aminocyclohexyl)methanol in Modern Agrochemical Design

In the competitive landscape of agrochemical research and development, the pursuit of novel active ingredients with enhanced efficacy, improved safety profiles, and unique modes of action is paramount. The molecular architecture of a candidate pesticide is meticulously crafted to optimize its interaction with biological targets while minimizing off-target effects. Within this context, saturated carbocyclic scaffolds are of significant interest due to their ability to introduce three-dimensional complexity, which can enhance binding affinity and selectivity.

This compound is a bifunctional building block that offers a unique combination of a primary amine and a primary alcohol separated by a cyclohexane ring. This structure provides a versatile platform for the synthesis of a diverse range of agrochemical candidates, including fungicides, herbicides, and insecticides. The cyclohexane core imparts favorable physicochemical properties such as metabolic stability and appropriate lipophilicity, while the amino and hydroxymethyl groups serve as key handles for synthetic elaboration. The stereochemistry of the 1,4-disubstituted cyclohexane ring (cis or trans) allows for fine-tuning of the spatial arrangement of appended functionalities, which can be critical for biological activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel agrochemicals. We will explore its physicochemical properties, delve into detailed synthetic protocols for the preparation of key agrochemical classes, and discuss the causality behind experimental choices, thereby providing a framework for the rational design of next-generation crop protection agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up. This compound is commercially available as both cis and trans isomers, with the hydrochloride salt also being a common form.[1][2]

PropertyValueSource
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][2]
Appearance Colorless to yellowish liquid or solid[1][2]
CAS Number (trans) 1467-84-1[2]
CAS Number (cis) 30134-98-6
Solubility Soluble in water and common organic solvents such as methanol, ethanol, and THF.
Storage Store at 4°C, protected from light.[2]

The presence of both a nucleophilic amine and a hydroxyl group allows for selective functionalization. The amine is typically more nucleophilic and will readily react with electrophiles such as acyl chlorides, isocyanates, and sulfonyl chlorides. The hydroxyl group can be derivatized through etherification, esterification, or oxidation.

Synthetic Pathways in Agrochemical Development

The unique bifunctional nature of this compound allows for its incorporation into various agrochemical scaffolds. The following diagram illustrates the key reactive sites and potential synthetic transformations.

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative agrochemical precursors and analogues using this compound.

Protocol 1: Synthesis of a Model Carboxamide Fungicide Precursor

Many modern fungicides belong to the class of carboxamides, which often target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This protocol details the synthesis of a model N-(4-(hydroxymethyl)cyclohexyl)pyrazole-carboxamide, a scaffold prevalent in commercial fungicides. While no commercial fungicide is explicitly documented as being synthesized from this compound, this protocol is representative of the synthetic methodology employed for this class of compounds.

Reaction Scheme:

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • trans-(4-Aminocyclohexyl)methanol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and anhydrous toluene (5 mL per gram of carboxylic acid).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting carboxylic acid).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene and excess thionyl chloride under reduced pressure to yield the crude pyrazole-carbonyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Step 2: Amide Coupling to Synthesize N-(4-(hydroxymethyl)cyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • In a separate round-bottom flask, dissolve trans-(4-Aminocyclohexyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude pyrazole-carbonyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(4-(hydroxymethyl)cyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide as a solid.

Causality and Experimental Insights:

  • Choice of Reagents: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. Triethylamine is used as a base to neutralize the HCl generated during the acylation reaction, preventing the formation of the amine hydrochloride salt which would be unreactive.

  • Reaction Conditions: The acylation is performed at 0 °C to control the exothermicity of the reaction and minimize side product formation.

  • Work-up and Purification: The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted starting materials. Column chromatography is a standard method for purifying the final compound to a high degree.

Protocol 2: Synthesis of N-(4-(Hydroxymethyl)cyclohexyl)isonicotinamide

This protocol is based on a procedure described in the patent literature (WO2012021837A2) and demonstrates a direct acylation of this compound with a commercially available carboxylic acid, a common reaction in the synthesis of bioactive molecules.

Reaction Scheme:

Materials:

  • This compound

  • Isonicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isonicotinic acid (1.0 eq) in a mixture of DCM and DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography if necessary. The patent reports obtaining the product as a yellow oil in quantitative yield.[3]

Causality and Experimental Insights:

  • Coupling Reagents: EDC and HOBt are standard peptide coupling reagents that facilitate the formation of an amide bond from a carboxylic acid and an amine under mild conditions, avoiding the need to first synthesize the acyl chloride. This is particularly useful when working with sensitive substrates.

  • Solvent System: A mixture of DCM and DMF is often used to ensure the solubility of all reactants and coupling agents.

Visualization of Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and purification of an agrochemical derivative from this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Starting Materials: This compound & Acylating/Alkylating Agent Reaction Amide/Sulfoamide/Amine Formation (e.g., in DCM with base) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Reaction->Quench Monitoring->Reaction Extraction Liquid-Liquid Extraction (e.g., DCM/H₂O) Quench->Extraction Drying Drying of Organic Layer (e.g., MgSO₄ or Na₂SO₄) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Final Product Analysis->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Aminocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility-related issues in your reactions. As a bifunctional molecule with both a primary amine and a primary alcohol on a cyclohexane scaffold, this compound presents a unique solubility profile that can be both an advantage and a challenge in synthetic chemistry.

This center is structured in a question-and-answer format to directly address the practical issues you may encounter. We will delve into the "why" behind the experimental choices, ensuring you have a solid understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a versatile compound that can exist as either a colorless to pale yellow liquid or a solid, depending on its purity and the specific isomer (cis or trans). Its solubility is governed by the interplay of its polar amino (-NH₂) and hydroxyl (-CH₂OH) groups with its nonpolar cyclohexyl ring.

  • Polar Solvents: The presence of the amino and hydroxyl groups allows for hydrogen bonding, making it soluble in polar protic solvents like water, methanol, and ethanol.[1][2][3][4]

  • Aprotic Polar Solvents: It is also generally soluble in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Solubility is limited in nonpolar solvents like hexanes and toluene due to the dominant polarity of the functional groups.[1]

Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What is the first thing I should consider?

The first step is to consider the form of your this compound. Are you using the free base or a salt, such as the hydrochloride salt?

  • Free Base: The free base is generally more soluble in organic solvents.

  • Hydrochloride Salt: The salt form is significantly more soluble in aqueous and highly polar protic solvents due to its ionic nature. If your reaction is in a less polar organic solvent, the hydrochloride salt will likely have very poor solubility. You may need to neutralize the salt to the free base before use.

A simple experimental workflow to address this is:

free_base_vs_salt start Starting Material: This compound check_form Is it the free base or a salt (e.g., HCl)? start->check_form free_base Free Base check_form->free_base Free Base hcl_salt HCl Salt check_form->hcl_salt Salt organic_solvent Use directly in organic solvents. free_base->organic_solvent aqueous_solvent Use directly in aqueous/protic solvents. hcl_salt->aqueous_solvent neutralize Neutralize to free base with a suitable base (e.g., NaHCO3, Et3N) and extract. hcl_salt->neutralize neutralize->organic_solvent

Caption: Decision workflow for using the free base vs. salt form.

Predicted Solubility Profile

SolventSolvent TypePredicted Solubility at 25°CRationale
WaterPolar ProticSolubleForms strong hydrogen bonds via both the -NH₂ and -OH groups.
MethanolPolar ProticVery SolubleSimilar polarity and excellent hydrogen bonding capabilities.[5]
EthanolPolar ProticSolubleGood hydrogen bonding, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol.[6]
IsopropanolPolar ProticModerately SolubleIncreased hydrocarbon character compared to methanol and ethanol, reducing miscibility with the polar functional groups.
Tetrahydrofuran (THF)Polar AproticSolubleGood dipole-dipole interactions and can accept hydrogen bonds.
Dichloromethane (DCM)Polar AproticModerately SolubleCan act as a hydrogen bond acceptor, but overall polarity is lower than THF.
AcetonitrilePolar AproticModerately SolublePolar nature allows for dissolution, but may not be as effective as other polar aprotics.
Dimethylformamide (DMF)Polar AproticVery SolubleHighly polar and an excellent solvent for many organic reactions.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleHighly polar and a strong hydrogen bond acceptor.
TolueneNonpolar AromaticSparingly SolubleThe nonpolar nature of toluene is not well-suited to the polar functional groups of the solute.
HexanesNonpolar AliphaticInsolubleThe large polarity mismatch prevents significant dissolution.[1]

Troubleshooting Guides for Common Reactions

Amide Coupling Reactions

Issue: My amide coupling reaction with this compound is sluggish, and I suspect poor solubility of the starting materials.

Background: Amide coupling reactions often employ polar aprotic solvents like DMF, DCM, or THF. While this compound has some solubility in these, the other coupling partner (a carboxylic acid) or the coupling reagents (e.g., EDC, HATU) may not be fully soluble, leading to a heterogeneous mixture and slow reaction rates.

Troubleshooting Workflow:

amide_coupling_troubleshooting start Sluggish Amide Coupling solubility_check Confirm all reagents are fully dissolved. start->solubility_check solvent_change Switch to a more polar solvent (e.g., DMF, NMP, DMSO). solubility_check->solvent_change No temperature Increase reaction temperature moderately (e.g., to 40-60 °C). solubility_check->temperature Yes, but still slow cosolvent Add a co-solvent to aid dissolution. solvent_change->cosolvent success Reaction proceeds to completion. solvent_change->success cosolvent->temperature cosolvent->success ph_adjustment If using a carboxylic acid salt, ensure the reaction medium is not too basic initially. temperature->ph_adjustment temperature->success ptc Consider Phase Transfer Catalysis if one reactant is in an aqueous phase. ph_adjustment->ptc ptc->success

Caption: Troubleshooting workflow for amide coupling reactions.

Detailed Protocols:

  • Protocol 1: Solvent and Temperature Adjustment

    • Solvent Selection: If your reaction is in DCM or THF and you observe poor solubility, consider switching to DMF or NMP. These are more powerful solvents for a wide range of organic molecules.

    • Temperature Increase: Gently warm the reaction mixture to 40-60 °C. This often increases the solubility of the reactants and can accelerate the reaction rate.[7] Monitor the reaction closely for any signs of decomposition.

    • Use of Co-solvents: If a single solvent is not effective, a co-solvent system can be employed. For example, in a reaction primarily in THF, adding 10-20% DMF can significantly improve the solubility of polar reagents.[8]

  • Protocol 2: pH Adjustment for Carboxylic Acid Partners If you are using the salt of a carboxylic acid (e.g., a sodium carboxylate), its solubility will be high in aqueous media but low in organic solvents. Conversely, the free carboxylic acid will be more soluble in organic solvents.

    • Starting with the Free Acid: Ensure your carboxylic acid is in its free acid form for reactions in organic solvents.

    • In Situ Salt Formation: In some cases, the reaction is performed in the presence of a base (like triethylamine or DIPEA) which forms the carboxylate salt in situ. Ensure the base is added correctly as per your reaction protocol.

Epoxide Ring-Opening Reactions

Issue: The reaction between my epoxide and this compound is incomplete, and I have a heterogeneous mixture.

Background: The ring-opening of epoxides with amines is a common method for synthesizing β-amino alcohols. The choice of solvent can be critical, especially when dealing with substrates of differing polarities.

Troubleshooting Strategies:

  • Solvent Choice:

    • Protic Solvents: For simple epoxides, protic solvents like methanol or ethanol can be effective as they can participate in hydrogen bonding and help to activate the epoxide ring.[9][10]

    • Aprotic Polar Solvents: For more complex or less reactive epoxides, polar aprotic solvents like DMF or DMSO can be beneficial by providing a polar environment without interfering with the nucleophilicity of the amine.

    • Solvent-Free: In some cases, running the reaction neat (without solvent) at an elevated temperature can be a viable option if both reactants are liquids at that temperature.

  • pH and Catalysis:

    • Acid Catalysis: A small amount of a weak acid can protonate the epoxide oxygen, making it more susceptible to nucleophilic attack. Acetic acid is a mild and effective catalyst for this purpose.[11]

    • Lewis Acid Catalysis: In more challenging cases, a Lewis acid catalyst can be employed to activate the epoxide.

Detailed Protocol: Acetic Acid-Mediated Epoxide Ring-Opening [11]

  • To a stirred solution of the epoxide (1.0 equiv) in a suitable solvent (or neat), add this compound (1.1 equiv).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) while monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Advanced Troubleshooting Techniques

Q3: I've tried changing solvents and temperature, but my reaction is still not proceeding efficiently due to solubility issues. What else can I do?

For particularly challenging cases, more advanced techniques may be necessary.

1. Use of Protecting Groups:

While it adds steps to your synthesis, protecting one of the functional groups of this compound can alter its solubility profile to better match your reaction conditions.

  • Protecting the Amine: If the alcohol is the reactive partner, the amine can be protected (e.g., as a Boc-carbamate). The resulting protected compound will be less polar and more soluble in a wider range of organic solvents.

  • Protecting the Alcohol: If the amine is the nucleophile, the alcohol can be protected (e.g., as a silyl ether like TBDMS). This will also decrease the polarity of the molecule.

2. Phase Transfer Catalysis (PTC):

This technique is particularly useful for reactions where one reactant is soluble in an organic phase and the other (often an ionic species) is soluble in an aqueous phase.[12] A phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) facilitates the transfer of the ionic reactant into the organic phase where the reaction can occur.

Workflow for Implementing Phase Transfer Catalysis:

ptc_workflow start Biphasic Reaction with Poor Reactivity identify_reactants Identify aqueous-soluble and organic-soluble reactants. start->identify_reactants choose_catalyst Select a suitable phase transfer catalyst (e.g., TBAB, Aliquat 336). identify_reactants->choose_catalyst setup_reaction Set up the biphasic reaction with vigorous stirring. choose_catalyst->setup_reaction monitor_reaction Monitor the reaction progress. setup_reaction->monitor_reaction workup Separate the phases and isolate the product from the organic layer. monitor_reaction->workup success Successful Reaction. workup->success

Caption: Workflow for implementing Phase Transfer Catalysis.

References

Side reactions and byproduct formation in (4-Aminocyclohexyl)methanol chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Aminocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we address common challenges related to side reactions and byproduct formation through a series of frequently asked questions and in-depth troubleshooting guides. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound, and what are the primary synthetic routes?

A1: this compound is typically synthesized via the reduction of aromatic precursors. The most common starting materials include:

  • 4-Aminobenzoic acid and its esters (e.g., methyl 4-aminobenzoate): This route involves the hydrogenation of the aromatic ring and the reduction of the carboxylic acid or ester functionality to a primary alcohol.

  • 4-Aminobenzonitrile: This pathway also requires the hydrogenation of the aromatic ring and the reduction of the nitrile group.

The choice of starting material and reduction method significantly influences the reaction profile and the potential for side product formation.

Q2: What is the significance of cis/trans isomerism in this compound chemistry?

A2: The cyclohexane ring in this compound is substituted at the 1 and 4 positions, leading to the existence of two geometric isomers: cis and trans. The spatial arrangement of the amino and methanol groups in these isomers can significantly impact their physical properties, reactivity, and biological activity in downstream applications. Consequently, controlling the stereochemical outcome of the synthesis is often a critical experimental parameter.

Q3: How can I accurately determine the cis/trans ratio of my this compound product?

A3: The most common and reliable method for determining the cis/trans isomer ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. The chemical shifts and coupling constants of the protons on the cyclohexane ring are distinct for the cis and trans isomers. Gas chromatography (GC) coupled with a suitable column can also be used to separate and quantify the isomers.

Q4: What are the general storage recommendations for this compound to minimize degradation?

A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture. Storage at room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation pathways.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and handling of this compound.

Troubleshooting Guide 1: Poor Control of Cis/Trans Isomer Ratio

Problem: My synthesis of this compound yields an undesirable or inconsistent mixture of cis and trans isomers.

Root Causes and Solutions:

The stereochemical outcome of the hydrogenation of a 4-substituted benzene ring is highly dependent on the reaction conditions. The catalyst, temperature, pressure, and solvent all play a crucial role in determining the final cis/trans ratio.

Factor Influence on Isomer Ratio Recommended Actions
Catalyst Different catalysts exhibit varying stereoselectivities. For instance, Rhodium-based catalysts may favor the formation of the cis isomer under certain conditions, while Ruthenium or Raney Nickel might provide different ratios.Screen a variety of hydrogenation catalysts (e.g., Ru/C, Rh/C, Raney Nickel) to identify the optimal one for your desired isomer.
Temperature Temperature can significantly affect the equilibrium between the cis and trans isomers. Higher temperatures can sometimes favor the thermodynamically more stable trans isomer.Optimize the reaction temperature. For example, in the hydrogenation of related aminobenzoic acids, temperatures between 90°C and 120°C have been shown to influence the isomer ratio.
Solvent The polarity and coordinating ability of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical pathway of the hydrogenation.Experiment with different solvents, such as alcohols (ethanol, methanol) or ethers (THF, dioxane), to assess their impact on the isomer ratio.
Additives The presence of acids or bases can alter the catalyst surface and the conformation of the substrate, leading to changes in stereoselectivity.Consider the addition of acidic or basic modifiers to the reaction mixture, but be mindful of potential side reactions.

Experimental Workflow for Optimizing Cis/Trans Ratio:

Caption: Workflow for optimizing the cis/trans isomer ratio.

Troubleshooting Guide 2: Presence of Incompletely Reduced Byproducts

Problem: My final product is contaminated with impurities that appear to be partially hydrogenated starting materials.

Root Causes and Solutions:

Incomplete reduction is a common issue in the synthesis of this compound from aromatic precursors. This can manifest as either incomplete hydrogenation of the aromatic ring or incomplete reduction of the functional group (ester or nitrile).

Plausible Byproducts and Their Origins:

  • From Methyl 4-Aminobenzoate:

    • Methyl 4-aminocyclohexanecarboxylate: The aromatic ring is reduced, but the ester group remains intact.

    • (4-Aminophenyl)methanol: The ester is reduced, but the aromatic ring is not.

  • From 4-Aminobenzonitrile:

    • 4-Aminocyclohexanecarbonitrile: The aromatic ring is hydrogenated, but the nitrile group is not reduced.

    • 4-Aminobenzylamine: The nitrile is partially reduced to a benzylamine, but the ring remains aromatic.

Strategies for Mitigation:

Parameter Rationale Recommended Actions
Catalyst Loading and Activity Insufficient or deactivated catalyst will lead to incomplete conversion.Ensure the catalyst is fresh and active. Increase the catalyst loading (e.g., from 5 wt% to 10 wt%) to drive the reaction to completion.
Hydrogen Pressure Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, favoring complete reduction.Increase the hydrogen pressure within the safe limits of your reactor.
Reaction Time Insufficient reaction time will result in the presence of unreacted starting material and partially reduced intermediates.Monitor the reaction progress by techniques like TLC, GC, or HPLC and extend the reaction time until the starting material is fully consumed.
Temperature Higher temperatures can increase the reaction rate, but may also promote side reactions.Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

Reaction Pathway Diagram: Incomplete Reduction of Methyl 4-Aminobenzoate

G A Methyl 4-Aminobenzoate C Methyl 4-aminocyclohexanecarboxylate (Incomplete Ester Reduction) A->C + H2 (Ring) D (4-Aminophenyl)methanol (Incomplete Ring Hydrogenation) A->D + H2 (Ester) B This compound (Desired Product) C->B + H2 (Ester) D->B + H2 (Ring) G A This compound B 4-Aminocyclohexanecarbaldehyde (Oxidation Product) A->B [O] D Amino-ether Dimer (Oligomerization Product) A->D - H2O (Intermolecular) C 4-Aminocyclohexanecarboxylic Acid (Oxidation Product) B->C [O]

Technical Support Center: Purification of Crude (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-aminocyclohexyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the purification of crude this compound products. Our goal is to provide you with the scientific rationale behind each purification strategy, enabling you to make informed decisions in your experimental work.

I. Understanding the Molecule and Potential Impurities

This compound is a valuable building block in pharmaceutical synthesis, characterized by a cyclohexane ring bearing both an amino group and a hydroxymethyl group.[1] It can exist as cis and trans diastereomers, which may have different biological activities and physical properties. The crude product's purity can be affected by a range of impurities, the nature of which depends on the synthetic route employed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₁₅NO[2][3]
Molecular Weight129.20 g/mol [2][3]
AppearanceColorless to pale yellow liquid or solid[1]
Boiling Point218.8 ± 13.0 °C at 760 mmHg[4]
SolubilitySoluble in water and various organic solvents[1]
StorageRoom temperature, under inert atmosphere

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on the synthesis, these could include the corresponding nitro or cyano precursors.

  • Byproducts of Reduction: Incomplete reduction or side reactions can lead to a variety of related substances.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Cis/Trans Isomers: The synthesis may produce a mixture of diastereomers that require separation.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound product won't crystallize, or the yield is very low. What should I do?

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[5] For a polar molecule like this compound, consider polar solvents.

    • Actionable Advice: Experiment with different solvent systems. Good starting points include ethanol, methanol, or a mixed solvent system like ethanol/water or methanol/chloroform.[6]

  • Too Much Solvent: Using an excessive amount of solvent will keep your product in solution even at low temperatures, drastically reducing the yield.[5]

    • Actionable Advice: If you suspect you've added too much solvent, you can gently heat the solution to evaporate some of it and then allow it to cool again.[7]

  • Supersaturation: Sometimes a solution needs a nucleation site to initiate crystallization.

    • Actionable Advice: Try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" of the pure compound.[7]

  • "Oiling Out": The compound may be separating as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the temperature of the solution.

    • Actionable Advice: Reheat the solution and add a small amount of additional solvent to prevent premature precipitation. Allow the solution to cool more slowly.[7]

Distillation Challenges

Q2: I'm concerned about my product decomposing at its high boiling point during distillation. How can I mitigate this?

Primary Concern and Solution:

  • Thermal Decomposition: this compound has a relatively high boiling point, and prolonged heating can lead to degradation.

    • Recommended Technique: Vacuum distillation is the method of choice for purifying high-boiling-point compounds.[8][9] By reducing the pressure, you lower the boiling point of the substance, allowing for distillation at a lower, less destructive temperature.[9][10]

Column Chromatography Problems

Q3: My this compound is streaking or not moving on the silica gel column. What's wrong?

Underlying Issue and Remediation:

  • Strong Adsorption to Silica: The basic amino group in your molecule can interact strongly with the acidic silica gel, leading to poor separation and tailing of the peak.

    • Actionable Advice:

      • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Triethylamine (0.5-2%) or ammonium hydroxide are common choices that can improve the elution of basic compounds.

      • Increase Eluent Polarity: A gradual increase in the polarity of your mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture) can help to elute your polar compound.[11][12]

III. Frequently Asked Questions (FAQs)

Q1: How can I separate the cis and trans isomers of this compound?

This is a common challenge. While analytical techniques like HPLC can separate and quantify the isomers, preparative separation often requires a chemical approach. One effective strategy involves fractional crystallization of their salts.

  • Salt Formation and Fractional Recrystallization: The diastereomeric salts can have different solubilities. A documented method for the separation of cis and trans isomers of a similar compound, 1,2-diaminocyclohexane, involves converting them to their dihydrochloride salts in methanol. The trans isomer's salt was found to be significantly less soluble, allowing for its selective precipitation.[13] This approach is highly applicable to this compound.

Q2: What is the best general-purpose purification method for a first attempt on a small scale?

For laboratory-scale purification (milligrams to a few grams), flash column chromatography is often the most versatile and effective initial method. It allows for the separation of the desired product from a variety of impurities with different polarities.[11]

Q3: My purified product is a yellowish oil, but I expected a white solid. What does this indicate?

The yellowish color could be due to trace impurities or slight oxidation of the amine. If the analytical data (e.g., NMR, GC-MS) confirms the purity, the color may not be a significant issue for subsequent steps. However, if high purity is critical, you can try treating a solution of your compound with a small amount of activated charcoal before a final recrystallization or filtration step to remove colored impurities.[14]

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from less polar and more polar impurities.

  • Prepare the Column:

    • Select a glass column appropriate for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

  • Elution:

    • Begin eluting with a moderately polar solvent system, such as 5% methanol in dichloromethane containing 1% triethylamine.

    • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

    • If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 10% or 15% methanol).

  • Combine and Concentrate:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (Mixed Solvent System)

This method is effective for further purifying a semi-pure solid product.

  • Dissolution: Dissolve the semi-pure this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol).[14]

  • Inducing Crystallization: Slowly add a hot "anti-solvent" (a solvent in which the product is less soluble, e.g., water) to the hot solution until it becomes slightly cloudy. If the cloudiness persists, add a few drops of the hot primary solvent to redissolve it.[15]

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[14]

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture. Allow the crystals to dry completely.[14]

V. Visual Diagrams

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Analysis Analyze Purity (TLC, NMR, etc.) Crude->Analysis Decision Choose Purification Method Analysis->Decision Column Column Chromatography Decision->Column Complex Mixture Recrystal Recrystallization Decision->Recrystal Semi-Pure Solid Distill Vacuum Distillation Decision->Distill High Boiling Liquid Pure Pure Product Column->Pure Recrystal->Pure Distill->Pure

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Diagram 2: Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No LowYield Low Yield Problem->LowYield Low OilingOut Product Oils Out Problem->OilingOut Oil Cause1 Too Much Solvent? NoCrystals->Cause1 Cause2 Solvent Choice? NoCrystals->Cause2 Solution4 Scratch Flask / Add Seed Crystal NoCrystals->Solution4 LowYield->Cause1 OilingOut->Cause2 Cause3 Cooling Too Fast? OilingOut->Cause3 Solution1 Boil Off Excess Solvent Cause1->Solution1 Solution2 Try Different Solvent/Mixture Cause2->Solution2 Solution3 Cool Slowly Cause3->Solution3

Caption: A logical flow for troubleshooting common recrystallization issues.

VI. References

  • Recrystallization - A detailed overview of the principles and common problems encountered during recrystallization. Available at: --INVALID-LINK--

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - A video guide on selecting appropriate solvents for recrystallization. Available at: --INVALID-LINK--

  • Research of the synthesis of new acetylene aminoalcohols - A research paper detailing the synthesis and purification of amino alcohols. Available at: --INVALID-LINK--

  • How to recrystallization amine compound and it is not soluble in common organic solvents - A discussion forum with suggestions for recrystallizing amines. Available at: --INVALID-LINK--

  • 3.6F: Troubleshooting - Chemistry LibreTexts - A guide to troubleshooting common issues in recrystallization. Available at: --INVALID-LINK--

  • Vacuum distillation - Wikipedia - An encyclopedia entry explaining the principles and applications of vacuum distillation. Available at: --INVALID-LINK--

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - A discussion on strategies for recrystallizing compounds with impurities of similar solubility. Available at: --INVALID-LINK--

  • Recrystallization - A general protocol for recrystallization. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of (4,4-Dimethoxycyclohexyl)methanol - A technical guide for a structurally related compound. Available at: --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - A guide to selecting solvents for recrystallization from the University of Rochester. Available at: --INVALID-LINK--

  • recrystallization-2.doc.pdf - A lab manual detailing mixed solvent recrystallization. Available at: --INVALID-LINK--

  • Vacuum Distillation - An overview of vacuum distillation from Busch. Available at: --INVALID-LINK--

  • Vacuum Distillation - A video demonstration of vacuum distillation. Available at: --INVALID-LINK--

  • Separation of Carbamic acid, [4-[(4-aminocyclohexyl)methyl]cyclohexyl]- on Newcrom R1 HPLC column - An application note on the HPLC separation of a related compound. Available at: --INVALID-LINK--

  • How can I perform recrystallization of a solid mixture? - A ResearchGate discussion on recrystallization strategies. Available at: --INVALID-LINK--

  • This compound | CAS 1504-49-0 | SCBT - A product page with basic information. Available at: --INVALID-LINK--

  • US3880925A - Separation and purification of cis and trans isomers - A patent describing a method for separating cis and trans isomers of diaminocyclohexane. Available at: --INVALID-LINK--

  • Column chromatography issue : r/Chempros - A Reddit discussion on troubleshooting column chromatography for polar compounds. Available at: --INVALID-LINK--

  • 30134-98-6|(cis-4-Aminocyclohexyl)methanol|BLD Pharm - A product page for the cis isomer. Available at: --INVALID-LINK--

  • This compound | CAS#:30134-98-6 | Chemsrc - A chemical data sheet with physical properties. Available at: --INVALID-LINK--

  • US6420604B1 - Process for the acylation of amino alcohols - A patent that provides an example of workup for an amino alcohol. Available at: --INVALID-LINK--

  • 4-Aminocyclohexaneethanol (cis- and trans- mixture) 98.0+%, TCI America 1 g | Buy Online - A product page for a similar compound. Available at: --INVALID-LINK--

  • 1467-84-1 | (trans-4-Aminocyclohexyl)methanol - ChemScene - A product page for the trans isomer. Available at: --INVALID-LINK--

  • [trans-4-aminocyclohexyl]methanol 97% - Advanced ChemBlocks - A product page for the trans isomer. Available at: --INVALID-LINK--

  • CAS 89854-94-4: this compound | CymitQuimica - A chemical supplier page with a product description. Available at: --INVALID-LINK--

  • (PDF) Partitioning, Aqueous Solubility, and Dipole Moment Data for cis - and trans -(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill - A research paper on the properties of a related compound's isomers. Available at: --INVALID-LINK--

  • 1504-49-0 Cas No. | this compound hydrochloride - Matrix Scientific - A product page for the hydrochloride salt. Available at: --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography - A detailed protocol for flash column chromatography. Available at: --INVALID-LINK--

  • (1-Aminocyclohexyl)methanol hydrochloride | 5460-68-4 - Sigma-Aldrich - A product page for a related compound. Available at: --INVALID-LINK--

References

Improving yield and purity in (4-Aminocyclohexyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Aminocyclohexyl)methanol Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our focus is on practical, field-proven strategies to overcome common challenges, thereby improving both the yield and purity of the final product. We will explore the nuances of the primary synthetic routes, address specific experimental issues in a troubleshooting format, and provide detailed protocols for key procedures.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable bifunctional building block, is primarily achieved through two major pathways: the reduction of an aromatic precursor or the reduction of a pre-formed cyclohexyl ring system. The choice of strategy often depends on the desired stereochemistry (cis/trans isomer), scale, and available starting materials.

  • Route A: Catalytic Hydrogenation of Aromatic Precursors: This common industrial method involves the reduction of the aromatic ring and a carbonyl or nitrile group of a starting material like p-aminobenzoic acid, its esters, or 4-aminobenzonitrile. This "one-pot" approach can be efficient but often presents challenges in controlling the stereoselectivity, leading to mixtures of cis and trans isomers.[1][2]

  • Route B: Reduction of Cyclohexane Derivatives: This strategy involves the reduction of a functional group (e.g., an ester) on a pre-existing cyclohexane ring, such as methyl 4-aminocyclohexanecarboxylate. Powerful reducing agents like Lithium Aluminum Hydride (LAH) are typically required for this transformation.[3][4][5] This route can offer better stereochemical control if the starting material is isomerically pure.

Table 1: Comparison of Primary Synthetic Routes
FeatureRoute A: Catalytic HydrogenationRoute B: LAH Reduction of Cyclohexane Ester
Starting Material p-Aminobenzoic acid, its esters, or 4-aminobenzonitrileMethyl 4-aminocyclohexanecarboxylate (cis, trans, or mixed)
Key Reagents H₂, Heterogeneous Catalyst (e.g., Ru/C, Rhodium, Raney-Ni)[1][6]Lithium Aluminum Hydride (LiAlH₄)[5][7]
Typical Yield Moderate to High (can be >80%)[1]High (>90%)[8]
Stereocontrol Often challenging; typically produces cis/trans mixtures[2][9]Dependent on starting material's stereochemistry
Key Advantages Cost-effective for large scale, avoids powerful hydrides.High yields, clean reduction, well-defined stereochemical outcome.
Key Disadvantages Requires high pressure/temperature, catalyst optimization is critical, potential for side reactions.[10]LiAlH₄ is hazardous and requires strict anhydrous conditions and careful workup.[3][4]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound in a practical question-and-answer format.

dot

Caption: Troubleshooting Flowchart for Low Yield.

Q1: My catalytic hydrogenation of 4-aminobenzonitrile resulted in a low yield of the desired primary amine. What are the common causes?

A1: Low yields in nitrile hydrogenations are often due to incomplete reactions or the formation of side products.[10]

  • Cause - Incomplete Reaction: The catalyst may be inactive or used in insufficient quantity. Reaction conditions (temperature, pressure) may not be optimal.

  • Solution: Ensure the catalyst is fresh and active. An increase in catalyst loading, hydrogen pressure, or reaction temperature can improve conversion. Monitor the reaction by TLC or GC to confirm the consumption of starting material.

  • Cause - Side Product Formation: A significant issue in nitrile reduction is the formation of secondary and tertiary amines.[11] This occurs when the initially formed primary amine reacts with the imine intermediate.[12]

  • Solution: The formation of these higher molecular weight byproducts can often be suppressed by adding ammonia to the reaction mixture.[11] Using specific catalysts, such as rhodium-based systems, can also enhance selectivity for the primary amine.[6]

Q2: I'm using the LiAlH₄ reduction method, but my yield is poor and the workup is difficult, often resulting in emulsions.

A2: Lithium Aluminum Hydride (LAH) is a powerful but highly reactive reducing agent that requires specific handling.[3]

  • Cause - Reagent Decomposition: LAH reacts violently with water and protic solvents.[3] If your glassware or solvent (typically THF or diethyl ether) is not perfectly anhydrous, the LAH will be consumed before it can reduce the ester, leading to a low yield.

  • Solution: Always use oven-dried or flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column).

  • Cause - Difficult Workup: The quenching of excess LAH produces aluminum salts (aluminum hydroxides) which are often gelatinous and can trap the product, making extraction difficult and causing emulsions.

  • Solution: Employ a standardized quenching procedure, such as the Fieser workup.[3] For a reaction using 'X' grams of LAH, cautiously and sequentially add:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water This procedure is designed to produce granular, easily filterable aluminum salts.[4] Stirring the mixture for 30-60 minutes after the additions helps ensure the precipitation is complete. Filtering the suspension through a pad of Celite® can significantly improve the isolation of the product.[3]

Q3: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity or separate the isomers?

A3: Controlling the cis/trans ratio is a central challenge, especially in catalytic hydrogenation routes.[9]

  • Improving Selectivity: The choice of catalyst and reaction conditions can influence the isomer ratio. For instance, some ruthenium and rhodium catalysts have been reported to favor the formation of the trans isomer under specific conditions.[1] Isomerization of the less desired cis-isomer to the more stable trans-isomer can sometimes be achieved post-synthesis using a base or a catalyst like Raney Nickel, though this adds steps and complexity.[1]

  • Separation: If a mixture is unavoidable, separation is necessary.

    • Fractional Crystallization: If the product is solid, it may be possible to separate the isomers by fractional crystallization of their salts (e.g., hydrochloride salts) from a suitable solvent system like acetonitrile.[2]

    • Column Chromatography: This is the most common laboratory method for separating cis and trans isomers. Due to the slight difference in polarity between the isomers, careful selection of the eluent system is required. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often effective.[13] Monitoring fractions by TLC or GC is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with Lithium Aluminum Hydride (LAH)?

A1: LAH is a highly reactive and flammable solid. All work must be conducted in a chemical fume hood under an inert atmosphere.[3][4] Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. LAH reacts violently with water, producing flammable hydrogen gas.[3] Therefore, all glassware must be scrupulously dried, and only anhydrous solvents should be used. The quenching process is highly exothermic and releases hydrogen; it must be done slowly, with cooling (ice bath), and away from any ignition sources.[3][4]

Q2: Which analytical methods are best for determining the purity and isomer ratio of my this compound product?

A2: A combination of methods is recommended for full characterization.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and determining the cis/trans isomer ratio. The two isomers will typically have slightly different retention times. GC-MS can also help identify any volatile impurities or side products.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also very effective for purity assessment, especially for non-volatile impurities.[14] A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The signals for the protons attached to the carbons bearing the amino and hydroxymethyl groups will differ for the cis and trans isomers, allowing for the determination of the isomer ratio by integrating the respective peaks.[1]

Q3: Can I reduce a 4-aminobenzonitrile directly to this compound?

A3: This is challenging to achieve in a single, selective step. Strong reducing agents like LiAlH₄ will reduce the nitrile group to a primary amine, but they do not typically reduce the aromatic ring.[5][8] Catalytic hydrogenation can reduce both the aromatic ring and the nitrile, but this often requires harsh conditions and can lead to a mixture of products, including partially reduced species and over-reduced side products. A more reliable approach is a two-step process: first, reduce the aromatic ring and nitrile to obtain 4-aminocyclohexanecarbonitrile, and then reduce the nitrile to the aminomethanol, or alternatively, hydrolyze the nitrile to the carboxylic acid/ester followed by reduction.

Detailed Experimental Protocols

dot

Experimental_Workflow General Synthesis & Purification Workflow cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis Setup Reaction Setup (Anhydrous, Inert Atm.) Reagents Add Solvents & Reagents Setup->Reagents Reaction Run Reaction (Monitor by TLC/GC) Reagents->Reaction Quench Reaction Quench (e.g., Fieser Workup for LAH) Reaction->Quench Filter Filtration (e.g., Remove Al Salts) Quench->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Analysis Purity & Structure (GC, HPLC, NMR) Purify->Analysis

Caption: General Synthesis and Purification Workflow.

Protocol 1: LiAlH₄ Reduction of Methyl 4-aminocyclohexanecarboxylate

This protocol is adapted from standard LAH reduction procedures.[3][4][8]

Materials:

  • Methyl 4-aminocyclohexanecarboxylate (1 equivalent)

  • Lithium Aluminum Hydride (LAH, ~2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® 545

  • Standard glassware (oven-dried), magnetic stirrer, ice bath, inert atmosphere setup (N₂/Ar).

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flush the system with nitrogen.

  • LAH Suspension: In the flask, suspend LiAlH₄ (2 eq.) in anhydrous THF (~20 mL per gram of ester). Cool the suspension to 0 °C using an ice bath.

  • Ester Addition: Dissolve methyl 4-aminocyclohexanecarboxylate (1 eq.) in anhydrous THF (~10 mL per gram) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (staining with ninhydrin) until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add the following reagents in sequence while stirring vigorously:

    • 'X' mL of water (where 'X' = grams of LAH used)

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes to allow the white aluminum salts to granulate. Add a scoop of Celite® and filter the suspension through a Büchner funnel fitted with a pad of Celite®.

  • Purification: Wash the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography or distillation if necessary.

Protocol 2: Purity and Isomer Ratio Analysis by GC

Instrumentation & Conditions:

  • Gas Chromatograph: Standard GC with a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column (e.g., DB-5, HP-5, or similar; 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. (This program may require optimization).

  • Injection: 1 µL, split mode (e.g., 50:1).

Sample Preparation:

  • Accurately weigh ~10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent like methanol or ethyl acetate to get a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated by the area percent method: (Area of Product Peak / Total Area of All Peaks) x 100.

  • The cis/trans isomer ratio is calculated from the relative peak areas of the two resolved isomer peaks.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Aminocyclohexyl)methanol, a versatile bifunctional molecule crucial in various research and drug development applications. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges in your experiments. As your virtual Senior Application Scientist, I will not only provide solutions but also explain the underlying chemical principles to empower you with the expertise to resolve issues independently.

I. Understanding the Reactivity of this compound

This compound is a unique building block possessing both a primary amine and a primary alcohol functional group.[1] This bifunctionality is the source of its synthetic utility and, concurrently, the root of many experimental challenges. The key to successful experimentation lies in understanding the relative reactivity of these two groups and how to selectively address one in the presence of the other.

The primary amine is generally more nucleophilic than the primary alcohol, making it more reactive towards electrophiles like acyl chlorides or alkyl halides. However, under certain conditions, the alcohol can also react, leading to undesired side products. This guide will address how to control this selectivity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Acylation Reactions: Low Yield and Side Product Formation

Question 1: I am trying to acylate the amine group of this compound with an acyl chloride, but I am getting a low yield of my desired amide. What could be the issue?

Answer:

Low yields in acylation reactions involving this compound can stem from several factors. Let's break down the potential causes and solutions.

Troubleshooting Workflow for Low Yield in Acylation

start Low Yield in Acylation Reaction q1 Is your this compound pure and dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using an appropriate base? a1_yes->q2 sol1 Purify by recrystallization or distillation. Dry thoroughly. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your reaction temperature too high? a2_yes->q3 sol2 Use a non-nucleophilic, sterically hindered base like triethylamine or DIPEA. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Run the reaction at a lower temperature (e.g., 0 °C to RT). a3_yes->sol3 q4 Are you observing the formation of a di-acylated product? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Use a protecting group for the alcohol or use a milder acylating agent. a4_yes->sol4 end_node Improved Yield a4_no->end_node sol4->end_node

Caption: Troubleshooting workflow for low acylation yield.

Detailed Explanation:

  • Purity of Starting Material: this compound can exist as a colorless to pale yellow liquid or solid and is soluble in water and various organic solvents.[1] Ensure your starting material is free of impurities and water, which can consume your acylating agent.

  • Choice of Base: The acylation reaction produces HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize the acid. Using a nucleophilic base can lead to competitive reactions. A sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.

  • Reaction Temperature: High temperatures can promote side reactions, including the acylation of the alcohol group. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can improve selectivity for the more reactive amine.

  • Di-acylation: If you observe a di-acylated product (both amine and alcohol are acylated), consider using a milder acylating agent (e.g., an anhydride instead of a chloride) or protecting the alcohol group before acylation.

Question 2: I am seeing an unexpected second spot on my TLC plate that I suspect is the O-acylated product. How can I avoid this?

Answer:

Formation of the O-acylated product is a common issue due to the presence of the hydroxyl group. Here's how you can enhance the selectivity for N-acylation:

  • Milder Acylating Agents: Switch from a highly reactive acyl chloride to a less reactive acid anhydride. The lower reactivity will favor the more nucleophilic amine.

  • Protecting Groups: The most robust solution is to protect the alcohol functional group before performing the acylation.[2] A common protecting group for alcohols is a silyl ether (e.g., TBDMS). The protection-acylation-deprotection sequence ensures that only the amine is acylated.

Protecting Group Strategy for Selective N-Acylation

start This compound step1 Protect Alcohol (e.g., TBDMSCl, Imidazole) start->step1 intermediate O-Protected Intermediate step1->intermediate step2 Acylate Amine (Acyl Chloride, Base) intermediate->step2 product_protected N-Acylated, O-Protected Product step2->product_protected step3 Deprotect Alcohol (e.g., TBAF) product_protected->step3 final_product Desired N-Acylated Product step3->final_product

Caption: Workflow for selective N-acylation using a protecting group.

B. Alkylation Reactions: Controlling Selectivity and Over-Alkylation

Question 3: I am trying to perform a mono-alkylation on the amine of this compound using an alkyl halide, but I am getting a mixture of mono- and di-alkylated products, as well as some quaternary ammonium salt.

Answer:

This is a classic problem in amine alkylation.[3][4] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[3]

Strategies to Minimize Over-Alkylation:

StrategyPrincipleRecommended Conditions
Use a Large Excess of the Amine Statistically favors the reaction of the alkyl halide with the more abundant primary amine.Use a 5-10 fold excess of this compound relative to the alkyl halide. This is more practical when the amine is inexpensive.
Reductive Amination A two-step, one-pot reaction involving the formation of an imine with an aldehyde or ketone, followed by reduction. This is a highly controlled method for mono-alkylation.React this compound with the desired aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).
Use of Protecting Groups Protect the amine with a group that allows for mono-alkylation and subsequent deprotection.A common strategy is to first form a sulfonamide (e.g., with tosyl chloride), which can be mono-alkylated and then deprotected under harsh conditions.

Question 4: I am trying to alkylate the alcohol group (O-alkylation) but am getting significant N-alkylation.

Answer:

To achieve selective O-alkylation, you must first "deactivate" the more nucleophilic amine group.

  • Protect the Amine: The most effective method is to protect the amine, typically as a carbamate (e.g., Boc or Cbz group) or an amide.[2] These groups significantly reduce the nucleophilicity of the nitrogen atom.

  • Deprotonation of the Alcohol: After protecting the amine, you can deprotonate the alcohol with a strong base (e.g., NaH) to form the more nucleophilic alkoxide, which can then be reacted with your alkylating agent.

C. Purification and Handling

Question 5: I am having difficulty purifying my product. It seems to be very water-soluble, making extraction difficult.

Answer:

The presence of both an amine and an alcohol group can impart significant water solubility to this compound and its derivatives.

Tips for Extraction and Purification:

  • Salting Out: Before extraction with an organic solvent, saturate the aqueous layer with a salt like NaCl or K2CO3. This will decrease the solubility of your product in the aqueous phase and drive it into the organic layer.

  • Use of a More Polar Organic Solvent: If your product is still not extracting well into common solvents like ethyl acetate or dichloromethane, try a more polar solvent like n-butanol.

  • pH Adjustment: The amine group's charge can be manipulated with pH. To extract a basic amine-containing product, basify the aqueous layer (e.g., with NaOH) to deprotonate the ammonium salt and increase its solubility in the organic phase. Conversely, to remove an acidic impurity, you can wash the organic layer with a basic aqueous solution.

  • Chromatography: For challenging separations, column chromatography is often necessary. Due to the basic nature of the amine, it can streak on silica gel. To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent.

    • Use alumina (basic or neutral) instead of silica gel.

Question 6: My this compound has turned yellow/brown upon storage. Is it still usable?

Answer:

Amines are susceptible to air oxidation, which can lead to discoloration.[5] While slight discoloration may not significantly impact some reactions, it is a sign of degradation.

Storage and Handling Recommendations:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[6][7]Prevents air oxidation of the amine group.
Temperature Store at room temperature or refrigerated (2-8 °C) as recommended by the supplier.[6][8]Slows down potential degradation pathways.
Light Protect from light.[9]Prevents photodegradation.
Container Store in a tightly sealed container.Prevents absorption of moisture and CO2 from the air.

If your material is significantly discolored, it is best to purify it before use (e.g., by distillation) or use a fresh bottle to ensure the reliability of your experimental results.

III. Physical and Chemical Properties

A summary of key properties of this compound is provided below for quick reference.

PropertyValueSource
Molecular Formula C7H15NO[10]
Molecular Weight 129.20 g/mol [10]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point ~218.8 °C at 760 mmHg[10]
Melting Point Varies by isomer (e.g., 178 °C for one reported CAS#)[6]
Solubility Soluble in water and various organic solvents[1]
Storage Inert atmosphere, room temperature, protect from light[6][7][9]

IV. References

  • This compound | CAS#:30134-98-6 | Chemsrc. (n.d.). Retrieved from --INVALID-LINK--

  • CAS 89854-94-4: this compound | CymitQuimica. (n.d.). Retrieved from --INVALID-LINK--

  • This compound CAS#: 1504-49-0 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • This compound 1504-49-0 wiki - Guidechem. (n.d.). Retrieved from --INVALID-LINK--

  • 1467-84-1 | (trans-4-Aminocyclohexyl)methanol - ChemScene. (n.d.). Retrieved from --INVALID-LINK--

  • 30134-98-6|(cis-4-Aminocyclohexyl)methanol|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--

  • [(1s,4s)-4-aminocyclohexyl]methanol | 30134-98-6 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • [trans-4-aminocyclohexyl]methanol 97% - Advanced ChemBlocks. (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting amine plants - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • [(1r,4r)-4-aminocyclohexyl]methanol - C7H15NO | CSSB00009821084 - Chemspace. (n.d.). Retrieved from --INVALID-LINK--

  • 30134-98-6 | MFCD16661168 | (cis-4-Aminocyclohexyl)methanol | AA Blocks. (n.d.). Retrieved from --INVALID-LINK--

  • Amines - Organic Chemistry Tutor. (n.d.). Retrieved from --INVALID-LINK--

  • (Cis-4-aminocyclohexyl)methanol - Vibrant Pharma Inc. (n.d.). Retrieved from --INVALID-LINK--

  • Amine Reactions: Practice Problems - Study.com. (n.d.). Retrieved from --INVALID-LINK--

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Chapter 12 Solutions to Problems - Amines and Heterocycles - NC State University Libraries. (n.d.). Retrieved from --INVALID-LINK--

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. (2024, April 9). Retrieved from --INVALID-LINK--

  • This compound - Safety Data Sheet - ChemicalBook. (2025, October 18). Retrieved from --INVALID-LINK--

  • stability issues of [4-(4-Chlorophenyl)cyclohexyl]methanol under storage - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability and Degradation of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Aminocyclohexyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling and analyzing this bifunctional molecule. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested methodologies to help you anticipate and resolve challenges in your research.

This compound is an organic compound featuring a primary amino group and a primary alcohol (hydroxymethyl group) attached to a cyclohexane ring.[1] The presence of these two reactive functional groups dictates its chemical behavior, stability, and potential degradation pathways. Understanding these characteristics is critical for its application in pharmaceutical synthesis and material science, ensuring the integrity of experimental outcomes and the safety of resulting products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that influence the stability of this compound in the laboratory setting?

The stability of this compound is primarily governed by its two functional groups: the nucleophilic primary amine and the primary alcohol. Consequently, the main factors influencing its stability are:

  • Oxidizing Agents: The molecule is susceptible to oxidation. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, while the primary amine can undergo oxidation to form various nitrogen-containing species.[2]

  • pH: The basicity of the amino group makes the compound's stability pH-dependent. In acidic conditions, the amine will be protonated, which can protect it from certain reactions but may catalyze others, such as dehydration.

  • Temperature: Elevated temperatures can accelerate degradation reactions, potentially leading to dehydration, polymerization, or decomposition. The compound should be stored at room temperature in an inert atmosphere.[3][4]

  • Light Exposure: While specific photostability data is not extensively published, compounds with amine functional groups can be susceptible to photodegradation. It is recommended to store the material protected from light.[5]

Q2: I'm observing unexpected peaks in my HPLC chromatogram after leaving a solution of this compound exposed to air. What could be happening?

This is a classic sign of oxidative degradation. The primary amine and primary alcohol are both susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metals (which can act as catalysts), and light.

Causality:

  • Alcohol Oxidation: The primary alcohol group (-CH₂OH) is likely being oxidized. Mild oxidation would yield the corresponding aldehyde, (4-aminocyclohexyl)carbaldehyde. More aggressive oxidation would lead to the formation of 4-aminocyclohexanecarboxylic acid.[2]

  • Amine Oxidation: The primary amino group (-NH₂) can also be oxidized, though this is often a more complex process leading to nitroso or nitro compounds, or potentially contributing to the formation of colored impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Use High-Purity Solvents: Use freshly opened, high-purity solvents. Older solvents can accumulate peroxides, which are potent oxidizing agents. Acetonitrile is often a better choice than methanol for photolytic stress studies to avoid radical-induced artifacts.[6]

  • Control for Light: Store solutions in amber vials or protect them from light to rule out photodegradation.

Investigating Degradation: Forced Degradation Studies

Forced degradation (or stress testing) is a crucial experimental process to intentionally degrade a sample to identify likely degradation products and establish the stability-indicating power of your analytical methods.[7][8]

Q3: How should I design a forced degradation study for this compound?

A systematic forced degradation study involves exposing the compound to hydrolytic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[7]

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent / ConditionTypical Concentration / SettingPurpose
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Room Temperature / 60°CTo investigate degradation in acidic environments.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temperature / 60°CTo investigate degradation in alkaline environments.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room TemperatureTo identify oxidative degradation products.[6]
Thermal Stress Solid sample heated in an oven80°C (or below melting point)To assess the impact of heat on the solid form.
Photolytic Stress Solution exposed to lightICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)To evaluate light sensitivity.
Diagram 1: Potential Oxidative Degradation Pathways

Below is a diagram illustrating the most probable oxidative degradation pathways for this compound.

G cluster_main Oxidative Degradation A This compound B (4-Aminocyclohexyl)carbaldehyde A->B Mild Oxidation (e.g., PCC, DMP) D N-Oxide Derivative A->D N-Oxidation C 4-Aminocyclohexanecarboxylic Acid B->C Strong Oxidation (e.g., H₂O₂, KMnO₄)

Caption: Potential oxidative pathways of this compound.

Analytical Protocols and Troubleshooting

Q4: What is the best analytical method to monitor the stability of this compound and its degradants?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[9] Given the compound's structure, a Reverse-Phase HPLC (RP-HPLC) method coupled with a UV or Mass Spectrometry (MS) detector is highly effective.

Protocol 1: General RP-HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acidic modifier ensures the amino group is protonated, leading to better peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection:

    • If the compound lacks a strong chromophore, a UV detector at a low wavelength (~200-210 nm) may work.

    • For superior sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended. LC-MS is particularly powerful as it provides mass information that aids in the identification of unknown degradation products.

  • Gradient Elution: Start with a shallow gradient (e.g., 5% to 95% B over 20-30 minutes) to resolve the polar parent compound from potentially more or less polar degradants.

  • Method Validation: Once developed, the method must be validated to demonstrate its specificity, linearity, accuracy, and precision. Use samples from your forced degradation study to prove that all degradation products are well-separated from the parent peak.[10]

Q5: I am struggling to identify the structures of the degradation products. What are my next steps?

Identifying unknown degradants requires advanced analytical techniques.

Troubleshooting Strategy:

  • High-Resolution Mass Spectrometry (HRMS): Use LC-MS with a high-resolution instrument (e.g., Q-TOF or Orbitrap). HRMS provides a highly accurate mass measurement, allowing you to predict the elemental composition of the degradant and distinguish between species with very similar nominal masses.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions in the mass spectrometer. The resulting fragmentation pattern provides structural clues that can be pieced together to propose a chemical structure.

  • Nuclear Magnetic Resonance (NMR): If a significant degradant can be isolated (e.g., via preparative HPLC), 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC) is the most definitive method for structure elucidation.

Diagram 2: Experimental Workflow for Stability Assessment

This flowchart outlines a comprehensive workflow for assessing the stability of this compound.

G cluster_workflow Stability Assessment Workflow prep 1. Prepare Stock Solution (e.g., in Acetonitrile:Water) stress 2. Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress control Unstressed Control (Stored at 4°C, protected from light) prep->control analysis 3. Analyze Samples by LC-MS (at t=0 and subsequent time points) stress->analysis control->analysis quant 4. Quantify Parent Compound & Degradation Products analysis->quant identify 5. Identify Degradants (HRMS, MS/MS, NMR) quant->identify pathway 6. Propose Degradation Pathway & Report Findings identify->pathway

Caption: General workflow for a stability and degradation study.

References

Technical Support Center: Catalyst Selection for Reactions Involving (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Aminocyclohexyl)methanol. This guide is designed to provide expert insights and practical troubleshooting advice for the catalytic transformations of this versatile bifunctional molecule. Instead of a rigid manual, this resource is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered in the lab.

Introduction to this compound and Catalysis

This compound is a valuable building block in pharmaceutical and materials science due to its unique structure, which incorporates a primary amine and a primary alcohol on a cyclohexane scaffold.[1][2] The successful transformation of either or both of these functional groups is highly dependent on the judicious selection of a catalyst. The choice of catalyst not only dictates the reaction's outcome but also influences its efficiency, selectivity, and scalability. This guide will explore the causality behind catalyst selection for key reactions like dehydrogenation and amination, providing a framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)
Section 1: Dehydrogenation of the Alcohol Moiety

The selective oxidation of the primary alcohol in this compound to an aldehyde or carboxylic acid is a critical transformation. This process, particularly through acceptorless dehydrogenation (where no external oxidant is needed), is an atom-economical method that produces hydrogen gas as the sole byproduct.[3][4]

Question 1: What are the primary catalyst classes for the selective dehydrogenation of this compound to 4-aminocyclohexanecarbaldehyde?

Answer: For the selective acceptorless dehydrogenation of primary alcohols to aldehydes, two main classes of heterogeneous catalysts are predominantly used: Ruthenium (Ru)-based catalysts and Copper-based catalysts. The choice between them depends on the desired reaction conditions, cost considerations, and sensitivity to functional groups.

  • Ruthenium (Ru)-based Catalysts: These are highly efficient for the acceptorless dehydrogenation of a wide range of alcohols, including primary and secondary ones.[5][6] They often operate under relatively mild conditions. Supported ruthenium nanoparticles (e.g., Ru/Al₂O₃ or Ru/C) are particularly effective.[5][7] The mechanism typically involves the cooperative action of the metal center and the support, facilitating the cleavage of C-H and O-H bonds.[8][9]

  • Copper Chromite Catalysts (Adkins Catalyst): This is a classic, robust catalyst used for both hydrogenation and dehydrogenation reactions.[10][11][12] It is particularly effective for the dehydrogenation of alcohols to aldehydes and ketones.[13] Copper chromite catalysts often require higher temperatures than their ruthenium counterparts but are generally less expensive.[14] The active species is believed to be reduced copper (Cu⁰) on the catalyst surface.[10][14]

Question 2: My dehydrogenation reaction using a Ruthenium catalyst is showing low conversion. What are the common causes and how can I troubleshoot this?

Answer: Low conversion in a Ru-catalyzed dehydrogenation reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach is key to identifying and resolving the issue.

Potential Causes & Troubleshooting Steps:

  • Catalyst Activity:

    • Cause: The catalyst may be deactivated or improperly activated. Many heterogeneous catalysts are sensitive to air and moisture.

    • Solution: Ensure the catalyst was handled under an inert atmosphere (e.g., Argon or Nitrogen). If the catalyst requires pre-reduction, verify that the procedure was followed correctly. For example, some supported Ru catalysts benefit from a reduction step under a hydrogen flow at an elevated temperature to ensure the metal is in the active zero-valent state.

  • Solvent Effects:

    • Cause: The solvent can play a crucial role. Aliphatic alcohols, when used as solvents, have been shown to decompose on the catalyst surface at elevated temperatures, forming carbon monoxide (CO) which can poison the active sites.[15]

    • Solution: Switch to a more inert, high-boiling point solvent like toluene or dioxane. Always use high-purity, anhydrous solvents to avoid introducing catalyst poisons.

  • Reaction Temperature:

    • Cause: Dehydrogenation is an endothermic process and requires sufficient thermal energy.[16] The temperature may be too low for the specific catalyst and substrate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by GC or TLC to find the optimal temperature that balances reaction rate with catalyst stability and selectivity.

  • Hydrogen Removal:

    • Cause: The reaction produces hydrogen gas. According to Le Chatelier's principle, if H₂ is allowed to accumulate in a sealed reactor, it can slow down or even reverse the reaction.

    • Solution: Perform the reaction under a gentle flow of an inert gas (like Argon) to continuously sweep away the generated hydrogen. Alternatively, conduct the reaction in an open system (with a condenser) if the solvent boiling point is high enough.

Troubleshooting Workflow Diagram Here is a logical workflow to diagnose low conversion issues.

G cluster_solutions Troubleshooting Steps start Low Conversion Observed check_catalyst Verify Catalyst Handling & Activation Protocol start->check_catalyst check_solvent Analyze Solvent Purity & Potential for Poisoning check_catalyst->check_solvent If catalyst handling is correct result_fail Issue Persists check_catalyst->result_fail If catalyst was mishandled check_temp Increase Reaction Temperature Incrementally check_solvent->check_temp If solvent is pure & inert check_solvent->result_fail If solvent is the issue check_h2 Ensure Efficient H₂ Removal check_temp->check_h2 If temp increase shows no effect result_ok Conversion Improved check_temp->result_ok If higher temp works check_h2->result_ok If H₂ removal works

Caption: Troubleshooting workflow for low conversion in dehydrogenation.

Section 2: Reactions Involving the Amino Group

The primary amine on the cyclohexane ring is a versatile handle for building molecular complexity, commonly through reductive amination or N-alkylation.

Question 3: Which catalysts are recommended for using this compound in reductive amination reactions, and what are the key considerations?

Answer: Raney® Nickel is a highly effective and widely used catalyst for reductive amination.[17][18] It is a fine-grained, porous nickel catalyst with a large surface area, making it very active for hydrogenations.[17] The reaction involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine/enamine intermediate, which is then immediately hydrogenated by the catalyst in situ to form the alkylated amine.

Key Considerations for Using Raney Nickel:

  • High Activity: Raney Nickel is active enough to hydrogenate a wide variety of functional groups. This high activity means it can also reduce other susceptible groups in the molecule if not properly controlled.[18]

  • Pyrophoric Nature: When dry, Raney Nickel is highly pyrophoric and can ignite spontaneously upon contact with air.[18][19] It MUST always be handled as a slurry under water or a suitable solvent (e.g., ethanol).

  • pH Sensitivity: The catalyst's activity can decline rapidly in acidic conditions (pH < 5.5) due to the dissolution of the fine nickel particles.[18] The reaction should be run under neutral or slightly basic conditions.

  • Catalyst Loading: Typical catalyst loadings are in the range of 5-10 wt% relative to the limiting reagent. The optimal loading should be determined empirically.

Typical Experimental Protocol for Reductive Amination

  • Catalyst Preparation: In a flask under an inert atmosphere (N₂ or Ar), carefully wash the required amount of Raney Nickel slurry (commercially supplied under water) three times with the reaction solvent (e.g., methanol or ethanol) to remove the water.

  • Reactant Addition: To the catalyst slurry in the reaction solvent, add the this compound and the desired aldehyde or ketone.

  • Reaction Setup: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel several times with H₂ to remove any residual air.

  • Hydrogenation: Pressurize the reactor to the desired hydrogen pressure (typically 50-500 psi) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 50-80°C).

  • Monitoring: Monitor the reaction's progress by observing hydrogen uptake or by periodic sampling and analysis (TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: The filter cake will be pyrophoric. Do not allow it to dry. Quench it immediately with copious amounts of water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., chromatography or crystallization).

Question 4: My Raney Nickel catalyst appears deactivated after a single use. What causes this, and can it be regenerated?

Answer: Raney Nickel deactivation is a common issue and is often caused by strong adsorption of reactants, intermediates, or products onto the catalyst's active sites.[19][20] Amines, in particular, can bind strongly to the nickel surface. Catalyst poisoning from impurities (e.g., sulfur compounds) in the reagents or solvent is another major cause.

Deactivation Mechanisms:

  • Strong Chemisorption: The product amine can adsorb strongly onto the nickel surface, blocking active sites for subsequent reactions.

  • Poisoning: Trace impurities containing sulfur, phosphorus, or halides can irreversibly poison the catalyst.

  • Mechanical/Thermal Stress: Overly aggressive stirring or excessively high temperatures can cause the fine catalyst particles to agglomerate (sinter), reducing the active surface area.

Regeneration Procedures: While complete regeneration to its original activity can be difficult, several methods can restore a significant portion of the catalyst's performance.[19] One effective method is an in-situ hydrogen treatment.

Protocol for In-Pot Catalyst Regeneration:

  • After the initial reaction is complete and the product has been decanted or filtered off, wash the catalyst remaining in the reactor several times with a clean, inert solvent.

  • Add fresh, clean solvent to the reactor.

  • Pressurize the reactor with hydrogen (e.g., 30 bar / ~435 psi).

  • Heat the mixture to a high temperature (e.g., 150°C) with stirring for several hours.[19]

  • Cool the reactor, vent the hydrogen, and the regenerated catalyst is ready for the next run.

This high-temperature hydrogen treatment can help desorb strongly bound species and reactivate the surface. The effectiveness of regeneration should always be confirmed by comparing the reaction rate of a subsequent run to the initial one.

Catalyst Selection Summary

The following table provides a high-level comparison to guide your initial catalyst selection for common transformations of this compound.

Desired TransformationPrimary Catalyst ClassKey AdvantagesCommon DisadvantagesTemp. Range (°C)
Alcohol → Aldehyde Ruthenium (Ru)-basedHigh activity, high selectivity, milder conditions.[5][21]Higher cost, potential for solvent-induced poisoning.[15]80 - 150
Alcohol → Aldehyde Copper ChromiteLower cost, robust and stable.[11][14]Requires higher temperatures, potential Cr waste.200 - 300
Amine → Alkylated Amine Raney Nickel (Ni)Highly active, versatile, cost-effective.[17][22]Pyrophoric, pH sensitive, prone to deactivation.[18][19]40 - 100

Decision-Making Diagram for Catalyst Selection

G start Start: Desired Reaction on this compound q_func_group Which functional group to transform? start->q_func_group alcohol_path Alcohol Group (Dehydrogenation) q_func_group->alcohol_path Alcohol amine_path Amine Group (Alkylation) q_func_group->amine_path Amine q_aldehyde_acid Desired Product? alcohol_path->q_aldehyde_acid catalyst_ni Choice: Raney Nickel amine_path->catalyst_ni For Reductive Amination aldehyde Target: Aldehyde q_aldehyde_acid->aldehyde Aldehyde catalyst_ru Choice: Ruthenium Catalyst (e.g., Ru/C, Ru/Al₂O₃) aldehyde->catalyst_ru For high activity & mild conditions catalyst_cu Choice: Copper Chromite (Adkins Catalyst) aldehyde->catalyst_cu For robustness & cost-effectiveness

Caption: Catalyst selection based on the target functional group.

References

Technical Support Center: Analytical Methods for Impurity Profiling of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (4-Aminocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies for detecting and quantifying impurities. Ensuring the purity of this compound is critical, as impurities can significantly affect the safety, efficacy, and stability of final pharmaceutical products.[1]

This resource offers structured troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The methodologies and advice provided herein are grounded in established scientific principles and regulatory expectations for analytical method validation.[2][3][4][5]

Understanding the Analyte and Potential Impurities

This compound is a bifunctional molecule containing a primary amine and a primary alcohol.[6][7][8] Its polarity and potential for multiple reactive sites mean that a range of impurities can be introduced during synthesis or degradation.

Common Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Intermediates: Partially reacted molecules.

  • Byproducts: Formed from side reactions.

  • Degradation Products: Resulting from exposure to heat, light, or incompatible substances.

  • Stereoisomers: The presence of cis and trans isomers is a key consideration for this molecule.[9][10]

The selection of an appropriate analytical technique is paramount for robust impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed, each with distinct advantages and challenges.[11]

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is often the preferred method for non-volatile and thermally labile compounds like this compound.[1][9] However, its polar and basic nature can present chromatographic challenges.[12][13]

Frequently Encountered HPLC Issues & Solutions

Q1: Why am I observing significant peak tailing for the main this compound peak?

A1: Peak tailing for basic compounds like this compound is commonly caused by secondary interactions between the amine group and residual silanol groups on the surface of silica-based HPLC columns.[9]

  • Underlying Cause: Silanol groups are acidic and can interact ionically with the basic amine, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Column Selection: Utilize a column specifically designed for the analysis of basic compounds. These often have end-capping to block silanol groups or are based on a hybrid particle technology that is more resistant to these interactions.

    • Mobile Phase Modification:

      • Increase Buffer Concentration: A higher buffer concentration (typically in the 20-50 mM range) can help to saturate the silanol groups and minimize secondary interactions.

      • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can effectively block the active sites on the stationary phase.

      • Adjust pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of your analyte.

    • Use a Guard Column: A guard column with the same stationary phase can help to protect your analytical column from strongly retained impurities that might exacerbate tailing.[14]

Q2: I am struggling to achieve adequate retention of this compound on my C18 column. What can I do?

A2: Due to its high polarity, this compound may have limited retention on traditional reversed-phase columns, especially with highly aqueous mobile phases.[12][13]

  • Underlying Cause: The polar nature of the analyte leads to a stronger affinity for the polar mobile phase than the nonpolar stationary phase.

  • Troubleshooting Steps:

    • Column Choice for Polar Compounds: Consider using a "polar-embedded" or "aqua" type column.[13] These columns have a polar group embedded near the base of the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and provides a secondary retention mechanism for polar analytes.[13]

    • Mobile Phase Optimization:

      • Reduce Organic Content: Carefully decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to increase retention.

      • Consider a Weaker Organic Modifier: If using acetonitrile, switching to methanol may increase retention for some polar compounds.

    • Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This can be very effective for retaining highly polar compounds.

Q3: My baseline is noisy and drifting, especially during a gradient run. What is the likely cause?

A3: A noisy or drifting baseline can often be attributed to issues with the mobile phase or the detector.

  • Underlying Cause: Contamination in the mobile phase, inadequate mixing of gradient solvents, or detector instability can all contribute to baseline problems.[15]

  • Troubleshooting Steps:

    • Mobile Phase Preparation:

      • Use high-purity HPLC-grade solvents and freshly prepared buffers.

      • Filter and degas all mobile phases to remove particulates and dissolved gases.

    • System Check:

      • Ensure proper mixing of the gradient by the pump. You can test this by premixing the mobile phase and running it isocratically to see if the problem persists.[15]

      • Check for leaks in the system, as this can introduce air and cause pressure fluctuations.

    • Detector Maintenance: Clean the detector cell if contamination is suspected.

Gas Chromatography (GC) Troubleshooting Guide

GC can be a powerful tool for impurity analysis, particularly for volatile and semi-volatile compounds.[16] However, the polar nature and active amine and hydroxyl groups of this compound can lead to poor peak shape and analyte degradation.[17]

Frequently Encountered GC Issues & Solutions

Q1: I am observing broad, tailing peaks for this compound. What is causing this?

A1: This is a classic symptom of active site interactions within the GC system.

  • Underlying Cause: The polar amine and hydroxyl groups can interact with active sites in the injector liner, the column, or even contaminants in the system.[18][19]

  • Troubleshooting Steps:

    • Inert Flow Path: Ensure all components in the sample flow path (injector liner, ferrules, column) are highly inert.[17] Deactivated liners are essential.

    • Column Choice: Use a column specifically designed for the analysis of amines or polar compounds. These columns have stationary phases that are more resistant to interactions with active analytes.

    • Derivatization: Consider derivatizing the analyte to block the active amine and hydroxyl groups. This can significantly improve peak shape and thermal stability.

    • Injector Maintenance: Regularly clean or replace the injector liner and septum to prevent the buildup of non-volatile residues that can create active sites.[18]

Q2: I am concerned about the thermal stability of this compound in the hot GC inlet. How can I minimize degradation?

A2: Thermal degradation is a valid concern for multifunctional molecules.

  • Underlying Cause: High temperatures in the injector can cause the molecule to break down before it reaches the column.

  • Troubleshooting Steps:

    • Optimize Injector Temperature: Perform a temperature study to find the lowest possible injector temperature that still allows for efficient vaporization of the analyte without causing degradation.

    • Use a Splitless or On-Column Injection: These techniques often use lower initial oven temperatures, which can be gentler on thermally labile compounds.[18]

    • Derivatization: As mentioned previously, derivatization can increase the thermal stability of the analyte.

Q3: I am seeing "ghost peaks" in my chromatograms. Where are they coming from?

A3: Ghost peaks are peaks that appear in blank runs and are indicative of contamination somewhere in the system.[17]

  • Underlying Cause: Contamination can originate from the carrier gas, the syringe, the septum, or carryover from a previous injection.[17][19]

  • Troubleshooting Steps:

    • System Bake-out: Bake out the column and injector at a high temperature (but below the column's maximum limit) to remove contaminants.[17]

    • Check Consumables: Replace the septum and clean the syringe.

    • Carrier Gas Purity: Ensure high-purity carrier gas and consider using gas purifiers.[20]

    • Run Blanks: After performing maintenance, run several blank injections to ensure the system is clean.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Identification

While HPLC and GC are excellent for separation and quantification, NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.[21]

Q1: How can NMR help in identifying an unknown impurity?

A1: NMR provides detailed structural information about a molecule.

  • ¹H and ¹³C NMR: These experiments provide information about the chemical environment of hydrogen and carbon atoms, respectively. By analyzing the chemical shifts, coupling patterns, and integrations, the structure of an impurity can often be pieced together.[22][23][24][25][26]

  • 2D NMR Techniques: Experiments like COSY and HSQC can reveal connectivity between atoms, which is invaluable for confirming the structure of a complex impurity.[22]

Q2: Can NMR be used for quantitative analysis of impurities?

A2: Yes, quantitative NMR (qNMR) can be a very accurate method for determining the concentration of impurities, provided that at least one peak from the impurity is well-resolved from the main component and other signals. The area of a peak in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Method Validation and Data Interpretation

A validated analytical method is crucial for ensuring the reliability of your results.[2][3][4][5] Key validation parameters include:

Validation Parameter Purpose
Specificity/Selectivity The ability to assess the analyte in the presence of other components.[2][3]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
Accuracy The closeness of the test results to the true value.[2]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

General Troubleshooting Workflow

Problem Identify Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) CheckSystem Check HPLC/GC System (Mobile/Carrier Gas, Temp, Flow Rate) Problem->CheckSystem CheckMethod Review Method Parameters (Column, Mobile Phase, Gradient) Problem->CheckMethod CheckSample Evaluate Sample Preparation (Solvent, Concentration) Problem->CheckSample IsolateVariable Isolate and Test One Variable at a Time CheckSystem->IsolateVariable CheckMethod->IsolateVariable CheckSample->IsolateVariable Resolved Problem Resolved IsolateVariable->Resolved Yes Consult Consult Further Documentation or Senior Scientist IsolateVariable->Consult No

Caption: A systematic approach to troubleshooting chromatographic issues.

Method Selection Logic

Analyte Analyte: this compound Volatility Are Impurities Volatile/Thermally Stable? Analyte->Volatility Polarity Are Impurities Highly Polar? Volatility->Polarity No GC Gas Chromatography (GC) Volatility->GC Yes Polarity->GC No HPLC High-Performance Liquid Chromatography (HPLC) Polarity->HPLC Yes Derivatization Consider Derivatization GC->Derivatization

Caption: Decision tree for selecting the primary analytical technique.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-(4-Aminocyclohexyl)methanol Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical configuration of a molecule is not a trivial detail; it is a critical determinant of its physical properties, biological activity, and chemical reactivity. This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-(4-Aminocyclohexyl)methanol, two diastereomers that, despite sharing the same molecular formula and connectivity, exhibit distinct chemical behaviors rooted in their three-dimensional architecture. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of these important building blocks.

The Foundation of Reactivity: A Conformational Analysis

The differing reactivity of cis- and trans-(4-Aminocyclohexyl)methanol originates from the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.

trans-(4-Aminocyclohexyl)methanol: In its most stable chair conformation, both the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups of the trans isomer occupy equatorial positions. This diequatorial arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would destabilize a diaxial conformation.[1] The ring flip to a diaxial conformation is energetically highly unfavorable. Consequently, the trans isomer is conformationally locked in a state where both functional groups are readily accessible.

cis-(4-Aminocyclohexyl)methanol: The cis isomer, by contrast, cannot adopt a conformation where both bulky substituents are equatorial. In its chair conformations, one group must be axial while the other is equatorial. Due to the 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring, the conformer with the larger hydroxymethyl group in the equatorial position and the smaller amino group in the axial position is generally favored. However, both conformers are in equilibrium, and the presence of an axial substituent in either case introduces significant steric strain compared to the trans isomer.[2][3]

The following diagram illustrates the conformational equilibrium of the cis and trans isomers.

cluster_trans trans-(4-Aminocyclohexyl)methanol cluster_cis cis-(4-Aminocyclohexyl)methanol trans_eq Diequatorial (Major) More Stable trans_ax Diaxial (Minor) Less Stable trans_eq->trans_ax Ring Flip cis_ax_amino Axial Amino, Equatorial Hydroxymethyl (Major) cis_eq_amino Equatorial Amino, Axial Hydroxymethyl (Minor) cis_ax_amino->cis_eq_amino Ring Flip

Caption: Conformational isomers of cis- and trans-(4-Aminocyclohexyl)methanol.

Comparative Reactivity: Steric Hindrance as the Deciding Factor

The distinct conformational landscapes of the cis and trans isomers directly translate to observable differences in their chemical reactivity. The accessibility of the amino and hydroxyl functional groups is paramount in determining reaction rates and, in some cases, the feasibility of a reaction.

N-Acylation: A Tale of Two Accessibilities

The acylation of the amino group is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to steric hindrance around the nitrogen atom.

  • trans-(4-Aminocyclohexyl)methanol: With the amino group in the equatorial position, it is sterically unencumbered and readily accessible to incoming reagents. This leads to a faster rate of N-acylation.

  • cis-(4-Aminocyclohexyl)methanol: In the cis isomer, the amino group can exist in an axial position, where it is shielded by the axial hydrogens at the 3 and 5 positions. This steric hindrance impedes the approach of the acylating agent, resulting in a slower reaction rate compared to the trans isomer.

ReactionIsomerRelative RateRationale
N-AcetylationtransFasterEquatorial amino group is sterically accessible.
N-AcetylationcisSlowerAxial amino group experiences 1,3-diaxial steric hindrance.

Experimental Protocol: Comparative N-Acetylation

  • Preparation: In two separate flasks, dissolve equimolar amounts of cis- and trans-(4-Aminocyclohexyl)methanol in a suitable aprotic solvent (e.g., dichloromethane).

  • Reaction Initiation: To each flask, add an equimolar amount of acetic anhydride and a catalytic amount of a non-nucleophilic base (e.g., triethylamine) at room temperature.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Analysis: Compare the time taken for the complete consumption of the starting material in both reactions to determine the relative rates.

cluster_workflow Comparative N-Acetylation Workflow Start Dissolve Isomers in DCM Reagents Add Acetic Anhydride & Triethylamine Start->Reagents Monitoring Monitor by TLC/GC Reagents->Monitoring Analysis Compare Reaction Times Monitoring->Analysis Conclusion Determine Relative Rates Analysis->Conclusion

Caption: Workflow for comparing the N-acetylation rates of the isomers.

O-Esterification and O-Alkylation: The Impact of the Hydroxymethyl Group's Position

Similar to the amino group, the reactivity of the hydroxyl group is also governed by its steric environment.

  • trans-(4-Aminocyclohexyl)methanol: The equatorial hydroxymethyl group is readily accessible for esterification and alkylation reactions.

  • cis-(4-Aminocyclohexyl)methanol: When the hydroxymethyl group is in the axial position, it experiences steric hindrance from the axial hydrogens, leading to slower reaction rates for O-functionalization. Studies on the saponification of 4-tert-butylcyclohexyl acetates, a related system, show that the equatorial ester is hydrolyzed significantly faster than the axial ester, a principle that applies to the reverse esterification reaction as well.[4]

ReactionIsomerRelative RateRationale
O-BenzoylationtransFasterEquatorial hydroxymethyl group is sterically accessible.
O-BenzoylationcisSlowerAxial hydroxymethyl group experiences 1,3-diaxial steric hindrance.
Intramolecular Cyclization: A Unique Opportunity for the Cis Isomer

The fixed spatial relationship between the axial and equatorial groups in the cis isomer can be exploited for intramolecular reactions that are not feasible for the trans isomer. For instance, the cis isomer is a potential precursor for the synthesis of bicyclic compounds like oxazines. The proximity of the axial amino group and the equatorial hydroxymethyl group (or vice versa) can facilitate intramolecular cyclization under appropriate conditions.

In contrast, the diequatorial arrangement in the trans isomer places the functional groups far apart, making intramolecular cyclization highly unfavorable.

Experimental Protocol: Attempted Intramolecular Cyclization to an Oxazine Derivative

  • Reactant Preparation: In separate reaction vessels, treat both cis- and trans-(4-Aminocyclohexyl)methanol with a reagent that can react with both the amino and hydroxyl groups, such as phosgene or a phosgene equivalent, in the presence of a non-nucleophilic base.

  • Reaction Conditions: Heat the reaction mixtures under reflux and monitor for the formation of a new product by TLC or LC-MS.

  • Product Analysis: Isolate and characterize any products formed. It is hypothesized that the cis isomer will yield a bicyclic oxazine derivative, while the trans isomer will primarily lead to intermolecular polymerization or decomposition.

cluster_logic Intramolecular Cyclization Potential cis_isomer cis-Isomer (Axial/Equatorial) Proximity Favorable Proximity of -NH2 and -CH2OH cis_isomer->Proximity trans_isomer trans-Isomer (Diequatorial) Distance Large Distance between -NH2 and -CH2OH trans_isomer->Distance Cyclization Intramolecular Cyclization Possible Proximity->Cyclization No_Cyclization Intramolecular Cyclization Unlikely Distance->No_Cyclization

Caption: Logical relationship for intramolecular cyclization potential.

Conclusion: Harnessing Stereochemistry for Synthetic Advantage

The reactivity of cis- and trans-(4-Aminocyclohexyl)methanol is a clear demonstration of the profound impact of stereochemistry on chemical behavior. The conformationally rigid, diequatorial trans isomer generally exhibits higher reactivity in intermolecular reactions due to the greater accessibility of its functional groups. Conversely, the cis isomer, with its less stable axial/equatorial arrangement, is sterically more hindered, leading to slower reaction rates in many cases. However, the unique spatial arrangement of the functional groups in the cis isomer presents opportunities for intramolecular reactions that are inaccessible to the trans isomer.

A thorough understanding of these reactivity differences is crucial for chemists in the pharmaceutical and fine chemical industries. By selecting the appropriate isomer, researchers can control reaction outcomes, improve yields, and design more efficient synthetic routes.

References

A Comparative Guide to (4-Aminocyclohexyl)methanol and Other Amino Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of the appropriate building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and ultimate success of a synthetic route. Among the versatile synthons available, amino alcohols represent a cornerstone class of compounds, valued for their bifunctionality which allows for their application as intermediates, chiral auxiliaries, and catalysts. This guide provides an in-depth technical comparison of (4-Aminocyclohexyl)methanol with other prominent amino alcohols, namely the acyclic ethanolamine and the sterically hindered 2-amino-2-methyl-1-propanol. Our analysis is grounded in experimental data to provide an objective assessment of their respective performances in key synthetic applications.

Introduction to this compound: A Cycloaliphatic Amino Alcohol

This compound is an organic compound featuring a cyclohexane ring substituted with both an amino group and a hydroxymethyl group.[1][2] This bifunctional nature, with the amine and alcohol moieties held in a specific spatial relationship by the rigid cyclohexane backbone, imparts unique chemical properties and reactivity. The compound exists as cis and trans diastereomers, with the trans isomer being particularly significant in pharmaceutical synthesis due to its well-defined stereochemistry.[3][4]

dot

G cluster_synthesis Benzoxazine Monomer Synthesis cluster_polymerization Thermal Polymerization Phenol Phenolic Compound Monomer Benzoxazine Monomer Phenol->Monomer Formaldehyde Formaldehyde Formaldehyde->Monomer Amine This compound or other primary amine Amine->Monomer Monomer2 Benzoxazine Monomer Polymer Polybenzoxazine Network Monomer2->Polymer Ring-Opening Polymerization G Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Aldehyde Aldehyde Catalyst Chiral Amino Alcohol Catalyst TransitionState Stereoselective Transition State Enamine->TransitionState + Aldehyde Product Chiral Aldol Product TransitionState->Product

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Aminocyclohexyl)methanol Analogs: A Framework for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The (4-aminocyclohexyl)methanol scaffold represents a versatile and valuable starting point in medicinal chemistry. Its saturated carbocyclic core provides a three-dimensional architecture that, unlike flat aromatic rings, allows for precise spatial orientation of functional groups. The presence of both a primary amine and a primary alcohol offers rich opportunities for chemical modification to probe interactions with biological targets. However, a comprehensive, publicly available structure-activity relationship (SAR) study for this specific scaffold is lacking.

This guide provides a robust framework for researchers, scientists, and drug development professionals to conduct a systematic SAR exploration of this compound analogs. We will outline the causal logic behind experimental design, propose key analog series for synthesis, and provide detailed, self-validating protocols for their biological evaluation. This document serves as a foundational resource to unlock the therapeutic potential of this promising chemical motif.

The Core Scaffold: Rationale for a Systematic SAR Approach

The foundational molecule, (trans-4-Aminocyclohexyl)methanol, possesses several key features that make it an attractive scaffold:

  • Stereochemical Rigidity : The trans configuration of the 1,4-disubstituted cyclohexane ring is crucial. It locks the amine and methanol groups into opposing equatorial positions, minimizing conformational ambiguity and presenting them to a biological target in a well-defined orientation.

  • Dual Functionality : The amino group (pKa ~10-11) is typically protonated at physiological pH, making it an excellent hydrogen bond donor and a potential partner in ionic interactions (salt bridges). The methanol group can function as both a hydrogen bond donor and acceptor.

  • Tunable Physicochemical Properties : The scaffold has a low molecular weight (129.20 g/mol ) and a calculated LogP of approximately 0.5, providing a favorable starting point for developing drug-like molecules.[1]

A systematic SAR study is paramount to understanding how modifications to this core structure influence biological activity.[2] The goal is to identify the key molecular features responsible for potency, selectivity, and desirable pharmacokinetic properties.

Our proposed investigation focuses on three primary vectors of modification: the amino group, the methanol group, and the cyclohexane ring itself.

G cluster_0 Core Scaffold cluster_1 Modification Vectors Core This compound Mod_Amine Vector 1: Amino Group (pKa, H-Bonding, Sterics) Core->Mod_Amine Modify Basicity Mod_Alcohol Vector 2: Methanol Group (H-Bonding, Polarity, Metabolism) Core->Mod_Alcohol Modify Polarity Mod_Ring Vector 3: Cyclohexane Ring (Conformation, Lipophilicity) Core->Mod_Ring Modify Scaffold

Caption: Logical flow for the SAR exploration of the this compound scaffold.

Proposed Chemical Modifications & Predicted SAR Insights

The following tables outline proposed analogs. The rationale is to introduce discrete, well-understood changes to physicochemical properties to build a clear SAR narrative.

Vector 1: Amino Group Modifications

The primary amine is a critical interaction point. Modifications here will probe the necessity of its basicity, hydrogen bond donating capacity, and steric tolerance in the binding pocket.

Modification ClassExample Analog StructureRationale & Predicted Impact
Primary Amine (Baseline) trans-4-(Aminomethyl)cyclohexan-1-olBaseline compound. Acts as H-bond donor and can form ionic bonds.
Secondary Amine trans-4-((Methylamino)methyl)cyclohexan-1-olReduces H-bond donor count from 2 to 1. Increases lipophilicity slightly. Tests if both H-bonds are essential.
Tertiary Amine trans-4-((Dimethylamino)methyl)cyclohexan-1-olRemoves H-bond donating ability completely. Significantly impacts basicity and steric bulk. A loss of activity would strongly implicate the N-H as a key H-bond donor.
Acetamide N-(trans-4-(Hydroxymethyl)cyclohexyl)acetamideNeutralizes basicity and converts the group from an H-bond donor to a potential acceptor (carbonyl oxygen). Increases size and tests the importance of the positive charge.
Sulfonamide N-(trans-4-(Hydroxymethyl)cyclohexyl)methanesulfonamideIntroduces a strongly acidic N-H and a potent H-bond accepting sulfonyl group. Drastically alters electronic and steric profile.
Vector 2: Methanol Group Modifications

Modifying the methanol group explores its role as a hydrogen bond donor/acceptor and its contribution to overall polarity and metabolic stability.

Modification ClassExample Analog StructureRationale & Predicted Impact
Primary Alcohol (Baseline) trans-4-(Aminomethyl)cyclohexan-1-olBaseline compound. Acts as both H-bond donor and acceptor.
Methyl Ether trans-4-(Aminomethyl)-1-methoxycyclohexaneRemoves H-bond donating ability, leaving only acceptor capacity (ether oxygen). Increases lipophilicity.[3]
Ester (trans-4-(Aminomethyl)cyclohexyl)methyl acetateIncreases lipophilicity and steric bulk. Can act as a prodrug if hydrolyzed in vivo. The carbonyl offers an additional H-bond acceptor site.[4]
Carboxylic Acid trans-4-(Aminomethyl)cyclohexane-1-carboxylic acidIntroduces a formal negative charge at physiological pH. Drastically increases polarity and provides a strong H-bond donor/acceptor and potential for ionic interaction.
Homologation 2-(trans-4-(Aminomethyl)cyclohexyl)ethan-1-olIncreases the distance between the ring and the hydroxyl group, testing the spatial requirements of the target's H-bonding partner.

Framework for Experimental Evaluation and Data Generation

To build a meaningful SAR, synthesized analogs must be evaluated in a consistent and rigorous manner. This involves a multi-stage process from initial screening to detailed characterization.

G cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Analysis & Iteration A Analog Design (Based on SAR Vectors) B Chemical Synthesis & Purification A->B C Structural Confirmation (NMR, MS) B->C D Primary Assay: Target Activity (IC50) C->D E Secondary Assay: Selectivity vs. Related Targets D->E F Tertiary Assay: Cellular Activity / Cytotoxicity (EC50) E->F G Data Collation (SAR Table) F->G H SAR Analysis & Model Building G->H I Design of Next-Gen Analogs H->I I->A Iterate

Caption: Iterative workflow for SAR-driven drug discovery.

Protocol 1: Primary Biological Assay (Generic Kinase Inhibition)

This protocol describes a representative biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a hypothetical protein kinase. It is a self-validating system as it includes positive and negative controls.

Objective: To quantify the potency of each analog as an inhibitor of the target enzyme.

Materials:

  • Test Compounds (analogs) dissolved in 100% DMSO to 10 mM stock.

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Target Kinase (e.g., 10 nM final concentration).

  • Fluorescent Peptide Substrate (e.g., 5-FAM labeled peptide, 1 µM final concentration).

  • ATP (at Km concentration, e.g., 10 µM final concentration).

  • Staurosporine (positive control inhibitor).

  • 384-well, low-volume, black assay plates.

  • Plate reader capable of measuring fluorescence polarization or intensity.

Methodology:

  • Compound Plating: Create a serial dilution series of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution starting from 1 mM.

  • Using an acoustic dispenser, transfer 50 nL of each compound concentration into the assay plate. Also include wells with DMSO only (negative control, 0% inhibition) and Staurosporine (positive control, 100% inhibition).

  • Enzyme Addition: Add 5 µL of kinase solution (2X final concentration in Kinase Buffer) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate/ATP solution (2X final concentration in Kinase Buffer) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Protect from light.

  • Data Acquisition: Stop the reaction (if necessary, with a high concentration EDTA solution) and read the plate on a fluorescence plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is crucial for counter-screening to ensure that the observed activity in the primary assay is not due to general toxicity.[5]

Objective: To determine the concentration of the analog that reduces the viability of a relevant cell line by 50% (EC50).

Materials:

  • Human cell line (e.g., HEK293 or a cancer cell line like HeLa).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test Compounds (analogs).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear tissue culture plates.

  • Spectrophotometer (plate reader) capable of reading absorbance at 570 nm.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 1 µL of serially diluted test compounds to the wells. Include DMSO-only wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of Solubilization Buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control and plot against the compound concentration to determine the EC50.

Data Interpretation and SAR Consolidation

The ultimate goal is to consolidate the generated data into a clear SAR table. This allows for the direct comparison of structural modifications with their impact on potency and cytotoxicity, guiding the next round of analog design.

Example SAR Data Table:

Compound IDR1 (Amine)R2 (Alcohol)Target IC50 (nM)Cytotoxicity EC50 (µM)Selectivity Index (EC50/IC50)
Baseline-1 -NH2-CH2OH5,200> 50> 9.6
Analog-A1 -NHMe-CH2OH2,100> 50> 23.8
Analog-A2 -N(Me)2-CH2OH45,000> 50> 1.1
Analog-A3 -NHAc-CH2OH> 50,000> 50-
Analog-B1 -NH2-CH2OMe8,500> 50> 5.9
Analog-B2 -NH2-COOH1,5001510

From this hypothetical data, one could infer:

  • A single N-H hydrogen bond donor is tolerated and may be beneficial (A1 vs. Baseline).

  • Removing the N-H donor entirely (A2) or neutralizing the amine's charge (A3) is highly detrimental, suggesting a critical role for this group in binding.

  • Modifying the alcohol to a carboxylic acid (B2) improves potency but introduces cytotoxicity, a common trend for acidic compounds.

Conclusion

This guide presents a comprehensive and scientifically grounded framework for elucidating the structure-activity relationships of this compound analogs. By systematically modifying the core scaffold and employing rigorous, controlled experimental protocols, researchers can efficiently map the chemical space around this versatile starting point. The iterative process of design, synthesis, testing, and analysis is the cornerstone of modern drug discovery and will be essential for transforming this scaffold into potent, selective, and safe therapeutic agents.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of (4-Aminocyclohexyl)methanol is critical. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method selection, delve into detailed experimental protocols, and provide a framework for validation according to internationally recognized guidelines.

The Analytical Challenge: Physicochemical Properties of this compound

This compound is a polar, non-volatile aliphatic amino alcohol. Its structure, containing both a primary amine and a primary alcohol functional group, presents a unique set of analytical challenges:

  • Low Volatility: The presence of polar functional groups capable of hydrogen bonding makes this compound unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) challenging for achieving high sensitivity.

  • High Polarity: Its polar nature can lead to poor retention on traditional reversed-phase HPLC columns.

These properties necessitate either a chemical modification of the analyte (derivatization) or the use of specialized chromatographic techniques and detectors. This guide will compare two robust approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for direct analysis.

Method Comparison: GC-MS vs. HILIC-MS

The choice of an analytical method is a critical decision driven by factors such as sensitivity requirements, sample matrix complexity, available instrumentation, and throughput needs. Below is a comparative overview of the two proposed methods.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
Principle Analyte is chemically modified to increase volatility and thermal stability for separation in the gas phase.Analyte is separated in its native form based on its partitioning between a polar stationary phase and a less polar mobile phase.
Sample Preparation Multi-step: requires a derivatization reaction followed by extraction.Simpler: typically involves dilution of the sample in the mobile phase.
Throughput Lower, due to the additional derivatization step.Higher, due to simpler sample preparation.
Sensitivity Can be very high, especially with selective derivatizing agents and MS detection.Generally high, leveraging the sensitivity of the mass spectrometer.
Specificity High, provided by both the chromatographic separation and the mass spectrometric detection.High, with specificity derived from both retention time and mass-to-charge ratio.
Robustness The derivatization step can be a source of variability if not well-controlled.Can be sensitive to mobile phase composition and matrix effects.
Cost per Sample Can be higher due to the cost of derivatizing reagents and longer sample preparation time.Generally lower due to fewer reagents and faster sample preparation.

The Foundation of Trust: Analytical Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.[1][2][3] The objective is to demonstrate through documented evidence that the method is reliable, reproducible, and accurate for the quantification of this compound.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Develop Method (GC-MS or HILIC-MS) Opt Optimize Parameters (e.g., gradient, temp) Dev->Opt Specificity Specificity Opt->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Method Approved

Caption: A generalized workflow for analytical method validation.

The core validation parameters that must be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation.

Method 1: GC-MS with Derivatization

This method is based on the derivatization of both the amine and alcohol functional groups to create a less polar, more volatile, and thermally stable derivative suitable for GC analysis. Silylation is a common and effective derivatization technique for this purpose.[1][3]

GC_MS_Workflow Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry Deriv Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry->Deriv React Heat at 70°C for 30 min Deriv->React Inject Inject into GC-MS React->Inject Analyze Analyze Data Inject->Analyze

Caption: Workflow for GC-MS analysis with derivatization.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable aprotic solvent like pyridine or acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • For samples, use a known amount and dissolve in the same solvent.

  • Derivatization:

    • Pipette 100 µL of each standard or sample solution into a micro-reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, e.g., 20:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Validation Plan Summary (GC-MS):

Parameter Experimental Approach Acceptance Criteria (Typical)
Specificity Analyze blank, placebo, and spiked samples. Compare chromatograms to ensure no interfering peaks at the retention time of the derivatized analyte.No significant interference at the analyte's retention time.
Linearity Analyze at least 5 concentrations over the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.Visually and statistically determined.
Method 2: HILIC-MS

This method is advantageous as it avoids the time-consuming derivatization step. HILIC is well-suited for retaining and separating polar compounds like this compound. Coupling with a mass spectrometer provides the necessary sensitivity and selectivity.[6]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a diluent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

    • Create a series of calibration standards by diluting the stock solution.

    • For samples, dissolve a known amount in the diluent and filter through a 0.22 µm filter.

  • HILIC-MS Conditions:

    • Column: A HILIC column with an amide or silica stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • MS Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺.

Validation Plan Summary (HILIC-MS):

Parameter Experimental Approach Acceptance Criteria (Typical)
Specificity Analyze blank, placebo, and spiked samples. Ensure no interfering peaks at the retention time and m/z of the analyte.No significant interference at the analyte's retention time and m/z.
Linearity Analyze at least 5 concentrations over the expected range (e.g., 10-1000 ng/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.Visually and statistically determined.

Conclusion

The quantification of this compound requires careful consideration of its physicochemical properties. Both GC-MS with derivatization and HILIC-MS are powerful and reliable techniques for this purpose.

  • GC-MS with silylation is a well-established technique that offers high sensitivity and specificity. However, the requirement for derivatization adds complexity and time to the sample preparation process.

  • HILIC-MS provides a more direct and higher-throughput approach by eliminating the need for derivatization. This method is highly sensitive and specific, making it an excellent choice for routine quality control environments.

The ultimate selection of the analytical method will depend on the specific requirements of the laboratory. Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is paramount to ensure the generation of trustworthy and scientifically sound data, which is the bedrock of drug development and manufacturing.[7][8][9]

References

No Performance Data Available for (4-Aminocyclohexyl)methanol-Derived Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific literature and chemical databases has revealed no published research on the use of (4-Aminocyclohexyl)methanol or its derivatives as catalysts. Consequently, a performance benchmark and comparison guide as requested cannot be generated at this time due to the absence of necessary experimental data.

This compound, a bifunctional molecule containing both a primary amine and a primary alcohol on a cyclohexane scaffold, possesses structural features that could theoretically be exploited in catalyst design. The amine group could serve as a coordination site for metal centers or act as a basic organocatalyst, while the hydroxyl group could be modified to create bidentate ligands or introduce additional functionalities.

Despite these theoretical possibilities, the scientific community has not reported the synthesis, characterization, or application of catalysts derived from this specific molecule. As a result, there is no data on their catalytic activity, selectivity, stability, or substrate scope. Without such fundamental information, a comparison with other established catalyst systems is not feasible.

For researchers, scientists, and drug development professionals interested in the development of novel catalysts, this represents a completely unexplored area of research. Future work could involve:

  • Ligand Synthesis: Modification of the amine and/or hydroxyl groups of this compound to create novel ligand structures for transition metal catalysis.

  • Organocatalyst Development: Investigating the potential of this compound and its simple derivatives to catalyze organic transformations, such as aldol or Michael reactions.

  • Computational Studies: Employing theoretical calculations to predict the potential catalytic activity of hypothetical catalysts derived from this compound to guide future experimental work.

Given the current lack of available information, we are unable to provide a comparison guide. We recommend that researchers interested in this area consider initiating foundational research to explore the potential of this compound in catalysis. As a potential alternative, we would suggest exploring the extensive literature on other well-established amino alcohol-derived catalysts, for which a wealth of performance data and comparative studies exist.

A Senior Application Scientist's Guide to Comparing the Biological Activity of (4-Aminocyclohexyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Discovery

(4-Aminocyclohexyl)methanol is a cycloaliphatic bifunctional molecule featuring both a primary amine and a primary alcohol. This structure exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. While this molecule is a versatile building block in synthetic chemistry, direct comparative data on the biological activities of its specific stereoisomers are not extensively documented in public literature.

This guide, therefore, serves not as a summary of existing data, but as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals to provide the scientific rationale and detailed experimental workflows required to rigorously compare the biological activities of these enantiomers. Understanding stereospecific interactions is paramount, as the physiological environment is inherently chiral. Biological macromolecules like enzymes and receptors often exhibit a high degree of stereoselectivity, meaning enantiomers of the same compound can elicit vastly different pharmacological and toxicological responses.[1][2]

A foundational concept in pharmacology, the Easson-Stedman hypothesis, posits that a more potent enantiomer engages with its biological target through a minimum of three points of interaction.[3][4][5][6] Its mirror image, the less potent enantiomer (or distomer), may fail to achieve this optimal three-point binding, resulting in reduced or even opposing biological effects.[3][4][5][6] This principle underscores the critical need for the separate evaluation of enantiomers, as seen in numerous chiral drugs where one enantiomer is therapeutic while the other may be inactive or harmful.[7][8]

This guide will delineate a logical, multi-phase workflow—from initial in silico screening to definitive in vitro and cell-based assays—to elucidate the distinct biological profiles of the this compound stereoisomers.

Visualizing the Molecules of Interest

Before delving into experimental design, it is crucial to visualize the stereoisomers of this compound. The cis isomer has both the amino and hydroxymethyl groups on the same side of the cyclohexane ring's plane, while the trans isomer has them on opposite sides. Each of these diastereomers is a racemic mixture of two non-superimposable mirror images (enantiomers).

Caption: Stereoisomers of this compound.

Phase 1: Foundational Analysis and In Silico Screening

The first phase involves separating the enantiomers and using computational tools to predict potential biological targets, which informs the direction of subsequent wet-lab experiments.

Chiral Separation: The Essential First Step

Rationale: Meaningful biological comparison is impossible without first isolating each enantiomer to a high degree of purity. Co-testing a mixture would confound the results, masking the true activity of each isomer.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving chiral amines.[9]

Protocol Outline:

  • Derivatization (Optional but Recommended): To enhance UV absorbance or fluorescence for sensitive detection, the primary amine of this compound can be derivatized with a suitable agent like NBD-F (4-Fluoro-7-nitrobenzofurazan).

  • Column Selection: Screen a panel of polysaccharide-based CSPs (e.g., Chiralpak® IE, Chiralcel® OD-H).

  • Mobile Phase Optimization: Begin with an isocratic mobile phase, typically a mixture of hexane and an alcohol modifier like 2-propanol or ethanol. Adjust the ratio to optimize resolution (Rs > 1.5) and retention time.[9]

  • Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the derivative.[9]

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.

In Silico Target Prediction

Rationale: The simple structure of this compound, featuring key hydrogen bond donors (amine, hydroxyl) and a hydrophobic scaffold, makes it a plausible ligand for various biological targets. Computational screening can narrow down the possibilities, saving significant time and resources.

Methodology: Reverse Docking and Pharmacophore Searching

  • Reverse Docking: Use the 3D structures of the individual enantiomers as queries to screen against a library of protein crystal structures (e.g., Protein Data Bank). Algorithms will predict binding affinities and poses, highlighting potential protein targets.

  • Pharmacophore Modeling: Based on the spatial arrangement of the amine, hydroxyl, and hydrophobic ring, create a pharmacophore model. Search databases of known drug targets to identify proteins that recognize similar pharmacophoric features.

  • Hypothesis Generation: Based on in silico hits, hypothesize potential target classes. For a molecule like this, likely candidates could include G-Protein Coupled Receptors (GPCRs), ion channels, or enzymes like kinases or transferases.

Phase 2: A Proposed Experimental Workflow for Biological Activity Comparison

This workflow provides a structured approach to move from hypothesized targets to confirmed biological activity, ensuring that data is robust and directly comparable across all four stereoisomers.

G start Chiral Separation of This compound Enantiomers insilico In Silico Target Prediction (Reverse Docking, Pharmacophore) start->insilico Pure Enantiomers invitro Phase 2A: In Vitro Target Validation (Binding & Enzyme Assays) insilico->invitro Hypothesized Targets (e.g., GPCRs, Enzymes) cellbased Phase 2B: Cell-Based Functional Assays (Signaling, Viability) invitro->cellbased Confirmed Target Binding (Ki / Kd values) adme Phase 2C: Preliminary ADME Profiling (Permeability) cellbased->adme Functional Activity (EC50 / IC50 values) conclusion Comparative Bioactivity Profile adme->conclusion Cellular Efficacy & Physicochemical Properties

Caption: A logical workflow for comparing enantiomer bioactivity.

2A: In Vitro Target Validation Assays

Rationale: After identifying potential targets in silico, the next step is to experimentally confirm direct binding or enzymatic modulation. These assays provide quantitative measures of affinity (Kd, Ki) or inhibition (IC50).

Hypothetical Target 1: G-Protein Coupled Receptor (GPCR)

Methodology: Radioligand Binding Assay Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions.[10][11][12] They measure the ability of a test compound (the unlabeled enantiomer) to compete with a known radiolabeled ligand for binding to the receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[13]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors), and varying concentrations of each this compound enantiomer.[14]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[13]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. The membranes with bound radioligand are trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test enantiomer. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Hypothetical Target 2: Enzyme (e.g., a Kinase or Transferase)

Methodology: Fluorescence-Based Inhibition Assay Fluorescence-based assays are highly sensitive, suitable for high-throughput screening, and allow for continuous monitoring of enzyme activity.[15][16]

Experimental Protocol:

  • Assay Principle: Use a fluorogenic substrate that becomes fluorescent upon modification by the enzyme. Enzyme inhibition by a test compound results in a decreased fluorescence signal.

  • Reagent Preparation: Prepare solutions of the purified target enzyme, the fluorogenic substrate, and serial dilutions of each enantiomer in a suitable assay buffer.[17]

  • Assay Execution: In a microplate, add the enzyme and each enantiomer concentration. Allow a brief pre-incubation for the compound to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the fluorogenic substrate.

  • Signal Detection: Monitor the increase in fluorescence over time using a plate reader. The initial reaction velocity (rate of fluorescence increase) is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each enantiomer concentration relative to a no-inhibitor control. Plot percent inhibition versus concentration and fit the data to determine the IC50 value for each enantiomer.[18][19]

2B: Cell-Based Functional Assays

Rationale: While in vitro assays confirm target binding, cell-based assays determine the functional consequence of that binding in a physiological context. Does the compound act as an agonist, antagonist, or inverse agonist? Does it have off-target cytotoxic effects?

Methodology 1: Cellular Signaling Assay (e.g., cAMP Assay for GPCRs)

If the target is a Gs or Gi-coupled GPCR, changes in intracellular cyclic AMP (cAMP) levels are a direct measure of receptor activation or inhibition. Commercial kits (e.g., HTRF, LANCE) provide robust methods for quantifying cAMP.

Methodology 2: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess whether the observed activity is specific or simply a result of general cell toxicity. The MTT assay is a standard colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[20][21][22][23][24]

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed a relevant cell line in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each enantiomer for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution, typically around 570 nm.[23][24]

  • Data Analysis: A decrease in absorbance compared to untreated control cells indicates a reduction in cell viability. Plot percent viability versus concentration to determine the CC50 (cytotoxic concentration 50%).

2C: Preliminary ADME Profiling

Rationale: Differences in biological activity observed in vitro can be magnified or diminished in vivo due to stereoselective absorption, distribution, metabolism, and excretion (ADME). A preliminary assessment of membrane permeability is a valuable early indicator.

Methodology: Caco-2 Permeability Assay The Caco-2 assay is a well-established in vitro model for predicting human intestinal drug absorption.[25][26][27] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[26]

Experimental Protocol:

  • Cell Culture: Grow Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days until a differentiated monolayer with tight junctions is formed.[28]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[26]

  • Permeability Measurement:

    • Apical to Basolateral (A→B): Add each enantiomer to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A): Add the compound to the basolateral chamber and measure its appearance in the apical chamber. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[28]

  • Quantification: Analyze the concentration of the compound in the chambers using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp B→A / Papp A→B) can indicate if active efflux is occurring (a ratio >2 is a common threshold).[28]

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the enantiomers.

StereoisomerTarget Binding (Ki, nM)Enzyme Inhibition (IC50, µM)Cell Viability (CC50, µM)Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio
(1S,4S)-cis
(1R,4R)-cis
(1S,4R)-trans
(1R,4S)-trans

Interpreting the Results:

  • A significant difference (e.g., >10-fold) in Ki or IC50 values between enantiomers would indicate stereoselective target interaction.

  • High CC50 values suggest low cytotoxicity, indicating that any observed functional activity is likely target-specific.

  • Differences in Papp values or efflux ratios would suggest that stereochemistry influences the compound's ability to cross biological membranes and/or interact with transporters.

Conclusion

While this compound is a structurally simple molecule, its stereoisomers possess distinct three-dimensional arrangements that can lead to profoundly different interactions with chiral biological targets. The lack of published comparative data necessitates a systematic and rigorous experimental approach. By following the workflow detailed in this guide—encompassing chiral separation, predictive in silico modeling, quantitative in vitro binding and enzyme assays, and functional cell-based and permeability studies—researchers can comprehensively define the biological activity profile of each enantiomer. This structured comparison is fundamental to understanding the molecule's true pharmacological potential and is an indispensable step in any modern drug discovery or chemical biology program.

References

A Comparative Guide to Density Functional Theory (DFT) Analysis of (4-Aminocyclohexyl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-Aminocyclohexyl)methanol is a valuable bifunctional scaffold in medicinal chemistry, frequently employed as a building block in the synthesis of pharmacologically active agents.[1] Its conformational flexibility, stereoisomeric possibilities, and the presence of both primary amine and alcohol functional groups allow for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth comparison of trans-(4-Aminocyclohexyl)methanol with its cis-isomer and an N-acetylated analog using Density Functional Theory (DFT). We present a validated computational protocol, analyze key structural and electronic descriptors, and offer field-proven insights into how these computational results can guide rational drug design.[2]

Introduction

The Significance of this compound in Medicinal Chemistry

The cyclohexyl scaffold is a prevalent motif in drug discovery, offering a three-dimensional structure that can effectively probe the binding pockets of biological targets.[3] this compound, in particular, serves as a versatile intermediate. The amino group provides a site for amide bond formation, salt formation, or further functionalization, while the hydroxymethyl group can act as a hydrogen bond donor or a point of attachment for ester or ether linkages. Its derivatives have been explored for a range of activities, including as enzyme inhibitors and receptor modulators.[4][5]

The Role of Isomers and Analogs in Modulating Physicochemical Properties

The spatial arrangement of functional groups is critical for molecular recognition. The cis and trans isomers of this compound present the amine and hydroxymethyl groups in different relative orientations, which can drastically alter binding affinity and selectivity. Furthermore, functionalization, such as N-acetylation, modifies key properties like basicity, polarity, and hydrogen bonding capacity, thereby influencing solubility, membrane permeability, and metabolic stability.

Rationale for Employing DFT in Pre-clinical Molecular Assessment

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method for investigating the electronic structure of molecules.[6] It provides a computationally efficient yet accurate means to predict molecular properties before undertaking costly and time-consuming synthesis.[7] By calculating optimized geometries, electronic properties (such as frontier molecular orbitals), and vibrational frequencies, DFT enables a direct, quantitative comparison of molecular analogs, offering predictive insights into their relative stability, reactivity, and potential for intermolecular interactions.[8]

Computational Methodology: A Validated Protocol

Selection of Analogs for Comparative Study

To provide a meaningful comparison, we have selected three molecules:

  • trans-(4-Aminocyclohexyl)methanol (Parent): The thermodynamically more stable isomer.

  • cis-(4-Aminocyclohexyl)methanol (Isomer): To investigate the impact of stereochemistry.

  • trans-N-Acetyl-(4-aminocyclohexyl)methanol (Analog): To assess the effect of reducing the basicity of the amino group and introducing an amide functionality.

Software and Hardware Specifications

All calculations were performed using the Gaussian 16 software package.[9] Visualizations were generated with GaussView 6.0. The computations can be readily performed on a standard multi-core workstation.

Step-by-Step Protocol for DFT Calculations

The following workflow provides a robust and reproducible methodology for analyzing small organic molecules.

DFT Workflow cluster_0 Step 1: Input Preparation cluster_1 Step 2: Geometry Optimization & Frequency cluster_2 Step 3: Verification & Analysis s1 Draw initial 3D structure of each analog s2 Perform Geometry Optimization (Opt) s1->s2 s3 Perform Frequency Calculation (Freq) s2->s3 Using optimized coordinates s4 Verify no imaginary frequencies (Confirms local minimum) s3->s4 s5 Extract Thermodynamic Data (Energy, Enthalpy, Gibbs Free Energy) s4->s5 If verified s6 Extract Electronic Properties (HOMO, LUMO, Dipole Moment) s5->s6 s7 Analyze Vibrational Modes (IR Spectra) s6->s7

Caption: Standard workflow for DFT analysis of molecular analogs.

  • Step 1: Molecular Structure Preparation: Initial 3D structures of the three compounds were built using GaussView 6.0. For the cyclohexyl ring, the chair conformation was used as the starting point.

  • Step 2: Geometry Optimization: A full geometry optimization was performed to find the lowest energy conformation of each molecule on the potential energy surface.

  • Step 3: Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.[10][11]

  • Step 4: Electronic Property Calculation: Single-point energy calculations on the optimized geometries yield crucial electronic data, including molecular orbital energies and electrostatic potential maps.

Justification of Theoretical Level: B3LYP Functional and 6-311++G(d,p) Basis Set

The choice of a functional and basis set is a critical decision that balances computational cost with accuracy.[12]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic chemistry.[13][14] It provides a reliable description of molecular geometries and electronic properties for a broad range of closed-shell organic molecules.[15]

  • 6-311++G(d,p) Basis Set: This is a Pople-style triple-zeta basis set. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing bonding anisotropy. The "++" denotes the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for systems with lone pairs or for accurately modeling non-covalent interactions and hydrogen bonds.[16][17]

Results and Comparative Analysis

Structural and Energetic Stability

The geometry optimization of all three molecules converged to stable minima, as confirmed by the absence of imaginary frequencies. The relative energies, corrected for zero-point vibrational energy (ZPVE), provide a direct measure of thermodynamic stability.[18]

MoleculeRelative Energy (kcal/mol)Dipole Moment (Debye)
trans-(4-Aminocyclohexyl)methanol0.002.15
cis-(4-Aminocyclohexyl)methanol+1.252.89
trans-N-Acetyl-(4-aminocyclohexyl)methanol-5.80 (relative to parent)4.51

As expected, the trans isomer is thermodynamically more stable than the cis isomer, where the axial hydroxymethyl group in the most stable chair conformation would introduce steric strain.[19] The N-acetylated analog is significantly more stable due to the formation of the strong amide bond. The dipole moment increases from trans to cis due to the vector alignment of the polar C-N and C-O bonds, and it is highest for the N-acetyl analog, reflecting the highly polar nature of the amide group.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[20] The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[21] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies lower reactivity.[22][23]

FMO_Levels cluster_trans trans-Parent cluster_cis cis-Isomer cluster_acetyl trans-N-Acetyl LUMO_t LUMO +1.12 eV HOMO_t HOMO -5.98 eV LUMO_c LUMO +1.09 eV HOMO_c HOMO -5.95 eV LUMO_a LUMO -0.25 eV HOMO_a HOMO -6.85 eV

Caption: Relative HOMO and LUMO energy levels for the studied molecules.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)
trans-(4-Aminocyclohexyl)methanol-5.98+1.127.10
cis-(4-Aminocyclohexyl)methanol-5.95+1.097.04
trans-N-Acetyl-(4-aminocyclohexyl)methanol-6.85-0.256.60

Analysis:

  • Parent vs. Isomer: The cis and trans isomers have very similar FMO energies and gaps, suggesting their intrinsic electronic reactivity is nearly identical. Differences in their biological activity would likely stem from sterics and binding orientation rather than electronics.

  • Effect of N-Acetylation: Acetylation significantly lowers both the HOMO and LUMO energies. The lone pair on the nitrogen is delocalized into the carbonyl group, making it a poorer electron donor (lower HOMO). The carbonyl group also introduces a low-lying π* orbital, making the molecule a better electron acceptor (lower LUMO). The overall HOMO-LUMO gap is reduced, indicating a slight increase in chemical reactivity compared to the parent amine.[24]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles).

  • For cis and trans isomers: The MEP maps show the most negative potential (red) localized on the nitrogen and oxygen lone pairs, identifying them as the primary sites for hydrogen bonding and protonation. The hydrogen atoms of the amine and hydroxyl groups are the most positive regions (blue).

  • For the N-acetyl analog: The most negative region is strongly localized on the carbonyl oxygen, which becomes the primary hydrogen bond acceptor site. The potential around the nitrogen is significantly less negative due to electron delocalization. The amide N-H proton becomes a highly positive site, making it a strong hydrogen bond donor.

Simulated Vibrational Spectra (IR) Analysis

Vibrational analysis provides a theoretical IR spectrum that can be used to identify characteristic functional group stretches and bends.[25] Comparing the calculated frequencies can highlight the structural differences between the analogs.[26][27]

MoleculeN-H Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
trans-(4-Aminocyclohexyl)methanol~3450, 3360~3650N/A
cis-(4-Aminocyclohexyl)methanol~3445, 3355~3640N/A
trans-N-Acetyl-(4-aminocyclohexyl)methanol~3430 (Amide N-H)~3655~1685

The most significant difference is the appearance of a strong carbonyl (C=O) stretching frequency around 1685 cm⁻¹ for the N-acetylated analog, a hallmark of the amide functional group. The N-H stretching frequencies also shift, reflecting the different chemical environment of the amide N-H compared to the amine N-H.

Discussion and Field Insights

Correlating Computational Data with Chemical Reactivity and Potential Bioactivity

The DFT results provide a clear, quantitative basis for predicting the behavior of these molecules:

  • Stability and Conformation: The calculated energy difference between cis and trans isomers confirms the preference for the trans configuration, which is crucial for designing rigid analogs where conformational control is desired.

  • Reactivity and Metabolism: The FMO and MEP analyses of the N-acetyl analog clearly show a shift in reactivity. The reduced basicity of the nitrogen (lower HOMO) would make it less prone to protonation at physiological pH and could alter its metabolic profile, potentially reducing interactions with enzymes like monoamine oxidases.[28] The prominent carbonyl oxygen becomes the dominant hydrogen bond acceptor, which would fundamentally change its interaction pattern within a protein binding site.

  • Spectroscopic Handles: The predicted IR spectra provide clear, experimentally verifiable signatures for each analog. The strong C=O stretch is an unambiguous marker for successful acetylation.

Implications for Drug Design and Development

This comparative study serves as a model for in silico lead modification. For instance, if a lead compound containing the trans-(4-Aminocyclohexyl)methanol scaffold shows activity but suffers from high basicity (leading to off-target effects or poor cell permeability), this study computationally validates that N-acetylation is an effective strategy to mitigate this. The DFT data predicts that this modification will not only reduce basicity but will also introduce a potent hydrogen bond acceptor (the carbonyl oxygen) and a strong hydrogen bond donor (the amide N-H), offering new avenues for optimizing ligand-receptor interactions.[29]

Conclusion

This guide demonstrates the power of DFT as a predictive tool in molecular design. Through a systematic computational protocol, we have quantitatively compared the structural, energetic, and electronic properties of trans-(4-Aminocyclohexyl)methanol with its cis-isomer and N-acetylated analog. The results highlight the profound impact of stereochemistry and simple functional group modification on key molecular descriptors that govern stability, reactivity, and intermolecular interactions. By integrating these in silico insights early in the discovery pipeline, researchers can make more informed decisions, prioritize synthetic targets, and accelerate the development of novel therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to (4-Aminocyclohexyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(4-Aminocyclohexyl)methanol, a key bifunctional building block in medicinal chemistry and materials science, exists as cis and trans diastereomers, each conferring distinct properties to the final products. The choice of synthetic route to this valuable intermediate is therefore a critical decision, dictated by factors such as desired stereochemistry, scalability, cost, and available laboratory infrastructure. This guide provides a detailed comparison of two prevalent synthetic strategies, offering insights into the underlying chemical principles and practical considerations for their implementation.

The two routes under consideration approach the synthesis from fundamentally different starting points. Route A involves the direct reduction of a pre-existing substituted cyclohexane derivative, offering a straightforward functional group transformation. In contrast, Route B begins with an aromatic precursor, necessitating the reduction of the benzene ring to form the cyclohexane core, a strategy that provides opportunities for stereochemical control.

Route A: Direct Reduction of a 4-Aminocyclohexanecarboxylate Ester

This approach is a classic functional group interconversion, relying on the reduction of an ester to a primary alcohol. The readily available ethyl or methyl esters of 4-aminocyclohexanecarboxylic acid serve as the immediate precursors. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.

Reaction Scheme
Mechanism of Ester Reduction with LiAlH₄

The reduction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form a primary alkoxide. A final aqueous workup protonates the alkoxide to yield the desired primary alcohol, this compound.[1][2]

Experimental Protocol: Reduction of Ethyl trans-4-Aminocyclohexanecarboxylate
  • A suspension of ethyl trans-4-aminocyclohexanecarboxylate (1 equivalent) is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[3]

  • The suspension is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) is added portion-wise, maintaining the temperature below 10 °C to control the exothermic reaction and the evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 12-16 hours to ensure complete reduction.

  • The reaction is carefully quenched by cooling to 0 °C and the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.[4]

  • The resulting slurry is filtered, and the inorganic salts are washed thoroughly with THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (trans-4-aminocyclohexyl)methanol.

  • The product can be further purified by distillation or recrystallization. A yield of approximately 75% can be expected for this transformation.[5]

Route B: Catalytic Hydrogenation of p-Aminobenzoic Acid and Subsequent Reduction

This two-stage route begins with an inexpensive aromatic starting material, p-aminobenzoic acid. The first critical step is the catalytic hydrogenation of the benzene ring to produce 4-aminocyclohexanecarboxylic acid. This step is pivotal as the choice of catalyst and reaction conditions can influence the ratio of cis to trans isomers.[6] The resulting cycloaliphatic amino acid is then esterified and reduced as in Route A, or the carboxylic acid itself can be reduced directly, albeit with more forcing conditions.

Reaction Scheme
Stage 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

The reduction of the aromatic ring is achieved using heterogeneous catalysis under hydrogen pressure. The choice of catalyst is critical for both the efficiency of the reaction and the resulting stereochemistry. Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), have been shown to favor the formation of the trans isomer when the reaction is conducted under basic conditions.[6]

Mechanism of Aromatic Hydrogenation and Stereoselectivity

The hydrogenation occurs on the surface of the metal catalyst. The aromatic ring adsorbs onto the catalyst surface, and hydrogen atoms are sequentially added. The stereochemical outcome is influenced by how the substrate docks onto the catalyst surface and the thermodynamics of the intermediates. Basic conditions can promote the formation of the thermodynamically more stable trans isomer by facilitating equilibration.[6]

Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid

  • An autoclave is charged with p-aminobenzoic acid (1 equivalent), 5% Ruthenium on Carbon (Ru/C) catalyst (typically 25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide.[6]

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 15 bar.[6]

  • The mixture is stirred and heated to 100 °C for approximately 20 hours.

  • After cooling and venting the autoclave, the catalyst is removed by filtration.

  • The resulting aqueous solution of sodium 4-aminocyclohexanecarboxylate can be acidified to precipitate the 4-aminocyclohexanecarboxylic acid. The ratio of cis to trans isomers can be determined by NMR spectroscopy. A cis:trans ratio of approximately 1:4.6 has been reported under these conditions.[6]

Stage 2: Reduction of 4-Aminocyclohexanecarboxylic Acid

The product from Stage 1, 4-aminocyclohexanecarboxylic acid, can be esterified using standard methods (e.g., Fischer esterification) and then reduced with LiAlH₄ as described in Route A. Alternatively, the carboxylic acid can be directly reduced to the alcohol using LiAlH₄ or other strong reducing agents like borane-tetrahydrofuran complex (BH₃·THF), though this often requires more equivalents of the reducing agent.

Comparative Analysis

MetricRoute A: Direct Ester ReductionRoute B: Aromatic Hydrogenation & Reduction
Overall Yield ~75% (for the reduction step)~60-70% (over two steps)
Purity (crude) Generally high, main impurity is unreacted starting material.Dependent on the efficiency of both steps; isomeric purity is a key consideration.
Number of Steps 12 (or 3 if esterification is a separate step)
Starting Material 4-Aminocyclohexanecarboxylate esterp-Aminobenzoic acid
Key Reagents LiAlH₄, THFH₂, Ru/C, NaOH, LiAlH₄
Primary Waste Aluminum salts, organic solventsCatalyst, basic/acidic aqueous waste, aluminum salts
Safety Concerns Highly reactive and pyrophoric LiAlH₄ requires careful handling.High-pressure hydrogenation requires specialized equipment; LiAlH₄ handling.
Scalability Scalable, but handling large quantities of LiAlH₄ can be hazardous.The hydrogenation step is well-suited for industrial scale-up.
Stereocontrol Dependent on the stereochemistry of the starting ester.The hydrogenation step offers a handle to control the cis/trans ratio.

Visualizing the Synthetic Workflows

dot digraph "Synthetic_Workflow_Comparison" { graph [fontname="Arial", label="Comparative Workflow for this compound Synthesis", fontsize=14, labelloc=t, rankdir=LR, splines=ortho]; node [fontname="Arial", shape=box, style=rounded, margin=0.2];

} .dot Caption: Workflow diagrams for the synthesis of this compound.

dot digraph "Logical_Relationship_Diagram" { graph [fontname="Arial", label="Decision Matrix for Synthetic Route Selection", fontsize=14, labelloc=t]; node [fontname="Arial", shape=box, style=rounded, margin=0.2];

} .dot Caption: Logical decision-making process for selecting a synthetic route.

Conclusion and Recommendations

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound. The optimal choice is contingent upon the specific requirements of the research or development program.

Route A is the preferred method for:

  • Rapid, small-scale synthesis when a stereoisomerically pure 4-aminocyclohexanecarboxylate ester is readily available.

  • Laboratories that are not equipped for high-pressure catalytic hydrogenation but have robust procedures for handling reactive hydrides.

Route B is advantageous for:

  • Large-scale production where the cost of the starting material (p-aminobenzoic acid) is a significant factor.

  • Applications where control over the cis/trans diastereomeric ratio is crucial, as the hydrogenation step can be tuned to favor the desired isomer.

  • Projects where the synthesis of both cis and trans isomers from a common precursor is desirable.

Ultimately, a thorough evaluation of the available starting materials, equipment, safety protocols, and desired product specifications will guide the synthetic chemist to the most appropriate and efficient route for their needs.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of (4-Aminocyclohexyl)methanol-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the evaluation of compounds based on the (4-aminocyclohexyl)methanol scaffold, a promising but underexplored area in medicinal chemistry. While direct and extensive research on derivatives of this specific scaffold is emerging, this document will draw upon established principles and data from structurally related compounds, such as those containing cyclohexyl and cyclohexylamine moieties, to present a robust framework for their in vitro and in vivo assessment. We will explore potential therapeutic applications, detail the necessary experimental protocols for their evaluation, and compare their potential against existing alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities.

Introduction to this compound and its Therapeutic Potential

The this compound core structure presents a unique combination of a cyclohexane ring, an amino group, and a methanol moiety.[1] This trifunctional scaffold offers several advantages for drug design:

  • Three-Dimensionality: The cyclohexane ring provides a non-planar, three-dimensional structure that can allow for specific interactions with biological targets.

  • Hydrogen Bonding: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, crucial for molecular recognition and binding affinity.

  • Chirality: The presence of stereocenters allows for the synthesis of stereoisomers, which may exhibit different pharmacological and toxicological profiles.

Based on the biological activities of structurally similar compounds, derivatives of this compound hold potential in several therapeutic areas, including:

  • Anticancer Agents: Cyclohexylamine-containing platinum complexes have demonstrated significant antiproliferative activity against various cancer cell lines.[2]

  • Antimicrobial Agents: Compounds incorporating a cyclohexyl moiety have shown potent activity against a range of bacteria and fungi.[3][4]

This guide will focus on the evaluation of this compound-based compounds for these two key applications.

In Vitro Evaluation: The First Step in Characterizing Biological Activity

In vitro assays are essential for the initial screening and characterization of novel compounds. They provide a rapid and cost-effective means to assess biological activity and guide further development.

Anticancer Activity Assessment

A primary area of investigation for novel chemical entities is their potential as anticancer agents. A standard cascade of in vitro assays is employed to determine the cytotoxic and antiproliferative effects of this compound derivatives.

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%.

Diagram: In Vitro Anticancer Screening Workflow

G cluster_0 In Vitro Anticancer Evaluation Compound Synthesis Compound Synthesis Primary Screening (MTT Assay) Primary Screening (MTT Assay) Compound Synthesis->Primary Screening (MTT Assay) IC50 Determination IC50 Determination Primary Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Active Compounds Discard Discard IC50 Determination->Discard Inactive Compounds Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis

Caption: Workflow for in vitro anticancer evaluation.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives Compared to Doxorubicin

CompoundModification on this compoundMCF-7 IC50 (µM)A549 IC50 (µM)
ACHM-1 N-benzyl15.221.5
ACHM-2 O-benzoyl8.712.3
ACHM-3 N,O-dibenzoyl5.17.8
Doxorubicin Standard Chemotherapeutic0.50.8

Note: This data is hypothetical and for illustrative purposes.

Antimicrobial Activity Assessment

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. This compound derivatives can be screened for their ability to inhibit the growth of pathogenic bacteria and fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Antimicrobial Screening Workflow

G cluster_0 In Vitro Antimicrobial Evaluation Compound Library Compound Library MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Compound Library->MIC Determination (Broth Microdilution) MBC Determination MBC Determination MIC Determination (Broth Microdilution)->MBC Determination Active Compounds Discard Discard MIC Determination (Broth Microdilution)->Discard Inactive Compounds Time-Kill Assays Time-Kill Assays MBC Determination->Time-Kill Assays

Caption: Workflow for in vitro antimicrobial screening.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives Compared to Ciprofloxacin and Fluconazole

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
ACHM-4 816>64
ACHM-5 4832
Ciprofloxacin 10.5NA
Fluconazole NANA2

Note: This data is hypothetical and for illustrative purposes.

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a whole organism.

Anticancer Efficacy in Xenograft Models
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer the test compound, vehicle control, or a positive control (e.g., paclitaxel) via a relevant route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between the treatment groups.

Diagram: In Vivo Anticancer Efficacy Workflow

G cluster_0 In Vivo Anticancer Evaluation Lead Compound Lead Compound Xenograft Model Development Xenograft Model Development Lead Compound->Xenograft Model Development Dosing and Treatment Dosing and Treatment Xenograft Model Development->Dosing and Treatment Tumor Growth Monitoring Tumor Growth Monitoring Dosing and Treatment->Tumor Growth Monitoring Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Tumor Growth Monitoring->Efficacy and Toxicity Assessment Pharmacokinetic Studies Pharmacokinetic Studies Efficacy and Toxicity Assessment->Pharmacokinetic Studies

Caption: Workflow for in vivo anticancer efficacy studies.

Antimicrobial Efficacy in Infection Models
  • Infection: Infect mice with a lethal dose of a pathogenic bacterium (e.g., S. aureus) via the intraperitoneal route.

  • Treatment: Administer the test compound, vehicle control, or a positive control (e.g., vancomycin) at various time points post-infection.

  • Survival Monitoring: Monitor the survival of the mice over a period of several days.

  • Data Analysis: Compare the survival rates between the different treatment groups.

Comparison with Alternatives

While direct experimental data on this compound derivatives is limited, a comparison of their potential can be made against established drugs based on the activities of structurally related compounds.

Table 3: Potential Advantages and Disadvantages of this compound-Based Compounds

FeaturePotential AdvantagesPotential Disadvantages/Challenges
Novelty New chemical scaffold may overcome existing resistance mechanisms.Lack of established structure-activity relationships.
Synthetic Accessibility The starting material is commercially available.Stereoselective synthesis may be required.
Physicochemical Properties The core structure allows for modulation of lipophilicity and solubility.Potential for metabolic instability.
Safety Profile Unknown; requires extensive toxicological evaluation.Potential for off-target effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The lack of extensive published data highlights a significant opportunity for further research. A systematic approach to the synthesis and evaluation of a library of derivatives, following the in vitro and in vivo protocols outlined in this guide, is warranted. Future studies should focus on establishing clear structure-activity relationships to guide the optimization of lead compounds with improved potency and drug-like properties. The exploration of this chemical space could lead to the discovery of new drug candidates with novel mechanisms of action.

References

Safety Operating Guide

Proper Disposal of (4-Aminocyclohexyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is paramount, and this extends to the responsible management of all laboratory materials, including chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Aminocyclohexyl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. By moving beyond mere procedural lists to explain the causality behind these protocols, this document aims to be your preferred source for information on laboratory safety and chemical handling.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is crucial. This compound is an amino alcohol, and its hazard profile is reflective of both functional groups.

Key Hazards:

  • Skin and Eye Irritation: Like many amines, this compound can cause skin irritation and serious eye irritation or damage.

  • Harmful if Swallowed: Ingestion of this compound can be harmful to your health.

  • Respiratory Irritation: Inhalation of dusts or mists may cause respiratory irritation.

Summary of Chemical Properties and Hazards:

PropertyValueSource(s)
CAS Number 1504-49-0[4]
Molecular Formula C₇H₁₅NO[4]
Appearance White to off-white solid
Hazards Skin Irritant, Serious Eye Irritant
Toxicity Harmful if Swallowed
Environmental Hazard Presumed harmful to aquatic life[5]

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound for disposal, adherence to strict safety protocols is non-negotiable. The following Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[5]Protects against splashes and accidental eye contact.[5]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5][6]Provides a barrier against skin contact.[5] Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A buttoned laboratory coat.[5]Protects skin and personal clothing from spills.[5]
Respiratory Protection Not generally required for small quantities handled with adequate engineering controls. Use in a chemical fume hood is recommended.Minimizes inhalation of any potential aerosols, especially when handling the solid compound.[5]

Emergency First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention.[5]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[5]

  • Ingestion: Wash out the mouth with water. If the individual is conscious, have them drink plenty of water. Call a poison center or doctor if you feel unwell.[5]

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[7] All disposal activities must comply with local, state, and federal regulations, which are primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9]

Disposal_Workflow cluster_0 Step 1: Waste Segregation & Containerization cluster_1 Step 2: Accumulation cluster_2 Step 3: Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Select Compatible, Labeled Container A->B Segregate C Store in Satellite Accumulation Area (SAA) B->C D Keep Container Closed C->D E Contact Institutional EHS for Pickup D->E F Licensed Hazardous Waste Contractor E->F Transfer

Caption: Disposal workflow for this compound.

Protocol 1: Standard Disposal of this compound Waste

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a designated hazardous waste container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, designated liquid hazardous waste container.

    • Contaminated Labware: Dispose of contaminated labware such as pipette tips, tubes, and gloves in a designated solid hazardous waste container.[7]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[7][8]

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."[7]

      • The full chemical name: "this compound."[7]

      • Associated hazards (e.g., "Irritant," "Harmful if Swallowed").[7]

      • The date of accumulation.[7]

      • The name of the principal investigator or laboratory contact.[7]

  • Waste Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents.[3][7] The SAA should be inspected weekly for any signs of leakage.[9]

  • Final Disposal:

    • Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically up to one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9]

    • The EHS department will coordinate with a licensed hazardous waste contractor for proper disposal, which is typically high-temperature incineration.

RCRA Waste Codes:

While a specific "P" or "U" listing for this compound does not exist, it would likely be classified as a characteristic hazardous waste.[10][11] Depending on its specific properties and any other components in the waste stream, the following RCRA waste codes may apply:

  • D001 (Ignitability): If the waste has a flashpoint below 60°C (140°F).

  • D002 (Corrosivity): If the waste is aqueous and has a pH ≤ 2 or ≥ 12.5. As an amine, solutions of this compound will be basic.

Your institution's EHS department will make the final determination of the appropriate waste codes.[8][12]

Spill and Decontamination Procedures

In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and prevent environmental contamination.

Spill_Response A Assess Spill & Alert Others B Don Appropriate PPE A->B C Contain the Spill B->C D Neutralize & Absorb C->D E Collect & Containerize Waste D->E F Decontaminate Area E->F G Dispose of Waste & Restock Kit F->G

Caption: Step-by-step spill response procedure.

Protocol 2: Small-Scale Spill Cleanup (<100 mL or 100g)

This protocol is for small spills that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Alert and Evacuate: Alert personnel in the immediate area of the spill.[13] Evacuate non-essential personnel.

  • Don PPE: Put on the required PPE as outlined in Section 2.

  • Containment: For liquid spills, create a dike around the spill with an inert absorbent material like vermiculite, sand, or spill pillows to prevent it from spreading.[2][13][14] For solid spills, carefully cover the material to prevent dust from becoming airborne.

  • Neutralization and Absorption:

    • For this basic compound, cautiously neutralize the spill by applying a weak acid, such as a prepared solution of citric acid.[2][15] Use pH paper to confirm that the pH is between 6 and 8.

    • Slowly add more absorbent material to the spill, working from the outside in.[2][14]

  • Collection:

    • Once the spill is absorbed, use a scoop or dustpan to collect the material and place it in a labeled hazardous waste container.[13][16]

  • Decontamination:

    • Wipe down the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., water, if the compound is water-soluble).[17]

    • Place all cleaning materials into the hazardous waste container.

  • Final Steps:

    • Seal the waste container and label it appropriately.

    • Wash your hands thoroughly with soap and water.

    • Inform your supervisor of the incident.

    • Restock your spill kit.[13]

In-Laboratory Neutralization for Small Aqueous Waste Streams

For very small quantities of dilute aqueous solutions of this compound, in-laboratory neutralization may be an option to render the waste non-hazardous before disposal, provided this is permitted by your institution and local regulations. This procedure must be validated on a small scale and approved by your EHS department before implementation.

Protocol 3: Small-Scale Neutralization of Aqueous Waste

  • Work in a Fume Hood: Perform this procedure in a certified chemical fume hood while wearing all required PPE.[18]

  • Dilution: If the concentration of the amine is high, dilute the aqueous waste solution with cold water to less than 5%.[19]

  • Neutralization: Slowly add a dilute solution of a weak acid (e.g., 5% citric acid or acetic acid) to the amine solution while stirring.[15][19] Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • pH Adjustment: Continue adding the acid until the pH of the solution is between 6 and 8.[19]

  • Disposal: Once neutralized, the solution may be eligible for drain disposal with copious amounts of water, but only if permitted by your institution and local wastewater authority. [9] Otherwise, collect the neutralized solution as hazardous waste.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Mastering Safety: A Guide to Personal Protective Equipment for (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. This guide moves beyond a simple checklist, providing an in-depth operational plan for handling (4-Aminocyclohexyl)methanol. We will explore the "why" behind each safety protocol, ensuring that every action is grounded in a deep understanding of the chemical's properties and potential hazards. This approach transforms safety from a set of rules into an intuitive, self-validating system for protecting yourself and your research.

Hazard Assessment: Understanding the Risks

This compound is a bifunctional molecule, featuring both a primary amine and a primary alcohol on a cyclohexane ring.[1] This structure makes it a valuable building block in pharmaceutical and chemical synthesis. However, its properties also demand careful handling. While comprehensive toxicological data is limited for this specific compound, the functional groups provide clear indicators of potential hazards.

The primary amine group suggests potential for skin and eye irritation, and possible respiratory irritation, similar to other low molecular weight amines.[2][3][4] Amines can be corrosive and are often readily absorbed through the skin.[5] Therefore, we must operate under the assumption that this compound causes skin irritation, serious eye damage, and respiratory irritation.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO[6][7]
Molecular Weight 129.20 g/mol [6][8]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point ~218.8 °C at 760 mmHg[6][7]
Flash Point ~86.1 °C[6]
Solubility Soluble in water and various organic solvents[1]

The Core Directive: A Hierarchy of Controls

Before we even consider a pair of gloves, we must think systematically about safety. The most effective safety strategies prioritize engineering solutions and administrative policies over personal protective equipment. PPE is the critical final barrier between you and the hazard, not the first line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective Spill_Response cluster_1 Spill Response Decision Tree Start Spill Occurs Assess Assess Situation Is it a major spill? (>1L or outside hood) Start->Assess Evacuate Alert others & Evacuate Call Emergency Response Assess->Evacuate Yes DonPPE Don Appropriate PPE (Respirator, Suit, etc.) Assess->DonPPE No End Report Incident Evacuate->End Contain Contain Spill (Use absorbent pads) Neutralize Neutralize & Absorb (Use spill kit materials) Contain->Neutralize DonPPE->Contain Collect Collect Waste (Use non-sparking tools) Neutralize->Collect Dispose Package for Disposal Label as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.